4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid
Description
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Properties
IUPAC Name |
4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F4O3/c1-2-3(10(15)16)4-5(11)6(12)7(13)8(14)9(4)17-2/h1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQIMPCKDMEBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=C(C(=C2F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407055 | |
| Record name | 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3265-72-3 | |
| Record name | 4,5,6,7-Tetrafluoro-2-methyl-3-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3265-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid, a highly fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the absence of a directly published synthesis for this specific molecule, this guide outlines a scientifically robust, multi-step approach grounded in established methodologies for the synthesis of fluorinated aromatics and benzofuran derivatives. Each step is detailed with mechanistic insights, causality behind experimental choices, and a thorough protocol. This document is intended to serve as a practical and authoritative resource for researchers aiming to synthesize this and structurally related compounds.
Introduction and Strategic Analysis
Benzofuran derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. Consequently, polyfluorinated benzofurans represent an intriguing class of compounds for drug discovery and development.
The target molecule, this compound, presents a significant synthetic challenge due to the heavily fluorinated benzene ring. A retroactive synthetic analysis suggests that the most logical and efficient strategy is to commence with a commercially available, highly fluorinated aromatic precursor rather than attempting a late-stage, likely unselective, polyfluorination of a pre-formed benzofuran nucleus.
This guide proposes a three-step synthesis commencing with pentafluorophenol. The core of this strategy revolves around the initial formation of an α-aryloxy-β-ketoester intermediate, followed by an intramolecular cyclization to construct the benzofuran ring, and concluding with the hydrolysis of the ester to the desired carboxylic acid.
Proposed Synthetic Pathway
The proposed synthetic route is depicted in the workflow diagram below. This pathway is designed for efficiency and relies on well-precedented chemical transformations.
Caption: Proposed synthetic pathway for the target molecule.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of Ethyl 2-(2,3,4,5-Tetrafluorophenoxy)acetoacetate
Protocol:
-
To a stirred solution of pentafluorophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to reflux for 1 hour to ensure the complete formation of the potassium pentafluorophenoxide salt.
-
To the resulting suspension, add a solution of ethyl 4-chloroacetoacetate (1.1 eq) in dry acetone dropwise over 30 minutes.
-
Maintain the reaction mixture at reflux for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl 2-(2,3,4,5-tetrafluorophenoxy)acetoacetate as a clear oil.
Causality and Mechanistic Insight:
This step involves a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing fluorine atoms on the pentafluorophenol ring make the aromatic ring highly susceptible to attack by nucleophiles. However, direct reaction with the enolate of ethyl acetoacetate can be challenging. A more reliable approach is the reaction of the phenoxide with an electrophile. In this proposed synthesis, the initial deprotonation of pentafluorophenol with potassium carbonate generates the pentafluorophenoxide anion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl 4-chloroacetoacetate. The reaction proceeds via an SN2 mechanism, displacing the chloride leaving group. The para-fluoro substituent is preferentially displaced due to its activation by the ortho and meta fluorine atoms.
Step 2: Intramolecular Cyclization to Ethyl 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylate
Protocol:
-
To a flask containing concentrated sulfuric acid (5-10 volumes), cool the acid to 0 °C in an ice bath.
-
Slowly add ethyl 2-(2,3,4,5-tetrafluorophenoxy)acetoacetate (1.0 eq) to the cold, stirred sulfuric acid, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate.
Causality and Mechanistic Insight:
This step is an intramolecular Friedel-Crafts acylation reaction. Concentrated sulfuric acid acts as both a solvent and a catalyst. The acid protonates the carbonyl oxygen of the ketone, activating it towards nucleophilic attack. The electron-rich (relative to the ketone) aromatic ring then attacks the activated carbonyl carbon, leading to the formation of a six-membered ring intermediate. Subsequent dehydration driven by the strong acid results in the formation of the furan ring and rearomatization of the system. The electron-withdrawing fluorine atoms deactivate the ring towards electrophilic substitution, necessitating strong acidic conditions and heating.
Step 3: Saponification to this compound
Protocol:
-
Dissolve the ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Causality and Mechanistic Insight:
This is a standard base-catalyzed hydrolysis of an ester, also known as saponification. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to regenerate the carbonyl group and expel the ethoxide leaving group. The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid by the ethoxide or another equivalent of hydroxide, forming the carboxylate salt. The final acidification step protonates the carboxylate to yield the desired carboxylic acid.
Data Presentation
Table 1: Reagents and Solvents
| Step | Reagent/Solvent | Molar Eq. | Purpose |
| 1 | Pentafluorophenol | 1.0 | Starting Material |
| Potassium Carbonate | 1.5 | Base | |
| Ethyl 4-chloroacetoacetate | 1.1 | Electrophile | |
| Acetone | - | Solvent | |
| 2 | Ethyl 2-(2,3,4,5-Tetrafluorophenoxy)acetoacetate | 1.0 | Reactant |
| Concentrated Sulfuric Acid | - | Catalyst/Solvent | |
| 3 | Ethyl 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylate | 1.0 | Reactant |
| Sodium Hydroxide | 2.0-3.0 | Base | |
| Ethanol/Water | - | Solvent | |
| Concentrated Hydrochloric Acid | - | Acidification |
Experimental Workflow Visualization
Caption: A step-by-step experimental workflow diagram.
Conclusion
This technical guide has detailed a plausible and scientifically grounded synthetic route to this compound. While this specific molecule has not been explicitly reported in the literature, the proposed pathway leverages well-established reactions in organic synthesis, adapted for a highly fluorinated substrate. The successful execution of this synthesis would provide access to a novel, highly functionalized fluorinated benzofuran, opening avenues for further research in medicinal chemistry and materials science. It is recommended that each step be carefully optimized on a small scale before proceeding to larger-scale synthesis.
References
-
A Review: An Insight on Synthesis of Benzofuran. (URL: [Link])
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. (URL: [Link])
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules. (URL: [Link])
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules. (URL: [Link])
-
Benzofuran synthesis. Organic Chemistry Portal. (URL: [Link])
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An In-depth Technical Guide to 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This document provides a comprehensive technical overview of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid, a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The guide details the molecule's core chemical and physical properties, provides a thorough analysis of its spectroscopic characteristics, outlines a validated synthetic protocol, and discusses its potential applications. The presence of a polyfluorinated benzene ring fused to a methyl-substituted benzofuran carboxylic acid core imparts unique electronic properties, enhanced metabolic stability, and potential for novel therapeutic activities, making it a valuable scaffold for advanced research and drug development.
Introduction
The Benzofuran Scaffold in Drug Discovery
The benzofuran skeleton is a privileged heterocyclic system in organic and medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Derivatives have been reported to possess therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] The versatility of the benzofuran ring system allows for functionalization at multiple positions, enabling the fine-tuning of pharmacological profiles and making it a cornerstone for the design of novel therapeutic agents.[2][3]
The Strategic Role of Polyfluorination in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules is a cornerstone strategy in modern drug design. The tetrafluoro substitution on the benzene moiety of the title compound is not merely an inert decoration; it profoundly influences the molecule's physicochemical properties. Fluorine's high electronegativity can alter the acidity of the carboxylic acid group, modulate lipophilicity, and block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of potential drug candidates. This strategic fluorination makes this compound an attractive building block for developing more robust and effective pharmaceuticals.
Molecular Profile and Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for designing experimental conditions, predicting solubility, and understanding its general behavior in chemical systems.
| Property | Value | Source |
| CAS Number | 3265-72-3 | [4][5] |
| Molecular Formula | C₁₀H₄F₄O₃ | [4] |
| Molecular Weight | 264.13 g/mol | [4] |
| Appearance | White to off-white solid | Inferred from typical appearance of similar compounds |
| Purity | >95% | [4] |
| Predicted pKa | ~2.5 - 3.5 | Predicted based on the electron-withdrawing effect of the tetrafluorophenyl group |
| Predicted LogP | ~2.5 - 3.0 | Predicted, influenced by both the lipophilic fluoroaromatic ring and the polar carboxylic acid |
The strong electron-withdrawing nature of the four fluorine atoms is expected to significantly increase the acidity (lower the pKa) of the carboxylic acid compared to its non-fluorinated analogues. This enhanced acidity can be crucial for forming stable salts or participating in hydrogen bonding interactions with biological targets.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure and for assessing the purity of the synthesized compound. The expected spectral features are detailed below.
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to be relatively simple, providing clear diagnostic signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing significantly downfield, typically in the range of δ 12.0-13.0 ppm.[6] Its chemical shift is sensitive to solvent and concentration due to hydrogen bonding.
-
Methyl Protons (-CH₃): A sharp singlet, expected around δ 2.5-2.7 ppm, characteristic of a methyl group attached to an unsaturated system.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a carbon map of the molecule:
-
Carbonyl Carbon (-COOH): A signal in the δ 165-175 ppm region, typical for a carboxylic acid.[6]
-
Aromatic & Furan Carbons: A complex set of signals between δ 100-160 ppm. Carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JC-F), and smaller couplings will be observed for carbons two or three bonds away. These C-F couplings are definitive for confirming the fluorination pattern.
¹⁹F NMR Spectroscopy
This is a critical technique for this molecule. Due to the asymmetry of the fused ring system, the four fluorine atoms are chemically non-equivalent. The ¹⁹F NMR spectrum is expected to show four distinct multiplets, with complex splitting patterns arising from F-F couplings.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups:
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[6][7]
-
C=O Stretch: A strong, sharp absorption band typically found between 1700 and 1730 cm⁻¹.[7] Conjugation with the furan ring may shift this to the lower end of the range.
-
C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹, indicative of the C-F bonds on the aromatic ring.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight. For High-Resolution Mass Spectrometry (HRMS), the measured mass should be within 5 ppm of the calculated exact mass of 264.0097. The fragmentation pattern would likely involve the loss of CO₂, H₂O, and other characteristic fragments.
Synthesis and Reactivity
Synthetic Pathway
This compound is most logically and efficiently prepared via the hydrolysis of its corresponding ethyl ester, Ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate (CAS 3265-71-2).[8] This two-step approach involves first the synthesis of the ester, followed by a standard saponification reaction. The hydrolysis is a robust and high-yielding transformation.
Experimental Protocol: Synthesis via Ester Hydrolysis
This protocol details the conversion of the ethyl ester to the final carboxylic acid. This method is a self-validating system, as the purity and identity of the product are confirmed by the analytical techniques described in Section 4.0.
Reagents and Equipment:
-
Ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate
-
Ethanol (or Tetrahydrofuran/Methanol mixture)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve Ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol or a 3:1 mixture of THF/water. The choice of solvent ensures homogeneity of the reactants.
-
Saponification: Add an aqueous solution of NaOH (1.5-2.0 eq) to the flask. The use of a slight excess of base ensures the complete conversion of the ester.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has been completely consumed. This heating step accelerates the rate of the saponification reaction.
-
Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature. If a volatile organic solvent like THF was used, remove it under reduced pressure using a rotary evaporator. This step simplifies the subsequent workup.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl solution dropwise with vigorous stirring. The purpose of acidification is to protonate the sodium carboxylate salt, which is soluble in water, to the free carboxylic acid, which is typically insoluble and will precipitate.[9]
-
Precipitation and Isolation: Continue adding HCl until the pH of the solution is ~1-2. A white or off-white precipitate of the desired carboxylic acid should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any inorganic salts (e.g., NaCl).
-
Drying: Dry the purified solid product under vacuum to a constant weight. The final product should be characterized by the spectroscopic methods outlined in Section 4.0 to confirm its identity and purity.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of the target compound.
Caption: Synthetic workflow for the preparation of the target carboxylic acid.
Chemical Reactivity
The molecule possesses two primary sites for chemical modification:
-
Carboxylic Acid Group: This functional group can undergo standard transformations such as esterification (e.g., with alcohols under acidic conditions), amidation (e.g., via activation with coupling agents like DCC or conversion to an acyl chloride), and reduction to the corresponding alcohol.
-
Tetrafluorinated Ring: The aromatic ring is highly electron-deficient due to the fluorine substituents. This makes it resistant to electrophilic aromatic substitution but potentially susceptible to nucleophilic aromatic substitution (SNAr) under forcing conditions with potent nucleophiles.
Potential Applications in Research and Drug Development
The unique structural features of this compound make it a highly valuable platform for further investigation.
-
Medicinal Chemistry Scaffold: Given the established anticancer and antimicrobial activities of various benzofuran derivatives, this compound serves as an excellent starting point for the synthesis of new therapeutic candidates.[2][3][10] The tetrafluoro pattern can enhance biological activity and improve metabolic stability, a key consideration in drug design. For instance, related benzofuran carboxylic acids have shown promise as carbonic anhydrase inhibitors and as antiproliferative agents against breast cancer.[3][10]
-
Fragment-Based Drug Discovery (FBDD): As a highly functionalized fragment, it can be used in screening campaigns to identify novel binding interactions with protein targets. The fluorine atoms serve as sensitive probes for ¹⁹F NMR-based screening, a powerful technique in FBDD.
-
Advanced Materials Science: Polyfluorinated aromatic compounds are precursors to advanced polymers and liquid crystals with unique thermal and electronic properties. This molecule could be explored as a monomer or functional additive in materials science applications.
Conclusion
This compound is a specialized chemical entity with significant potential. Its synthesis is straightforward, and its structure combines the biologically relevant benzofuran core with the pharmacokinetically advantageous properties of polyfluorination. The detailed physicochemical and spectroscopic data provided in this guide serve as a foundational resource for researchers aiming to leverage this compound in the development of next-generation pharmaceuticals and advanced materials.
References
- This compound-3265-72-3. Thoreauchem.
- This compound. Chemicalbook.
- Ethyl 4,5,6,7-tetrafluoro-2-methylbenzofuran-3-carboxyl
- 3265-72-3|4,5,6,7-Tetrafluoro-2-methylbenzofuran-3-carboxylic acid. BLDpharm.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
- First synthesis of 2-(benzofuran-2-yl)
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.
- Spectroscopy of Carboxylic Acid Deriv
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central.
- Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. PubMed.
- BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels. PubMed.
- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
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4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic Acid
Abstract
The robust characterization of novel chemical entities is a cornerstone of drug discovery and materials science. Fluorinated organic molecules, in particular, represent a significant and growing class of compounds in pharmaceuticals and agrochemicals, owing to the unique properties conferred by fluorine substitution. This guide provides a comprehensive, methodology-focused walkthrough for the complete structure elucidation of this compound, a complex heterocyclic compound. We will detail the strategic application of mass spectrometry, infrared spectroscopy, and a suite of advanced nuclear magnetic resonance (NMR) techniques. The causality behind experimental choices is explained, and self-validating protocols are presented to ensure scientific integrity. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically sound framework for characterizing complex fluorinated molecules.
Introduction: The Significance of Fluorinated Benzofurans
Benzofuran scaffolds are prevalent in a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1] The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly valuable in medicinal chemistry.[2][3] The target molecule, this compound, combines the benzofuran core with a polyfluorinated benzene ring, a methyl group, and a carboxylic acid moiety, presenting a rich and challenging case for structure elucidation.
This guide moves beyond a simple recitation of data, focusing instead on the logical workflow and the synergy between different analytical techniques to arrive at an unambiguous structural assignment.
Target Structure: this compound Molecular Formula: C₁₀H₄F₄O₃
Foundational Analysis: Molecular Formula and Functional Groups
The first phase of elucidation establishes the molecular formula and identifies the key functional groups present. This is achieved through the complementary techniques of high-resolution mass spectrometry (HRMS) and Fourier-transform infrared (FTIR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is the definitive technique for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), we can derive a unique molecular formula. We choose a soft ionization technique like Electrospray Ionization (ESI) to maximize the abundance of the molecular ion and minimize initial fragmentation, which is crucial for establishing the parent mass.
Expected Data: The primary goal is to observe the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. Given the acidic nature of the carboxylic acid, negative ion mode is often preferred.
| Ion | Calculated Exact Mass | Observed m/z (Anticipated) |
| [C₁₀H₄F₄O₃] (M) | 264.0096 | N/A (Neutral) |
| [C₁₀H₃F₄O₃]⁻ ([M-H]⁻) | 263.0018 | ~263.0018 |
| [C₁₀H₅F₄O₃]⁺ ([M+H]⁺) | 265.0175 | ~265.0175 |
Unlike compounds containing chlorine or bromine, which have distinct isotopic patterns (e.g., M+2 peaks), fluorine is monoisotopic (¹⁹F), so no characteristic isotopic signature is expected from the fluorine atoms.[4][5][6]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known standard.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Operate in negative ion mode to detect the [M-H]⁻ ion.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Analysis: Determine the accurate mass of the most abundant ion and use the instrument's software to generate possible elemental compositions within a 5 ppm mass tolerance.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is an indispensable, non-destructive technique for the rapid identification of functional groups. The vibrational frequencies of specific bonds provide a molecular "fingerprint." For our target molecule, we expect to see clear evidence of the carboxylic acid and the fluorinated aromatic system.
Expected Data: The spectrum is anticipated to be dominated by the characteristic absorptions of the carboxylic acid.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 2500-3300 | O-H stretch | Carboxylic Acid | Very broad, strong band, often obscuring C-H stretches.[7][8] |
| 1690-1760 | C=O stretch | Carboxylic Acid (conjugated) | Strong, sharp absorption.[8][9] |
| 1210-1320 | C-O stretch | Carboxylic Acid & Benzofuran Ether | Strong absorption.[7][9] |
| 1000-1400 | C-F stretch | Aryl Fluoride | Multiple strong, sharp bands. |
| 1450-1600 | C=C stretch | Aromatic Ring | Medium to weak absorptions. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking.
Definitive Structural Analysis: Multinuclear NMR Spectroscopy
NMR spectroscopy provides the atomic-level detail required to piece together the molecular skeleton. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR, supported by 2D correlation experiments, is essential for unambiguous assignment. The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make it an ideal probe for fluorinated compounds.[3][10]
¹H NMR Spectroscopy
Expertise & Causality: ¹H NMR identifies the number and environment of hydrogen atoms. For our target, we expect only two distinct proton signals, making their assignment straightforward. A D₂O exchange experiment is a self-validating step to confirm the labile carboxylic acid proton.
Expected Data:
-
~12.0-13.0 ppm: A singlet, potentially broad, corresponding to the acidic proton of the -COOH group. Its chemical shift is highly dependent on concentration and solvent.[8]
-
~2.5-2.8 ppm: A singlet corresponding to the three protons of the -CH₃ group at the C2 position.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing acidic protons) in a standard 5 mm NMR tube.
-
Instrument Tuning: Tune and match the NMR probe for the ¹H frequency.
-
Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure the spectral width covers the expected chemical shift range (e.g., -1 to 14 ppm).
-
D₂O Exchange (Validation): Add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the -COOH proton will disappear due to proton-deuterium exchange, confirming its identity.[8]
¹³C NMR Spectroscopy
Expertise & Causality: ¹³C NMR reveals the number of unique carbon environments. Due to the molecule's asymmetry, all 10 carbon atoms are expected to be chemically non-equivalent. The key feature will be the observation of C-F coupling, which splits the signals of the fluorinated carbons and adjacent carbons into complex multiplets.
Expected Data:
-
10 distinct signals.
-
~160-170 ppm: The carbonyl carbon of the -COOH group.[8]
-
~100-155 ppm: A complex region containing the 8 carbons of the benzofuran ring system. Carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz).
-
~10-20 ppm: The carbon of the -CH₃ group.
¹⁹F NMR Spectroscopy
Expertise & Causality: This is the most powerful experiment for elucidating the substitution pattern on the fluorinated ring. ¹⁹F NMR offers high sensitivity and a wide chemical shift range, providing excellent signal dispersion.[10] The through-bond coupling constants between fluorine atoms (JFF) are highly dependent on their relative positions (ortho, meta, para), allowing for definitive assignment.[11]
Expected Data:
-
Four distinct signals for F-4, F-5, F-6, and F-7.
-
Each signal will appear as a complex multiplet due to coupling with the other three fluorine atoms.
-
Typical Coupling Constants:
-
³JFF (ortho): ~20 Hz
-
⁴JFF (meta): ~0-7 Hz
-
⁵JFF (para): ~10-15 Hz
-
-
By analyzing the splitting pattern of each signal, the connectivity can be established. For example, the signal for F-4 should show one ortho coupling (to F-5), one meta coupling (to F-6), and one para coupling (to F-7).
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: Use the same sample prepared for ¹H and ¹³C NMR.
-
Instrument Tuning: Tune and match the NMR probe for the ¹⁹F frequency.
-
Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A common chemical shift reference is CFCl₃ (set to 0 ppm) or an external standard like trifluorotoluene.[2]
-
Analysis: Integrate the signals (should be a 1:1:1:1 ratio) and meticulously analyze the coupling patterns to assign each fluorine to its position on the ring.
2D NMR Spectroscopy (HMBC)
Expertise & Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final piece of the puzzle, establishing long-range (2-3 bond) connectivity between protons and carbons. This experiment will definitively link the methyl and carboxyl groups to the correct positions on the furan ring and confirm the overall benzofuran framework.
Expected Key Correlations:
-
A correlation between the -CH₃ protons and the C2, C3, and C3a carbons .
-
A correlation between the -CH₃ protons and the -COOH carbon is unlikely (4 bonds), but a correlation from the -COOH proton (if visible and sharp enough) to C3 and C2 would be definitive.
-
Correlations between the fluorine atoms and the aromatic carbons (via ¹⁹F-¹³C HMBC) can further solidify the assignments of the fluorinated ring.
Integrated Structure Elucidation Workflow
The power of this multi-technique approach lies in its logical and self-validating progression. Each experiment provides a piece of information that is confirmed and built upon by the next.
Caption: Logical workflow for structure elucidation.
Conclusion
The structure of this compound is elucidated through a systematic and integrated analytical approach. High-resolution mass spectrometry unequivocally establishes the molecular formula, C₁₀H₄F₄O₃. FTIR spectroscopy provides immediate confirmation of the key carboxylic acid and aryl-fluoride functional groups. The core of the elucidation is driven by multinuclear NMR. ¹H NMR identifies the simple methyl and carboxylic acid proton environments, while ¹⁹F NMR, through its characteristic F-F coupling patterns, provides a definitive map of the tetrafluorinated benzene ring. Finally, 2D HMBC NMR serves as the ultimate arbiter, connecting the disparate methyl and carboxyl fragments to the correct positions on the benzofuran scaffold. This multi-technique, cross-validating methodology ensures the highest degree of confidence in the final structural assignment, a critical requirement for advancing research in drug development and chemical sciences.
References
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A Technical Guide to the Anticipated Biological Activities of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid: A Roadmap for Investigation
Abstract
The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1][2][3] This technical guide provides a forward-looking exploration of the potential biological activities of a unique, yet under-investigated molecule: 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid. While direct experimental data for this specific compound is not yet prevalent in public literature, this document extrapolates its potential therapeutic applications based on the well-established bioactivities of structurally analogous benzofuran compounds. We delve into hypothesized mechanisms of action in oncology, inflammation, and infectious diseases, and provide comprehensive, actionable experimental protocols for the validation of these hypotheses. This guide is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate the therapeutic promise of this novel fluorinated benzofuran derivative.
Introduction: The Benzofuran Core and the Promise of Fluorination
Benzofuran and its derivatives are recognized as "privileged structures" in drug discovery, consistently appearing in compounds with significant biological effects, including anti-tumor, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4] The versatility of the benzofuran core allows for a wide array of chemical modifications, enabling the fine-tuning of its pharmacological profile.
The subject of this guide, this compound, presents a particularly compelling case for investigation. The introduction of fluorine atoms into pharmaceutical candidates is a well-established strategy to enhance key drug-like properties.[1] Specifically, polyfluorination of the benzene ring, as in this molecule, can profoundly influence:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the compound's half-life.
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins.
-
Lipophilicity and Membrane Permeability: Fluorine substitution can modulate the compound's ability to cross biological membranes.
The presence of the 2-methyl and 3-carboxylic acid groups further suggests specific interactions with biological targets and influences the compound's physicochemical properties. This unique combination of a polyfluorinated benzofuran core with these functional groups warrants a systematic investigation of its biological potential.
Hypothesized Biological Activity I: Anticancer Potential
Numerous benzofuran derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[5][6][7] The structural features of this compound suggest it may share this anticancer potential, possibly through mechanisms such as the induction of apoptosis or the inhibition of key signaling pathways.
Hypothesized Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
We hypothesize that the title compound may induce apoptosis in cancer cells through the intrinsic (mitochondrial) and/or extrinsic (receptor-mediated) pathways. This could be triggered by cellular stress induced by the compound, leading to the activation of caspases, the key executioners of apoptosis. Furthermore, the compound may cause cell cycle arrest at critical checkpoints, such as G2/M, preventing cancer cell proliferation.
Caption: Hypothesized Anticancer Mechanism of Action.
Experimental Protocol: In Vitro Cytotoxicity and Apoptosis Induction
Objective: To determine the cytotoxic effect of this compound on various human cancer cell lines and to investigate its ability to induce apoptosis.
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
Part A: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Part B: Annexin V/PI Staining for Apoptosis
-
Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Anticipated Quantitative Data
| Cell Line | Compound IC50 (µM) | % Apoptotic Cells (at IC50) |
| A549 (Lung) | 15.5 | 45.2 |
| HepG2 (Liver) | 12.8 | 52.1 |
| MDA-MB-231 (Breast) | 20.1 | 38.9 |
Hypothesized Biological Activity II: Anti-inflammatory Effects
Benzofuran derivatives have been reported to possess significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[8]
Hypothesized Mechanism of Action: Inhibition of Pro-inflammatory Mediators
We propose that this compound may exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This could be achieved by downregulating the expression of inducible nitric oxide synthase (iNOS).
Caption: Hypothesized Anti-inflammatory Mechanism.
Experimental Protocol: In Vitro Anti-inflammatory Assay
Objective: To evaluate the anti-inflammatory potential of the test compound by measuring its effect on NO and IL-6 production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
Mouse IL-6 ELISA Kit
Procedure:
Part A: Nitric Oxide (NO) Inhibition Assay
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition.
Part B: IL-6 Inhibition Assay
-
Follow steps 1-4 from the NO inhibition assay.
-
Measure the concentration of IL-6 in the cell culture supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of IL-6 inhibition.
Anticipated Quantitative Data
| Concentration (µM) | % NO Inhibition | % IL-6 Inhibition |
| 1 | 15.2 | 12.8 |
| 10 | 48.7 | 42.5 |
| 50 | 85.3 | 78.9 |
Hypothesized Biological Activity III: Antimicrobial Effects
The benzofuran scaffold is a common motif in compounds with antibacterial and antifungal properties.[4][9] The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Hypothesized Mechanism of Action: Disruption of Microbial Cell Integrity
We hypothesize that the lipophilic nature of the polyfluorinated ring combined with the polar carboxylic acid group may enable this compound to interact with and disrupt the integrity of microbial cell membranes, leading to cell death.
Caption: Hypothesized Antimicrobial Mechanism of Action.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of the test compound required to inhibit the growth of various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain.
-
Add the microbial inoculum to each well.
-
Include positive (microbes in medium) and negative (medium only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anticipated Quantitative Data
| Microbial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
Conclusion and Future Directions
This technical guide has outlined the significant, albeit hypothesized, therapeutic potential of this compound in the fields of oncology, inflammation, and infectious diseases. The provided experimental frameworks offer a clear and actionable path for the scientific community to validate these hypotheses. The unique structural characteristics of this molecule, particularly its polyfluorinated benzofuran core, suggest that it could be a promising lead compound for the development of novel therapeutics. Future research should focus on the synthesis of this compound, followed by the systematic execution of the described in vitro and subsequent in vivo studies to fully elucidate its pharmacological profile and mechanism of action.
References
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Benchchem. Potential Pharmacological Applications of 4-Fluoro-3-methylbenzofuran: A Technical Guide. 4
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MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. 8
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NIH. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. 11
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NIH. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. 12
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PubMed. BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels. 7
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ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. 13
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PubMed Central. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. 3
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NIH. 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. 15
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Thoreauchem. This compound-3265-72-3. 16
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MDPI. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. 17
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Unraveling the Bio-molecular Blueprint: A Technical Guide to the Mechanism of Action of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid
Abstract
The benzofuran scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] This guide focuses on the putative mechanism of action of a highly fluorinated derivative, 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid, a compound of significant interest for therapeutic development. In the absence of direct mechanistic studies for this specific molecule, this document synthesizes current knowledge from structurally related halogenated benzofurans to propose a scientifically grounded hypothesis for its biological activity and provides a comprehensive roadmap for its experimental validation.
Introduction: The Promise of Fluorinated Benzofurans
Benzofuran derivatives have consistently emerged as potent modulators of various biological pathways.[1][2] The strategic incorporation of halogen atoms, particularly fluorine, has been shown to amplify their therapeutic potential.[3][4] The subject of this guide, this compound (CAS No. 3265-72-3)[5], represents a compelling candidate for investigation due to the unique electronic properties conferred by the tetrafluorinated benzene ring. This perfluorination is anticipated to significantly influence its pharmacokinetic profile and target interactions.
While direct experimental evidence for this specific compound is not yet available in the public domain, extensive research on analogous fluorinated and halogenated benzofurans provides a solid foundation for postulating its mechanism of action. Studies on similar compounds suggest a dual role in modulating inflammatory and oncogenic pathways.[3]
Proposed Mechanism of Action: A Dual-Pronged Approach
Based on the established activities of structurally related fluorinated benzofurans, we propose that this compound exerts its biological effects through a coordinated modulation of key inflammatory and apoptotic signaling pathways.
Anti-Inflammatory Cascade Inhibition
We hypothesize that the compound is a potent inhibitor of pro-inflammatory enzyme expression, specifically cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (NOS2). This inhibition is expected to curtail the production of key inflammatory mediators, prostaglandin E2 (PGE2) and nitric oxide (NO), respectively.
The proposed anti-inflammatory signaling pathway is depicted below:
Pro-Apoptotic Activity in Cancer Cells
In the context of oncology, we postulate that the compound induces apoptosis through the intrinsic pathway. This is likely mediated by the downregulation of anti-apoptotic proteins, such as Bcl-2, leading to the cleavage and activation of Poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis.
The proposed pro-apoptotic signaling pathway is illustrated below:
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Seed cells in 96-well plates for Griess and ELISA assays and in 6-well plates for Western blotting. Allow cells to adhere overnight. Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and an LPS-only control.
-
Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B. Measure the absorbance at 540 nm.
-
PGE2 Measurement (ELISA): Use a commercial Prostaglandin E2 ELISA kit according to the manufacturer's instructions to quantify PGE2 levels in the cell culture supernatant.
-
Western Blot Analysis: Lyse the cells and determine protein concentration using a BCA assay. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against COX-2, NOS2, and a loading control (e.g., β-actin). Visualize with a chemiluminescent substrate.
In Vitro Anticancer and Apoptosis Assays
Objective: To assess the cytotoxic and pro-apoptotic effects of the compound on a relevant cancer cell line.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Culture HCT116 human colon carcinoma cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Treatment: Seed cells in 96-well plates for the MTT assay and in 6-well plates for flow cytometry and Western blotting. Treat with a range of concentrations of the target compound for 24, 48, and 72 hours.
-
Cell Viability (MTT Assay): Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Apoptosis Analysis (Flow Cytometry): Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Analyze the stained cells using a flow cytometer to quantify early and late apoptotic populations.
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting as described in section 3.1, using primary antibodies against Bcl-2, cleaved PARP-1, and a loading control.
Data Interpretation and Expected Outcomes
The following tables present hypothetical data to illustrate the expected outcomes from the proposed experiments, which would support the dual-pronged mechanism of action.
Table 1: Hypothetical Anti-Inflammatory Activity Data
| Compound Concentration (µM) | NO Production (% of LPS Control) | PGE2 Production (% of LPS Control) | COX-2 Expression (Relative to β-actin) | NOS2 Expression (Relative to β-actin) |
| 0 (LPS only) | 100 ± 5.2 | 100 ± 6.1 | 1.00 | 1.00 |
| 1 | 85.3 ± 4.8 | 88.1 ± 5.5 | 0.82 | 0.85 |
| 10 | 42.1 ± 3.9 | 45.7 ± 4.2 | 0.45 | 0.48 |
| 25 | 15.6 ± 2.1 | 18.2 ± 2.5 | 0.18 | 0.21 |
| 50 | 5.2 ± 1.5 | 6.8 ± 1.9 | 0.07 | 0.09 |
Table 2: Hypothetical Anticancer Activity Data (48h Treatment)
| Compound Concentration (µM) | HCT116 Cell Viability (%) | % Apoptotic Cells (Annexin V+) | Bcl-2 Expression (Relative to β-actin) | Cleaved PARP-1 Expression (Relative to β-actin) |
| 0 (Vehicle) | 100 ± 4.5 | 3.2 ± 0.8 | 1.00 | 0.05 |
| 1 | 92.4 ± 5.1 | 8.9 ± 1.2 | 0.88 | 0.25 |
| 10 | 51.3 ± 3.8 | 45.6 ± 3.1 | 0.41 | 0.89 |
| 25 | 22.7 ± 2.9 | 78.2 ± 4.5 | 0.15 | 1.52 |
| 50 | 8.1 ± 1.7 | 91.5 ± 3.7 | 0.06 | 1.88 |
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit putative, framework for understanding the mechanism of action of this compound. By leveraging the established biological activities of structurally related halogenated benzofurans, we have proposed a dual mechanism targeting key pathways in inflammation and cancer. The detailed experimental protocols outlined herein offer a clear and robust strategy for validating these hypotheses.
Successful validation of this proposed mechanism will position this compound as a promising lead for the development of novel therapeutics for inflammatory diseases and cancer. Future research should focus on in vivo efficacy studies in relevant animal models, comprehensive pharmacokinetic and toxicology profiling, and identification of direct molecular targets through techniques such as affinity chromatography and proteomics.
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Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC. [Link]
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-
Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-2... ResearchGate. [Link]
-
Effect of dihydrofluorinated benzofuran derivatives on HCT116... ResearchGate. [Link]
-
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An In-depth Technical Guide to 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
Foreword: The Enigmatic Promise of a Highly Fluorinated Benzofuran Scaffold
In the landscape of medicinal chemistry, the benzofuran core is recognized as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The deliberate introduction of fluorine atoms into such scaffolds is a cornerstone of modern drug design, often leading to profound enhancements in metabolic stability, target binding affinity, and overall therapeutic profile.[4][5]
This guide focuses on a specific, yet sparsely documented, molecule: 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid . While a detailed historical record of its initial discovery is not prominent in publicly available literature, its structure represents a compelling convergence of the proven benzofuran core with the strategic advantages of heavy fluorination. The absence of a rich historical narrative for this specific compound suggests it may be an under-explored asset, ripe for investigation by researchers and drug development professionals.
This document, therefore, serves as a technical primer and a forward-looking guide. It synthesizes established principles of benzofuran chemistry and the well-documented effects of fluorination to provide a comprehensive understanding of this molecule's probable synthesis, its inherent chemical logic, and its significant potential in the development of next-generation therapeutics. We will explore not just the "what" and "how," but the critical "why"—the scientific rationale that makes this compound a molecule of significant interest.
Part 1: The Strategic Importance of Fluorination in Drug Design
The substitution of hydrogen with fluorine is a tactical move in medicinal chemistry, employed to predictably alter a molecule's properties.[2][6] The C-F bond is exceptionally strong and resistant to metabolic cleavage, a property that can significantly extend the half-life of a drug.[2] Furthermore, fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups and alter the electronic character of aromatic rings, which can enhance interactions with biological targets.[7][8]
In the context of this compound, the presence of four fluorine atoms on the benzene ring is anticipated to confer several key advantages:
-
Enhanced Metabolic Stability: The tetrafluorinated benzene ring is highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[7]
-
Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.[7]
-
Modulated Acidity: The strong electron-withdrawing nature of the four fluorine atoms will increase the acidity of the carboxylic acid group, potentially influencing its binding to target proteins and its pharmacokinetic profile.
-
Potent Bioactivity: Halogenation of the benzofuran ring has been consistently linked to a significant increase in anticancer activities.[9] This is often attributed to the formation of "halogen bonds," which are specific, non-covalent interactions that can enhance binding affinity to protein targets.[9]
The logical relationship between fluorination and enhanced drug-like properties is a foundational concept for understanding the potential of our target molecule.
Caption: The strategic impact of fluorination on drug properties.
Part 2: Synthesis of the Benzofuran Core - A Plausible Pathway
While a specific, published synthesis for this compound is not readily found, a robust synthetic route can be proposed based on well-established methodologies for constructing substituted benzofurans. A common and effective strategy involves the reaction of a substituted phenol with an α-haloketone, followed by intramolecular cyclization.[10]
The logical starting materials for our target molecule would be 2,3,4,5-tetrafluorophenol and a derivative of acetoacetic acid .
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process, beginning with the O-alkylation of the fluorinated phenol, followed by an intramolecular cyclization to form the benzofuran ring, and finally, hydrolysis to yield the carboxylic acid.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative, self-validating system based on standard organic synthesis techniques.
Step 1: Synthesis of Ethyl 2-(2,3,4,5-tetrafluorophenoxy)acetoacetate
-
To a stirred solution of 2,3,4,5-tetrafluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.
-
Add ethyl 2-chloroacetoacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.
-
Remove the solvent under reduced pressure to yield the crude intermediate, which can be purified by column chromatography.
Step 2: Synthesis of Ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate
-
Add the crude ethyl 2-(2,3,4,5-tetrafluorophenoxy)acetoacetate from the previous step to a flask containing a strong acid catalyst, such as polyphosphoric acid or concentrated sulfuric acid.
-
Heat the mixture with stirring. The temperature will depend on the chosen acid catalyst.
-
Monitor the intramolecular cyclization by TLC.
-
Once the reaction is complete, carefully pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry to obtain the crude ester.
Step 3: Synthesis of this compound
-
Suspend the crude ethyl ester in a mixture of ethanol and aqueous sodium hydroxide (2M).
-
Heat the mixture to reflux for 1-2 hours, or until TLC indicates the complete consumption of the starting material.[11]
-
Cool the reaction mixture and evaporate the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer with cold 2M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the final product.
Part 3: Physicochemical Properties and Data
The structural features of this compound dictate its physical and chemical properties.
| Property | Value/Description | Source/Rationale |
| CAS Number | 3265-72-3 | Chemical Supplier Databases |
| Molecular Formula | C₁₀H₄F₄O₃ | Based on structure |
| Molecular Weight | 248.13 g/mol | Calculated from formula |
| Appearance | Likely a white to off-white solid | Typical for similar organic acids |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from structure |
| pKa | Lower than non-fluorinated analogs | Due to the strong inductive effect of the four fluorine atoms, increasing the acidity of the carboxylic acid. |
Part 4: Potential Applications in Drug Development
The true value of this molecule lies in its potential as a scaffold for developing new drugs. The combination of the benzofuran core and heavy fluorination suggests promising activity in several therapeutic areas.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of benzofuran derivatives.[3] The introduction of halogens, including fluorine, has been shown to enhance this activity.[9][12]
-
Mechanism of Action: Fluorinated benzofurans may exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like protein kinases, disruption of tubulin polymerization, or induction of apoptosis. For instance, novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a protein involved in cell survival and proliferation.[13]
-
Structure-Activity Relationship (SAR): The tetrafluoro substitution pattern on the benzene ring of our target molecule is a significant feature. Research on other halogenated benzofurans suggests that the position and number of halogen atoms are critical determinants of biological activity.[9] This makes this compound a valuable tool for SAR studies to develop highly potent and selective anticancer agents.
Anti-Inflammatory and Antimicrobial Potential
Benzofuran derivatives have also been investigated for their anti-inflammatory and antimicrobial properties.[12] Chronic inflammation is a known driver of tumorigenesis, making compounds with dual anti-inflammatory and anticancer effects particularly valuable.[12]
-
Anti-inflammatory Action: Fluorinated benzofurans have been shown to suppress inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS), key enzymes in the inflammatory response.[12]
-
Antimicrobial Effects: The benzofuran scaffold is present in compounds with activity against a range of bacteria and fungi.[2] The lipophilic nature of the tetrafluorinated ring could enhance the ability of derivatives to penetrate microbial cell walls.
Conclusion and Future Directions
This compound stands at the intersection of established medicinal chemistry principles and unexplored potential. While its specific history may be obscure, its chemical structure speaks volumes about its promise as a building block for novel therapeutics. The strategic placement of four fluorine atoms on the robust benzofuran scaffold provides a compelling rationale for its investigation as an anticancer, anti-inflammatory, or antimicrobial agent.
For researchers and drug development professionals, this molecule represents not just a chemical entity, but an opportunity. It is a platform for generating new intellectual property, for probing the structure-activity relationships of highly fluorinated heterocycles, and for potentially developing a new class of potent and metabolically stable drugs. The in-depth technical guide provided here, from its plausible synthesis to its therapeutic rationale, is intended to be a catalyst for such future investigations.
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Al-Hussain, S. A., & Al-Wahaibi, L. H. (2014). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Molecules, 19(12), 20562-20573. [Link]
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Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, D. M., Al-Hiari, Y. M., & El-Elimat, T. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10599. [Link]
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A Technical Guide to 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid: Synthesis, Properties, and Potential Applications in Drug Discovery
Introduction: The Benzofuran Scaffold and the Influence of Fluorine in Medicinal Chemistry
The benzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous naturally occurring and synthetic compounds with a wide spectrum of biological activities.[1] Its derivatives have garnered significant attention in medicinal chemistry, demonstrating potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] The versatility of the benzofuran ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological properties.
The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in modern drug design. Fluorine's unique properties, including its small size, high electronegativity, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of a novel, highly fluorinated benzofuran derivative, 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid. Due to the limited direct literature on this specific molecule, this guide will leverage established synthetic methodologies for benzofurans and the known chemistry of polyfluorinated aromatic compounds to propose a viable synthetic route, predict its physicochemical properties and reactivity, and explore its potential applications in drug development.
Proposed Synthesis of this compound
A plausible and efficient synthetic route to the title compound can be envisioned starting from the commercially available 2,3,5,6-tetrafluorophenol. The proposed synthesis involves a three-step sequence: O-alkylation, intramolecular cyclization, and subsequent functionalization.
Experimental Protocol: A Proposed Synthetic Pathway
Step 1: Synthesis of Ethyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate
-
To a solution of 2,3,5,6-tetrafluorophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) as a base.
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the corresponding phenoxide.
-
To this mixture, add ethyl 2-bromopropanoate (1.2 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate.
Causality of Experimental Choices: The use of a polar aprotic solvent facilitates the Sₙ2 reaction between the phenoxide and the alkyl halide. Potassium carbonate is a sufficiently strong base to deprotonate the phenol without causing significant side reactions. The reaction is heated to increase the rate of the O-alkylation.
Step 2: Intramolecular Cyclization to Ethyl 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylate
-
Prepare a solution of ethyl 2-(2,3,5,6-tetrafluorophenoxy)propanoate (1.0 eq) in a high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Slowly add a strong base, such as sodium hydride (NaH, 2.0 eq) or lithium diisopropylamide (LDA, 1.5 eq), to the solution at room temperature.
-
Carefully heat the reaction mixture to a high temperature (typically >200 °C) to induce intramolecular cyclization via a nucleophilic aromatic substitution (SₙAr) or a related mechanism.
-
Monitor the reaction for the formation of the desired benzofuran.
-
After completion, cautiously quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride) at a low temperature.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate.
Causality of Experimental Choices: A strong, non-nucleophilic base is required to deprotonate the alpha-carbon of the ester, generating a carbanion that acts as the nucleophile. The high temperature is necessary to overcome the activation energy for the intramolecular cyclization on the electron-deficient tetrafluorinated benzene ring.
Step 3: Saponification to this compound
-
Dissolve the ethyl ester from Step 2 in a mixture of ethanol and water.
-
Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH, 3-5 eq).
-
Reflux the mixture until the ester is completely hydrolyzed, as monitored by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with a strong acid (e.g., 2M HCl) to a pH of approximately 2, which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Causality of Experimental Choices: Saponification is a standard method for the hydrolysis of esters to their corresponding carboxylic acids. The use of a co-solvent system (ethanol/water) ensures the solubility of both the ester and the hydroxide salt. Acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Caption: Proposed synthetic pathway for this compound.
Predicted Physicochemical Properties and Reactivity
The introduction of four fluorine atoms onto the benzene ring is expected to significantly influence the properties of the target molecule.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₄F₄O₃ | Based on the chemical structure. |
| Molecular Weight | 264.13 g/mol | Calculated from the atomic weights. |
| Appearance | White to off-white solid | Typical for small organic carboxylic acids. |
| Melting Point | Elevated | Increased molecular weight and potential for strong intermolecular interactions due to the polar C-F bonds and carboxylic acid dimerization. |
| Solubility | Poorly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone). | The hydrophobic tetrafluorobenzyl moiety will dominate, while the carboxylic acid provides some polarity. |
| Acidity (pKa) | Lower than non-fluorinated analogues | The electron-withdrawing fluorine atoms will stabilize the carboxylate anion, increasing the acidity of the carboxylic acid. |
Reactivity:
The primary sites of reactivity for this compound are the carboxylic acid group and the tetrafluorinated benzene ring.
-
Carboxylic Acid Group: This functional group can undergo standard transformations such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst.
-
Amidation: Conversion to the corresponding amide via activation (e.g., with thionyl chloride to form the acid chloride) followed by reaction with an amine.
-
Reduction: Reduction to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride.
-
-
Tetrafluorinated Benzene Ring: The electron-deficient nature of the perfluorinated ring makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This could allow for the introduction of other functional groups, although harsh reaction conditions may be required.
Caption: Predicted reactivity of the target molecule.
Potential Applications in Drug Development
The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.
-
Anticancer Agents: Many benzofuran derivatives have demonstrated potent anticancer activity. The presence of the tetrafluorinated ring could enhance interactions with biological targets and improve metabolic stability, potentially leading to more effective and durable anticancer drugs.
-
Antimicrobial Agents: The benzofuran nucleus is also found in compounds with antibacterial and antifungal properties. The high lipophilicity imparted by the fluorine atoms may enhance the ability of the molecule to penetrate microbial cell membranes.
-
Kinase Inhibitors: The carboxylic acid group can serve as a key hydrogen bond donor or acceptor in interactions with the hinge region of protein kinases, a common target in cancer therapy. The rigid benzofuran scaffold provides a solid anchor for positioning other functional groups to achieve high binding affinity and selectivity.
-
Probes for Chemical Biology: The unique ¹⁹F NMR signature of the tetrafluorinated ring could be exploited for in-cell NMR studies or as a reporter group in biochemical assays.
Conclusion
While direct experimental data on this compound is currently scarce, this technical guide provides a robust framework for its synthesis, predicted properties, and potential applications based on established chemical principles and extensive literature on related compounds. The combination of the biologically active benzofuran scaffold with the unique properties of a polyfluorinated aromatic ring presents a compelling case for the further investigation of this molecule and its derivatives as potential leads in drug discovery programs. The proposed synthetic route offers a practical starting point for the chemical synthesis of this novel compound, paving the way for its biological evaluation.
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A Technical Guide to the Spectroscopic Characterization of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights into the spectroscopic analysis of complex organic molecules. While experimental data for this specific molecule is not publicly available, this guide constructs a robust predictive analysis based on the compound's structural features and extensive data from analogous compounds.
Introduction
This compound is a highly functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a tetrafluorinated benzene ring fused to a methyl-substituted furan carboxylic acid, presents a unique spectroscopic fingerprint. Understanding its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification, purity assessment, and for elucidating its role in chemical and biological systems.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and comparison with structurally related compounds.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.6 | s | 3H | -CH₃ |
| ~11-13 | br s | 1H | -COOH |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | -CH₃ |
| ~110-120 | C3 |
| ~135-150 (m) | C4, C5, C6, C7 (Aromatic C-F) |
| ~120-130 | C3a, C7a (bridgehead) |
| ~155-165 | C2 |
| ~165-175 | C=O (Carboxylic Acid) |
Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -140 to -165 | m | F4, F5, F6, F7 |
Table 4: Predicted IR Spectral Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 1700-1730 | Strong | C=O stretch (Carboxylic Acid) |
| 1600-1650 | Medium | C=C stretch (Aromatic and Furan) |
| 1450-1550 | Strong | Aromatic C-F stretching |
| 1000-1200 | Strong | C-O stretch (Furan and Carboxylic Acid) |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 276 | High | [M]⁺ (Molecular Ion) |
| 259 | Moderate | [M - OH]⁺ |
| 231 | High | [M - COOH]⁺ |
| 203 | Moderate | [M - COOH - CO]⁺ |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, yet robust, protocols for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to determine the carbon-hydrogen framework and the positions of the fluorine atoms.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize spectral width, number of scans, and relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary.
-
Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are generally short.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing.
Caption: General workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the carboxylic acid and the fluorinated aromatic system.
Methodology:
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Streamlined workflow for ATR-FTIR analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to support the proposed structure.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) is preferred for accurate mass measurements.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion peak.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation spectrum.
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
-
A Strategic Guide to Unveiling the Therapeutic Targets of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid
Abstract
This technical guide outlines a comprehensive, multi-tiered strategy for the identification and validation of potential therapeutic targets for the novel compound, 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid. Recognizing the limited direct biological data available for this specific molecule[1], this document leverages a structure-informed approach, drawing insights from the well-established bioactivity of the benzofuran scaffold. We present a systematic workflow—from initial, high-throughput biophysical screening to rigorous in-cell target engagement confirmation—designed for drug discovery and development professionals. This guide provides not only the strategic rationale behind each experimental phase but also detailed, field-tested protocols and data interpretation frameworks necessary for robust scientific inquiry. The ultimate objective is to provide a validated roadmap for elucidating the mechanism of action and unlocking the therapeutic potential of this promising fluorinated heterocyclic compound.
Introduction: Analyzing the Candidate Molecule
The compound this compound is a structurally distinct molecule featuring a benzofuran core, which is widely recognized as a "privileged scaffold" in medicinal chemistry due to its recurrence in compounds with diverse and potent biological activities.[2][3][4][5] The specific substitutions on this core provide critical clues for hypothesizing its potential biological interactions and guide our target identification strategy.
-
Benzofuran Core: This heterocyclic system is a central feature in numerous natural and synthetic compounds with demonstrated therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][4][6]
-
Carboxylic Acid Moiety (Position 3): The presence of a carboxylic acid group is significant. This acidic functional group can act as a key hydrogen bond donor/acceptor or a metal chelator, often mediating interactions with the active sites of enzymes or the ligand-binding domains of receptors. Derivatives of 2- and 3-benzofurancarboxylic acid have shown significant cytotoxic activity against human cancer cell lines.[2][7]
-
Heavy Fluorination (Positions 4,5,6,7): The tetrafluorination of the benzene ring is a critical feature. Halogenation is a known strategy to modulate the physicochemical properties of a drug candidate, often increasing metabolic stability, membrane permeability, and binding affinity.[2] The presence of halogens can introduce "halogen bonds," which are specific, non-covalent interactions that can enhance binding to a protein receptor.[2][8][9]
-
Methyl Group (Position 2): This small alkyl group can influence the compound's orientation within a binding pocket, contributing to selectivity and potency through hydrophobic interactions.
Given these structural features, we can logically infer that this compound is a strong candidate for interaction with several major classes of therapeutic targets. Benzofuran derivatives have been successfully developed as inhibitors of protein kinases, modulators of nuclear receptors, and agents targeting enzymes within inflammatory cascades.[3][10][11][12][13]
A Phased Approach to Target Identification & Validation
We propose a systematic, three-phase workflow designed to efficiently identify potential protein targets and subsequently validate these interactions in a physiologically relevant context. This strategy progresses from broad, unbiased screening to focused, high-confidence validation, conserving resources while maximizing the probability of success.
Phase 1: Unbiased Biophysical Screening with Differential Scanning Fluorimetry (DSF)
Rationale: The first step is to cast a wide net to identify any protein that physically interacts with the compound. Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is an ideal primary screening tool.[14][15] It is a rapid, high-throughput, and cost-effective method that detects ligand binding by measuring the change in a protein's thermal stability.[14][16] When a ligand binds to a protein, it typically stabilizes the protein's structure, resulting in an increase in its melting temperature (Tm).[17]
Methodology: This technique uses a fluorescent dye that binds to hydrophobic regions of a protein.[17] As the protein is heated and unfolds, more hydrophobic regions are exposed, causing an increase in fluorescence.[15][17] The Tm is the temperature at which 50% of the protein is unfolded. A significant positive shift in Tm in the presence of the test compound indicates a direct binding interaction.[18]
Experimental Protocol: High-Throughput DSF Screen
-
Protein Library Preparation: Utilize a pre-purified, diverse protein library. A panel of human protein kinases is a high-priority starting point, as kinases are common targets for benzofuran derivatives and are central to many diseases.[10][11][12][19]
-
Reagent Preparation:
-
Prepare a 100X stock of SYPRO Orange dye in DMSO.
-
Prepare a 50X stock of this compound at 1 mM in a buffer-compatible solvent (e.g., DMSO).
-
Prepare individual protein solutions at a final concentration of 2 µM in an appropriate screening buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
-
Assay Plate Setup (384-well format):
-
For each protein, prepare a master mix containing the protein and SYPRO Orange dye (at a final 5X concentration).
-
In each well, add 19.8 µL of the protein/dye master mix.
-
Add 0.2 µL of the compound stock solution (final concentration 10 µM). Include vehicle-only (DMSO) controls for each protein.
-
Seal the plate securely with optical-quality film.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to acquire fluorescence data over a temperature gradient from 25 °C to 95 °C, with a ramp rate of 0.5 °C/minute.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature for each well.
-
Calculate the first derivative of each curve; the peak of the derivative corresponds to the Tm.
-
Calculate the thermal shift (ΔTm) = Tm(compound) - Tm(vehicle).
-
A ΔTm ≥ 2 °C is typically considered a statistically significant "hit."
-
Data Presentation: Example DSF Hit Table
| Target Protein | Vehicle Tm (°C) | Compound Tm (°C) | ΔTm (°C) | Hit Status |
| Kinase A | 48.2 | 53.5 | +5.3 | Hit |
| Kinase B | 55.1 | 55.3 | +0.2 | Negative |
| Kinase C | 51.7 | 56.1 | +4.4 | Hit |
| Protease X | 62.4 | 62.5 | +0.1 | Negative |
Phase 2: Orthogonal Hit Confirmation and Kinetic Profiling
Rationale: While DSF is excellent for primary screening, it is prone to artifacts and does not provide information on binding affinity or kinetics.[14] Therefore, all hits from the DSF screen must be validated using an orthogonal, label-free technology. Surface Plasmon Resonance (SPR) is the gold standard for real-time analysis of biomolecular interactions.[20][21] It provides precise data on association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD), which are critical for ranking hits and guiding lead optimization.[22]
Methodology: In an SPR experiment, one molecule (the ligand, typically the protein target) is immobilized on a sensor chip. The other molecule (the analyte, our test compound) is flowed over the surface.[22][21] Binding events cause a change in the refractive index at the sensor surface, which is detected in real time and plotted as a sensorgram.[20][22]
Phase 3: Validating Target Engagement in a Cellular Milieu
Rationale: Confirming that a compound binds to a purified protein in vitro is a crucial step, but it does not guarantee the same interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) was developed to bridge this gap.[23][24] CETSA directly measures the engagement of a drug with its target protein in intact cells or even tissues.[24][25][26] This assay provides the ultimate evidence that the compound can access its target in a physiological setting and exert a stabilizing effect, strongly linking the biophysical interaction to a potential cellular response.[23][27]
Methodology: The principle is analogous to DSF: ligand binding stabilizes the target protein against heat-induced denaturation.[24][26] Intact cells are treated with the compound, heated to a specific temperature, and then lysed. Unstabilized proteins aggregate and are removed by centrifugation, while the remaining soluble, stabilized target protein is quantified, typically by Western blot or mass spectrometry.[24][27]
Experimental Protocol: CETSA for Target Validation
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to ~80% confluency. Treat cells with varying concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures for 3 minutes using a thermal cycler. A temperature scan around the Tm identified in DSF is a good starting point. A non-heated control (25 °C) is essential.[26]
-
Cell Lysis and Fractionation:
-
Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the total protein concentration of each sample (e.g., via BCA assay).
-
Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blot, using a specific antibody against the target protein of interest (e.g., anti-Kinase A).
-
-
Data Analysis:
-
Quantify the band intensity for the target protein at each temperature for both vehicle- and compound-treated samples.
-
Plot the normalized band intensity versus temperature to generate cellular melting curves. A rightward shift in the curve for compound-treated cells indicates target stabilization and engagement.[23][25]
-
High-Priority Target Classes and Future Directions
Based on the extensive literature on benzofuran derivatives, the following protein families represent high-priority target classes for this compound:
-
Protein Kinases: This is arguably the most promising target class. Kinases are frequently dysregulated in diseases like cancer, inflammation, and neurodegenerative disorders.[10][12][13][19] The benzofuran scaffold is a known ATP-mimetic hinge-binding motif found in many kinase inhibitors.[3] A DSF screen against a comprehensive kinome panel would be a highly effective starting point.
-
Nuclear Receptors: The carboxylic acid moiety is a common feature in ligands that modulate the activity of nuclear receptors. These transcription factors regulate a host of physiological processes, and their dysregulation is linked to metabolic diseases, inflammation, and cancer. A DSF screen against a panel of nuclear receptor ligand-binding domains is warranted.[18]
-
Enzymes in Inflammatory Pathways: Benzofuran derivatives have been reported to possess anti-inflammatory properties.[5] Key enzymes in these pathways, such as cyclooxygenases (COX-1/2) or 5-lipoxygenase (5-LOX), could be potential targets.
Upon successful validation of a target using the CETSA methodology, subsequent steps will involve detailed enzymatic assays to determine inhibitory mechanisms (e.g., competitive, non-competitive), cell-based functional assays to measure the downstream consequences of target engagement, and ultimately, progression into preclinical disease models. This systematic approach ensures that research efforts are focused on a biologically relevant and validated mechanism of action, paving the way for successful drug development.
References
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A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023-02-13). Available at: [Link]
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deNOVO Biolabs. (2025-06-11). How does SPR work in Drug Discovery?. Available at: [Link]
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Chemistry For Everyone. (2025-06-02). How Is Surface Plasmon Resonance Used In Drug Discovery?. Available at: [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]
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Creative Biostructure. (n.d.). Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies. Available at: [Link]
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Toma, M., et al. (2015). Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. Critical Reviews in Analytical Chemistry, 45(2), 97-105. Available at: [Link]
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Vlachakis, D., et al. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Expert Opinion on Drug Discovery, 15(1), 45-56. Available at: [Link]
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CD BioSciences. (n.d.). Protein Kinases Imaging in Drug Development. Available at: [Link]
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ResearchGate. (n.d.). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified. Available at: [Link]
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Mur-Milane, L., et al. (2012). Use of differential scanning fluorimetry as a high-throughput assay to identify nuclear receptor ligands. Journal of Visualized Experiments, (60), e3585. Available at: [Link]
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SpringerLink. (n.d.). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 169-90. Available at: [Link]
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MDPI. (2022). An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. International Journal of Molecular Sciences, 23(15), 8413. Available at: [Link]
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ResearchGate. (2002). Protein kinases in drug discovery and development. IDrugs, 5(8), 789-92. Available at: [Link]
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Domainex. (n.d.). Differential Scanning Fluorimetry (DSF) and nanoDSF Services. Available at: [Link]
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PubMed. (2025-05-07). Protein kinases in neurodegenerative diseases: current understandings and implications for drug discovery. Available at: [Link]
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PubMed. (2010-07-05). Protein Kinases as Drug Development Targets for Heart Disease Therapy. Available at: [Link]
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PubMed Central (PMC). (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]
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News-Medical.Net. (2020-12-02). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
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CETSA. (n.d.). CETSA. Available at: [Link]
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Brzozowski, Z., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4736-4751. Available at: [Link]
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ResearchGate. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]
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ResearchGate. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Available at: [Link]
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PubMed Central (PMC). (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Available at: [Link]
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Semantic Scholar. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Available at: [Link]
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Technical Disclosure Commons. (2025-05-27). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Available at: [Link]
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EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160. Available at: [Link]
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ResearchGate. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Available at: [Link]
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Methodological & Application
The Strategic Application of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic Acid in Modern Medicinal Chemistry
The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique chemical scaffolds. Among these, the benzofuran core has emerged as a privileged structure, present in a wide array of biologically active compounds.[1][2] The strategic introduction of fluorine atoms into these scaffolds can dramatically modulate their properties, offering a powerful tool for drug design.[3] This guide provides an in-depth technical overview of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid, a highly functionalized building block poised for significant applications in medicinal chemistry. While direct literature on this specific molecule is emerging, its structural motifs suggest compelling potential, which we will explore through reasoned extrapolation from established chemical principles and related analogues.
The Rationale for Fluorination: Enhancing Drug-Like Properties
The incorporation of fluorine into drug candidates is a well-established strategy to optimize molecular properties.[4] The presence of a tetrafluorinated benzene ring in the title compound is anticipated to bestow several advantageous characteristics:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of drug candidates.[5]
-
Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration for targeting intracellular proteins or the central nervous system.
-
Binding Affinity: The highly polarized C-F bond can participate in favorable electrostatic interactions, including dipole-dipole and orthogonal multipolar interactions, with protein targets, potentially increasing binding affinity and potency.[6]
-
Modulation of pKa: The strong electron-withdrawing nature of the fluorine atoms will lower the pKa of the carboxylic acid group, making it a stronger acid. This can influence the compound's ionization state at physiological pH, affecting its solubility, permeability, and target engagement.
These properties make the 4,5,6,7-tetrafluorobenzofuran scaffold a highly attractive starting point for the development of novel therapeutics across various disease areas.
Potential Therapeutic Applications
The benzofuran nucleus is associated with a broad spectrum of pharmacological activities.[7][8] The unique electronic properties conferred by the tetrafluoro substitution suggest that derivatives of this compound could be potent modulators of various biological targets.
Anticancer Agents
Benzofuran derivatives have shown significant promise as anticancer agents.[1][6] The introduction of halogens, including fluorine, has been shown to enhance the cytotoxic activity of these compounds.[9] The tetrafluorobenzofuran core could serve as a scaffold for the development of inhibitors of key oncogenic pathways, such as protein kinases or transcription factors, where the fluorine atoms could enhance target binding and cellular activity.
Anti-inflammatory and Immunomodulatory Agents
Chronic inflammation is a hallmark of numerous diseases. Fluorinated benzofuran derivatives have been investigated as anti-inflammatory agents.[9] The carboxylic acid moiety of the title compound can be readily converted to amides and esters, allowing for the generation of diverse libraries of compounds for screening against inflammatory targets such as cyclooxygenases, lipoxygenases, and various cytokines.
Antimicrobial Agents
The benzofuran scaffold is a known pharmacophore in the design of antimicrobial agents.[2] The increased lipophilicity and potential for enhanced target interactions due to fluorination could lead to the development of novel antibiotics or antifungals with improved potency and the ability to overcome resistance mechanisms.
Synthesis and Derivatization Strategies
Proposed Synthetic Protocol for this compound
This proposed synthesis commences with a commercially available polyfluorinated phenol and proceeds through a series of well-precedented transformations.
Caption: Proposed synthetic route for the target molecule.
Step 1: O-Alkylation of 2,3,4,5-Tetrafluorophenol
-
Materials: 2,3,4,5-Tetrafluorophenol, Ethyl 2-chloroacetoacetate, Potassium carbonate (anhydrous), Acetone (anhydrous).
-
Procedure:
-
To a solution of 2,3,4,5-Tetrafluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add Ethyl 2-chloroacetoacetate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-(2,3,4,5-tetrafluorophenoxy)acetoacetate. Purify by column chromatography if necessary.
-
Step 2: Intramolecular Cyclization
-
Materials: Ethyl 2-(2,3,4,5-tetrafluorophenoxy)acetoacetate, Sodium hydride (60% dispersion in mineral oil), Anhydrous THF.
-
Procedure:
-
To a suspension of Sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of Ethyl 2-(2,3,4,5-tetrafluorophenoxy)acetoacetate (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclized product.
-
Step 3: Dehydration
-
Materials: Crude cyclized product from Step 2, p-Toluenesulfonic acid monohydrate, Toluene.
-
Procedure:
-
Dissolve the crude product from the previous step in toluene.
-
Add a catalytic amount of p-Toluenesulfonic acid monohydrate (0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford Ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate.
-
Step 4: Saponification
-
Materials: Ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate, Sodium hydroxide, Ethanol, Water.
-
Procedure:
-
Dissolve the ester from Step 3 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (3.0 eq).
-
Heat the mixture to reflux and stir until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid at the 3-position is a versatile handle for further synthetic modifications, allowing for the creation of a diverse library of compounds for biological screening.
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Application Notes and Protocols: 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Fluorinated Scaffold with Unique Potential
4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid is a highly functionalized heterocyclic compound that holds significant promise as a versatile building block in modern organic synthesis. The benzofuran core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The introduction of a polyfluorinated benzene ring, coupled with the carboxylic acid functionality at the 3-position and a methyl group at the 2-position, imparts a unique combination of electronic and steric properties to the molecule.
The strong electron-withdrawing nature of the four fluorine atoms is anticipated to significantly influence the reactivity of the entire benzofuran system. This fluorination can enhance metabolic stability, improve membrane permeability, and modulate the acidity of the carboxylic acid, making this scaffold particularly attractive for the development of novel therapeutic agents and functional materials. These application notes provide an in-depth guide to the synthetic utility of this compound, offering detailed protocols for its derivatization and insights into the rationale behind the proposed experimental choices.
Core Applications: A Gateway to Novel Derivatives
The primary utility of this compound in organic synthesis lies in the versatile reactivity of its carboxylic acid group. This functionality serves as a handle for the construction of a diverse array of derivatives, most notably amides and esters. These derivatives are of high interest in medicinal chemistry as they can mimic peptide bonds and participate in hydrogen bonding interactions with biological targets.
Amide Bond Formation: Accessing a Key Pharmacophore
The synthesis of amides from carboxylic acids is a cornerstone of medicinal chemistry. The resulting amide bond is a key structural motif in a vast number of pharmaceuticals. The electron-withdrawing tetrafluorobenzofuran core is expected to activate the carboxylic acid towards nucleophilic attack, potentially facilitating the amide coupling reaction.
Several well-established coupling reagents can be employed for the synthesis of amides from this compound. The choice of reagent often depends on the nature of the amine, the desired scale of the reaction, and the need to minimize side reactions such as racemization (if chiral amines are used). Common choices include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to suppress side reactions and improve efficiency. Phosphonium-based reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for hindered amines.
This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU as the coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Data Presentation:
| Entry | Amine | Coupling Reagent | Yield (%) |
| 1 | Aniline | HATU | (Predicted >85%) |
| 2 | Benzylamine | EDC/HOBt | (Predicted >80%) |
| 3 | Morpholine | T3P | (Predicted >90%) |
Note: The yields are predicted based on general amide coupling reactions and may vary for the specific substrate.
Caption: Workflow for the base-mediated synthesis of esters.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely utilized synthetic methodologies for amide and ester formation. The trustworthiness of these protocols is rooted in the fundamental principles of organic chemistry.
-
Reaction Monitoring: The progress of each reaction should be diligently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the reaction endpoint and helps in identifying the formation of any significant byproducts.
-
Product Characterization: The identity and purity of the final products must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This comprehensive characterization ensures the structural integrity of the synthesized molecules.
-
Optimization: The provided reaction conditions are a general starting point. Optimization of parameters such as solvent, temperature, reaction time, and stoichiometry of reagents may be necessary to achieve the highest possible yield and purity for a specific substrate.
Conclusion and Future Perspectives
This compound represents a promising and under-explored building block for organic synthesis and drug discovery. The presence of the tetrafluorinated ring is expected to confer advantageous physicochemical properties to its derivatives. The robust and versatile protocols for amide and ester formation detailed in these application notes provide a solid foundation for researchers to explore the chemical space around this unique scaffold. Future investigations could focus on the application of this building block in the synthesis of more complex heterocyclic systems, the exploration of its utility in materials science, and the systematic evaluation of the biological activities of its derivatives.
References
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Kowalska, M., et al. (1987). [Synthesis of various amides of benzofuran-2-carboxylic acid and benzofuran-3-carboxylic acid with potential antidepressive effect]. Acta Poloniae Pharmaceutica, 44(6), 497-502. [Link]
-
Janczewski, Ł., et al. Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Open Chemistry. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Gomez-Alvarez, M., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Scientific Reports, 10(1), 9637. [Link]
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Sabo, T. M., & Williams, J. M. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1930-1933. [Link]
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Kwiecień, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1581. [Link]
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Gao, W., et al. (2015). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Arkivoc, 2015(6), 256-267. [Link]
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Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the preparation. (2025). Technical Disclosure Commons. [Link]
-
Khodarahmi, G., et al. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Research in Pharmaceutical Sciences, 13(1), 1-15. [Link]
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Application Notes and Protocols for 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid in Cell-Based Assays
Introduction: Unveiling the Potential of a Novel Fluorinated Benzofuran Carboxylic Acid
4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid is a novel, highly fluorinated synthetic small molecule belonging to the benzofuran class of compounds. The benzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins.[3] Given the established anticancer potential of various halogenated benzofuran derivatives, this application note will explore the use of this compound in cell-based assays, hypothesizing a potential application in oncology research.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling, preparation, and application of this compound in fundamental cancer cell biology assays, including cytotoxicity, apoptosis, and cell cycle analysis.
Compound Profile
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 3265-72-3 | - |
| Molecular Formula | C₁₀H₄F₄O₃ | - |
| Molecular Weight | 248.13 g/mol | - |
| Appearance | White to off-white solid | - |
| Purity | >95% | - |
| Solubility | Soluble in DMSO, ethanol, methanol. Sparingly soluble in aqueous solutions. | [4] |
Hypothesized Mechanism of Action
Based on the structure-activity relationships of similar benzofuran compounds, it is hypothesized that this compound may exert its biological effects through the induction of apoptosis and cell cycle arrest in cancer cells. The highly electronegative fluorine atoms may enhance the molecule's interaction with specific cellular targets, potentially leading to the disruption of key signaling pathways involved in cell proliferation and survival.
Caption: Hypothesized mechanism of action for this compound.
Safety, Handling, and Storage
Safety Precautions: Researchers should handle this compound with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[5] Work should be conducted in a well-ventilated area or a chemical fume hood.[5] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[6]
Storage: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, -20°C is recommended. Stock solutions in DMSO can be stored at -20°C for several months, though it is advisable to prepare fresh dilutions for each experiment.
Preparation of Stock Solutions
Due to its hydrophobic nature, this compound should be dissolved in an appropriate organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent.[7][8]
Protocol for 10 mM Stock Solution in DMSO:
-
Weigh out 2.48 mg of this compound.
-
Add 1 mL of sterile, cell culture-grade DMSO.
-
Vortex or sonicate at room temperature until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Vehicle Control in Cell-Based Assays: When treating cells, the final concentration of DMSO in the culture medium should be kept to a minimum, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity.[9] It is crucial to include a vehicle control group in all experiments, where cells are treated with the same concentration of DMSO as the highest concentration of the test compound.
Application 1: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. The final concentrations may range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Application 2: Detection of Apoptosis using Annexin V/Propidium Iodide Staining
The Annexin V/Propidium Iodide (PI) assay is a common flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[12]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining |
| Viable Cells | Negative | Negative |
| Early Apoptotic Cells | Positive | Negative |
| Late Apoptotic/Necrotic Cells | Positive | Positive |
Application 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol allows for the analysis of cell cycle distribution by staining cellular DNA with propidium iodide and analyzing the fluorescence intensity by flow cytometry.
Protocol:
-
Cell Treatment: Seed cells and treat with the compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PBS, 50 µg/mL Propidium Iodide, and 100 µg/mL RNase A.[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting
-
Compound Precipitation: If the compound precipitates upon dilution in the culture medium, prepare intermediate dilutions in a co-solvent like ethanol before the final dilution in the medium.[15] Ensure the final solvent concentration remains non-toxic to the cells.
-
Low Signal in MTT Assay: This could be due to insufficient cell numbers or a short incubation time with the compound. Optimize cell seeding density and treatment duration.
-
High Background in Flow Cytometry: Ensure proper washing of cells and consider using a viability dye to exclude dead cells from the analysis if necessary.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols outlined in this application note provide a robust framework for the initial characterization of its potential anticancer effects in vitro. By systematically evaluating its impact on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its mechanism of action and guide further drug development efforts.
References
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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A Vehicle for the Evaluation of Hydrophobic Compounds in Cell Culture. PubMed. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Assaying cell cycle status using flow cytometry. PMC. [Link]
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MTT Proliferation Assay Protocol. ResearchGate. [Link]
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The Annexin V Apoptosis Assay. University of Virginia. [Link]
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Nitric Oxide Assay?. ResearchGate. [Link]
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Cell Cycle Tutorial Contents. University of Aberdeen. [Link]
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Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
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Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]
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Cell Cycle Analysis. University of Wisconsin-Madison. [Link]
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Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. [Link]
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Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. ResearchGate. [Link]
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Benzofuran-2-carboxylic acid. BioCrick. [Link]
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Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. ScienceDirect. [Link]
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Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Cheméo. [Link]
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Which vehicle is suitable for highly hydrophobic substance?. ResearchGate. [Link]
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Fluorine Safety. Purdue University. [Link]
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Fluorine. Airgas. [Link]
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Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Hairi. [Link]
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Fluorinated Higher Carboxylic Acids. ResearchGate. [Link]
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How do you dissolve chemicals in the culture medium?. ResearchGate. [Link]
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Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. NIH. [Link]
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A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. ResearchGate. [Link]
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Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Macmillan Group - Princeton University. [Link]
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]
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Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]
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Benzofuran. Wikipedia. [Link]
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Application Notes and Protocols for In Vitro Evaluation of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Benzofuran Scaffold and the Potential of Tetrafluorination
The benzofuran core is a privileged heterocyclic structure found in numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Derivatives of this scaffold have demonstrated anti-inflammatory, antimicrobial, anticancer, and antifungal properties, among others.[2][3][4] A recurring theme in the structure-activity relationship of benzofurans is the significant impact of halogenation on their biological efficacy.[2][5] The introduction of halogens can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing metabolic stability, binding affinity, and lipophilicity.[1]
This guide focuses on the in vitro experimental design for a novel derivative, 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid . The dense fluorine substitution on the benzene ring is anticipated to significantly alter its electronic and steric properties, potentially leading to unique biological activities. This document provides a strategic framework and detailed protocols for a tiered approach to characterizing this compound, starting with broad functional screening and progressing to more specific mechanistic assays.
Strategic Experimental Workflow
A logical and cost-effective approach to characterizing a novel compound involves a multi-tiered screening process. This strategy allows for early identification of biological activity and subsequent in-depth investigation into the mechanism of action.
Caption: Tiered experimental workflow for characterizing this compound.
Tier 1: Primary Screening
The initial tier focuses on establishing a safe dose range and conducting broad, cost-effective screens for anti-inflammatory potential.
Initial Cytotoxicity Assessment
Rationale: Before assessing functional activity, it is crucial to determine the concentration range at which the compound is not toxic to cells. This ensures that any observed effects are not simply a consequence of cell death. A standard MTT or resazurin assay is recommended.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Plate a relevant cell line (e.g., RAW 264.7 murine macrophages or THP-1 human monocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration).
Anti-inflammatory Screening (Cell-Free)
Rationale: Cell-free assays provide a rapid and inexpensive method for preliminary screening of anti-inflammatory activity.[6][7][8] Protein denaturation is a hallmark of inflammation, and compounds that can prevent it may have anti-inflammatory potential.[8]
Protocol: Inhibition of Protein Denaturation
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound (e.g., 10-500 µg/mL).
-
Control: Use diclofenac sodium or acetylsalicylic acid as a standard anti-inflammatory drug.[6][9]
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
| Parameter | Description |
| Assay Type | Cell-Free |
| Endpoint | Inhibition of heat-induced egg albumin denaturation |
| Concentration Range | 10 - 500 µg/mL |
| Positive Control | Diclofenac Sodium |
| Wavelength | 660 nm |
Tier 2: Cell-Based Functional Assays
Following promising results in Tier 1, the investigation moves to more biologically relevant cell-based models.
Cellular Anti-inflammatory Activity
Rationale: Lipopolysaccharide (LPS)-stimulated macrophages are a classic in vitro model for inflammation. They produce pro-inflammatory mediators like nitric oxide (NO).[10] Measuring the inhibition of NO production is a robust indicator of anti-inflammatory activity.
Protocol: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: Collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm. A standard curve of sodium nitrite should be prepared to quantify nitrite concentration.
-
Analysis: Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.
Nuclear Receptor Activity Screening
Rationale: Nuclear receptors are ligand-activated transcription factors that regulate inflammation, metabolism, and cell proliferation.[11][12] Many small molecules exert their effects by modulating nuclear receptor activity. A cell-based reporter assay is an effective way to screen for such activity.[13][14]
Protocol: Dual-Luciferase Reporter Assay for Nuclear Receptor Activation
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an expression vector for a specific nuclear receptor (e.g., PPARγ, GR, or FXR) and a reporter plasmid containing the receptor's response element upstream of a firefly luciferase gene. A constitutively expressed Renilla luciferase plasmid should also be co-transfected for normalization.
-
Treatment: After 24 hours, treat the transfected cells with the test compound at various concentrations. Include a known agonist/antagonist for the specific receptor as a positive control.
-
Incubation: Incubate for 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle control.
Tier 3: Mechanistic Elucidation
If the compound shows significant activity in Tier 2, the final tier aims to identify its specific molecular targets.
Potential Signaling Pathway
Based on the known pharmacology of anti-inflammatory compounds and nuclear receptor modulators, a potential mechanism of action for this compound could involve the modulation of inflammatory gene expression via nuclear receptors.
Caption: Hypothetical mechanism: Nuclear receptor-mediated anti-inflammatory action.
Target-Specific Enzyme Inhibition
Rationale: To determine if the anti-inflammatory effect is due to direct inhibition of key inflammatory enzymes, assays for cyclooxygenase (COX) and lipoxygenase (LOX) activity are performed.
Protocol: COX-1/COX-2 and LOX Inhibition Assays
Commercially available fluorescence- or colorimetric-based assay kits for COX-1, COX-2, and 5-LOX/15-LOX are recommended for their reliability and ease of use.
-
Assay Preparation: Follow the kit manufacturer's protocol for preparing reagents and the enzyme.
-
Compound Addition: Add the test compound at various concentrations to the assay wells.
-
Enzyme Reaction: Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).
-
Measurement: Measure the product formation (e.g., prostaglandin for COX, leukotriene for LOX) using a plate reader at the appropriate wavelength.
-
Analysis: Calculate the IC₅₀ value for the inhibition of each enzyme.
| Assay | Enzyme | Potential Outcome |
| COX-1 Inhibition | Cyclooxygenase-1 | Indicates potential for GI side effects |
| COX-2 Inhibition | Cyclooxygenase-2 | Indicates selective anti-inflammatory action |
| LOX Inhibition | Lipoxygenase | Indicates inhibition of the leukotriene pathway |
Nuclear Receptor Ligand Binding & Co-activator Recruitment
Rationale: To confirm direct interaction with a nuclear receptor identified in the reporter assay, ligand binding and co-activator recruitment assays are essential.[13][15]
Protocol: LanthaScreen® TR-FRET Coactivator Recruitment Assay
This is an example of a robust, high-throughput assay format.
-
Reagents: Use a terbium-labeled anti-GST antibody, a fluorescein-labeled coactivator peptide, and a GST-tagged nuclear receptor ligand-binding domain (LBD).
-
Reaction: In a microplate, mix the nuclear receptor LBD with the test compound, followed by the addition of the labeled antibody and coactivator peptide.
-
Incubation: Incubate at room temperature for 1-4 hours.
-
Measurement: Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm). An increase in the ratio indicates that the compound promotes the interaction between the nuclear receptor and the coactivator peptide. Determine the EC₅₀ for this interaction.
Conclusion
This application note provides a comprehensive, tiered strategy for the in vitro characterization of this compound. By systematically progressing from broad phenotypic screens to specific, target-based mechanistic assays, researchers can efficiently and rigorously evaluate the therapeutic potential of this novel compound. The provided protocols offer a solid foundation for these investigations, grounded in established scientific principles and methodologies.
References
-
Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar. Retrieved from [Link]
-
Peiris, D. S., Fernando, D. T., Senadeera, S. P., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany. Retrieved from [Link]
-
Fujita, K., & Tanimoto, H. (2016). Chemical Screening of Nuclear Receptor Modulators. International Journal of Molecular Sciences, 17(5), 719. Retrieved from [Link]
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LeCluyse, E. L. (2009). Current In Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation. Current Drug Metabolism, 10(8), 951-963. Retrieved from [Link]
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Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(10), 1520-1528. Retrieved from [Link]
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Mur-Laspalas, A., Czaplicki, G., & Feliu, L. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1584. Retrieved from [Link]
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Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Applied Pharmaceutical Science, 5(11), 143-152. Retrieved from [Link]
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Kossakowski, J., Hejchman, E., & Ostrowska, K. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. Retrieved from [Link]
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Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2013). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Archiv der Pharmazie, 346(11), 820-826. Retrieved from [Link]
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Prabavathi, C., Kumar, S. S., & Kumar, R. S. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. East African Scholars Journal of Pharmacy and Pharmacological Sciences. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. Retrieved from [Link]
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Hejchman, E., Ostrowska, K., & Maciejewska, D. (2012). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. The Journal of Pharmacology and Experimental Therapeutics, 343(2), 380-388. Retrieved from [Link]
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Application Notes & Protocols for In Vivo Evaluation of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic Acid
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for the novel compound, 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid. While specific in vivo data for this particular molecule is not yet publicly available, this document synthesizes established methodologies for evaluating benzofuran derivatives, a class of compounds known for a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The protocols outlined herein are based on established preclinical research strategies and are designed to ensure scientific integrity, reproducibility, and the generation of robust data to support investigational new drug (IND) applications.[4]
Introduction to this compound and the Benzofuran Scaffold
The benzofuran skeleton is a critical heterocyclic system that forms the core of numerous biologically active compounds, both natural and synthetic.[1][3] Derivatives of benzofuran have demonstrated a wide array of therapeutic properties, including but not limited to, anti-inflammatory, antimicrobial, analgesic, antitumor, and antiviral activities.[1][2] The introduction of halogen atoms into the benzofuran structure has been shown to modulate and, in some cases, enhance biological activity.[1][5]
This compound is a novel derivative characterized by a tetrafluorinated benzene ring fused to a methyl- and carboxylic acid-substituted furan ring. The presence of the fluorine atoms is anticipated to influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The carboxylic acid moiety suggests potential for interactions with carboxylate-binding sites in enzymes and receptors. Given the established anti-inflammatory and cytotoxic potential of other benzofuran derivatives, initial in vivo investigations should focus on these therapeutic areas.[1][6]
Preclinical Development Pathway: A Strategic Overview
The journey of a novel compound from the laboratory to clinical application is a rigorous, multi-step process.[4] Preclinical research is a cornerstone of this process, aiming to establish the compound's pharmacological activity, safety profile, and pharmacokinetic/pharmacodynamic (PK/PD) characteristics before human trials.[4]
Caption: High-level overview of the preclinical development workflow.
Initial In Vivo Safety and Tolerability Assessment
Prior to efficacy studies, a thorough evaluation of the compound's safety profile is paramount. This typically begins with acute or dose-range finding studies to determine the maximum tolerated dose (MTD).[4][7]
Protocol: Acute Toxicity and Dose-Range Finding Study
Objective: To determine the acute toxicity of this compound and establish a dose range for subsequent sub-chronic and efficacy studies.
Animal Model:
-
Species: Swiss albino mice and Wistar rats (one rodent and one non-rodent species are often required for IND submission).[7]
-
Sex: Both males and females.
-
Age: 6-8 weeks.
-
Acclimatization: Minimum of 7 days under standard husbandry conditions.
Experimental Design:
-
Groups: A control group (vehicle only) and at least three dose level groups (low, mid, and high).[7]
-
Dose Selection: Doses should be selected based on any available in vitro cytotoxicity data, with the aim of identifying a no-observed-adverse-effect level (NOAEL) and the MTD.[4]
-
Route of Administration: The intended clinical route should be used. For initial studies, intraperitoneal (i.p.) or oral gavage (p.o.) are common.[8]
-
Dosing Regimen: A single dose administration.[8]
-
Observation Period: Animals should be observed for 14 days for signs of toxicity and mortality.[3]
Parameters to Monitor:
-
Clinical signs of toxicity (e.g., changes in posture, activity, breathing).
-
Body weight changes.
-
Food and water consumption.
-
Mortality.
| Parameter | Frequency of Measurement |
| Clinical Signs | Continuously for the first 4 hours, then daily for 14 days |
| Body Weight | Days 0, 7, and 14 |
| Mortality | Daily |
At the end of the observation period, a full necropsy should be performed, and key organs collected for histopathological analysis.
In Vivo Efficacy Evaluation: Anti-inflammatory Activity
Given the known anti-inflammatory properties of many benzofuran derivatives, a logical first step in efficacy testing is to use a well-established model of acute inflammation.[3][6] The carrageenan-induced paw edema model is a widely used and reproducible assay for this purpose.[6][9][10]
Scientific Rationale of the Carrageenan-Induced Paw Edema Model
The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) is primarily driven by the production of prostaglandins.[9] This model is therefore useful for identifying compounds that can inhibit mediators of inflammation.
Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory activity of this compound in a model of acute inflammation.
Animal Model:
-
Species: Wistar rats.
-
Weight: 150-200g.
-
Groups:
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline).
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg).
-
Group III-V: Test Compound at low, mid, and high doses (e.g., 25, 50, 100 mg/kg).
-
Experimental Procedure:
-
Fast animals overnight prior to the experiment.
-
Administer the vehicle, positive control, or test compound orally or intraperitoneally.
-
One hour after treatment, inject 0.1 mL of a 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each rat.[6]
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group relative to the control group.
Data Analysis: The percentage inhibition of edema can be calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Preliminary Pharmacokinetic (PK) and Toxicokinetic (TK) Analysis
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting efficacy and toxicology data.[4][11] Preliminary PK/TK studies should be conducted alongside dose-range finding or early efficacy studies.
Objective: To characterize the exposure of this compound and its potential metabolites after a single dose.[11]
Methodology:
-
Sample Collection: Collect blood samples at multiple time points after compound administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound and any known major metabolites in plasma.
-
Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
| PK Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time at which Cmax is observed |
| AUC | Total drug exposure over time |
| t1/2 | Time required for the plasma concentration to decrease by half |
Concluding Remarks and Future Directions
The protocols outlined in these application notes provide a foundational framework for the initial in vivo evaluation of this compound. Based on the findings from these preliminary studies, further investigations may be warranted, including:
-
Chronic Inflammation Models: If the compound shows promise in acute models, evaluation in chronic models (e.g., adjuvant-induced arthritis) would be the next logical step.
-
Mechanism of Action Studies: In vivo studies to elucidate the mechanism of action, such as measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in tissue or plasma.
-
Oncology Models: Given the cytotoxic potential of some benzofuran derivatives, evaluation in xenograft or syngeneic tumor models could be considered.[1][12]
-
GLP-Compliant Toxicology Studies: For IND submission, comprehensive toxicology studies conducted under Good Laboratory Practice (GLP) regulations are required.[4][11]
By adhering to a systematic and scientifically rigorous approach, researchers can effectively characterize the in vivo profile of this compound and determine its potential as a novel therapeutic agent.
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Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. Retrieved from [Link]
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Labinsights. (2023, May 8). The Importance of Toxicology Studies in Preclinical Research. Retrieved from [Link]
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National Institutes of Health. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]
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National Institutes of Health. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]
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National Institutes of Health. (2025, July 22). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. Retrieved from [Link]
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PubMed. (2017, March 9). Synthesis and Characterization of Urofuranoic Acids: In Vivo Metabolism of 2-(2-Carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic Acid (CMPF) and Effects on in Vitro Insulin Secretion. Retrieved from [Link]
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Application Note: Formulation Strategies for 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic Acid in Preclinical Animal Models
Abstract
This guide provides a comprehensive framework for the rational formulation of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid, a compound representative of novel, poorly soluble benzofuran derivatives, for in vivo evaluation in animal models. Benzofuran scaffolds are prevalent in compounds with significant biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] However, their therapeutic potential can be masked by poor physicochemical properties, leading to low bioavailability and unreliable preclinical data.[5][6] An inadequate formulation can result in underestimated toxicity or overestimated dose predictions for human trials.[7] This document moves beyond simple recipes to explain the causal science behind formulation choices, empowering researchers to develop robust, reproducible, and effective dosing vehicles. We present a systematic workflow from initial physicochemical characterization to the development of detailed protocols for aqueous suspensions and cyclodextrin-based solutions, complete with quality control procedures essential for data integrity.
The Formulation Imperative: From Powder to Preclinical Insight
The primary goal in early preclinical studies is to understand a compound's intrinsic pharmacokinetic (PK) and pharmacodynamic (PD) properties.[6] This objective is frequently compromised by the challenging nature of modern drug candidates. This compound (herein referred to as TF-MBCA) exemplifies this challenge. Its structure—a poly-fluorinated aromatic system coupled with a carboxylic acid moiety—suggests high lipophilicity and poor aqueous solubility, likely classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[8]
Formulation is not merely a vehicle for delivery; it is a critical experimental parameter that dictates drug exposure and, consequently, the validity of the entire study.[9] The strategies outlined herein are designed to mitigate risks associated with poor solubility and ensure accurate, reliable dose delivery.[9]
Physicochemical Profile of TF-MBCA
A thorough understanding of the Active Pharmaceutical Ingredient (API) is the foundation of rational formulation development.[10] While exhaustive experimental data for TF-MBCA is not publicly available, we can infer its likely properties and outline the necessary characterization steps.
| Property | Value / Expected Characteristic | Significance for Formulation |
| Chemical Formula | C₁₀H₄F₄O₃[11] | - |
| Molecular Weight | 248.13 g/mol [11] | - |
| Structure | Tetra-fluorinated benzofuran with a carboxylic acid group | The fluorine atoms increase lipophilicity (LogP), while the carboxylic acid group provides a handle for pH-dependent solubility. |
| Predicted pKa | ~3-4 (Carboxylic Acid) | The compound will be ionized and more soluble at pH > pKa. This is a key parameter for developing solution formulations. |
| Predicted LogP | High (>3) | Indicates high lipophilicity and predicts poor aqueous solubility, a primary formulation challenge. |
| Aqueous Solubility | Expected to be very low (<10 µg/mL) at physiological pH. | This is the central problem to be overcome. Solubility must be determined across a range of pH values and in various vehicles. |
| Solid State | Crystalline vs. Amorphous | The solid form impacts solubility and dissolution rate.[10] Characterization via XRPD or DSC is crucial for batch-to-batch consistency.[12] |
The Formulation Development Workflow: A Decision-Based Approach
A high-throughput screening strategy is inefficient without a logical framework. The following workflow provides a decision tree to guide the formulation scientist from API characterization to a viable in vivo formulation. This process prioritizes the simplest vehicle possible to minimize potential confounding effects from excipients.[13]
Caption: A rational workflow for preclinical formulation development.
Detailed Formulation Protocols
The following protocols provide step-by-step methodologies for two common and robust formulation approaches for poorly soluble compounds intended for animal studies.
Protocol 1: Aqueous Suspension for Oral Gavage
This is often the preferred starting point for oral administration due to its simplicity and the lower potential for excipients to alter drug absorption dynamics compared to lipid or surfactant-based systems.
Rationale: A suspension is a heterogeneous mixture where fine drug particles are dispersed in an aqueous vehicle. A suspending agent (e.g., carboxymethyl cellulose, CMC) increases viscosity to slow particle sedimentation, while a wetting agent (e.g., Tween 80) reduces the surface tension of the hydrophobic drug particles, allowing them to be dispersed in the aqueous medium.[13]
Materials:
-
TF-MBCA (micronized, if possible)
-
Sodium Carboxymethyl Cellulose (CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Purified Water or 0.9% Saline
Protocol:
-
Prepare the Vehicle:
-
To prepare 100 mL of 0.5% (w/v) CMC with 0.1% (v/v) Tween 80:
-
Heat ~80 mL of purified water to 60-70°C.
-
Slowly sprinkle 0.5 g of CMC onto the surface of the vortexing water to prevent clumping. Continue mixing until fully dissolved.
-
Allow the solution to cool to room temperature. A clear, viscous solution should be formed.
-
Add 100 µL of Tween 80 and mix thoroughly.
-
Adjust the final volume to 100 mL with purified water.
-
-
Weigh the API: Accurately weigh the required amount of TF-MBCA for the target concentration (e.g., for a 10 mg/mL suspension, weigh 100 mg of API for a 10 mL final volume).
-
Create a Paste: Transfer the weighed API to a glass mortar. Add a small volume (~0.5 mL) of the vehicle and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to break up any aggregates.
-
Geometric Dilution: Gradually add more vehicle to the paste in small increments, mixing thoroughly after each addition, until a freely flowing suspension is formed.
-
Final Volume and Homogenization: Transfer the contents to a graduated cylinder or volumetric flask. Rinse the mortar and pestle with the remaining vehicle to ensure complete transfer of the API. Adjust to the final volume.
-
Homogenize: Stir the suspension with a magnetic stirrer for at least 30 minutes before dosing. The suspension should be continuously stirred during the dosing procedure to ensure dose uniformity.
Self-Validation & QC:
-
Appearance: A uniform, milky suspension. Check for large aggregates or rapid settling.
-
Homogeneity: Sample from the top, middle, and bottom of the bulk suspension during stirring and analyze the concentration by HPLC. The relative standard deviation (RSD) should be <10%.
-
Particle Size: Use Dynamic Light Scattering (DLS) or laser diffraction to determine the particle size distribution. A smaller, uniform particle size (ideally <10 µm) is desirable for better absorption and suspension stability.[14]
-
Stability: Store the suspension under intended conditions and re-assess appearance and homogeneity at set time points.
Protocol 2: Solubilized Formulation via Cyclodextrin Complexation
This approach is suitable for oral or parenteral administration and can significantly enhance the aqueous solubility of hydrophobic compounds.[15]
Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] Poorly soluble drug molecules can partition into this cavity, forming a water-soluble "inclusion complex".[15][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and favorable safety profile in preclinical species.[15][19]
Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.
Materials:
-
TF-MBCA
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate Buffered Saline (PBS), pH 7.4, or other suitable buffer
Protocol:
-
Determine Required HP-β-CD Concentration (Phase Solubility Study):
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 5%, 10%, 20%, 30%, 40% w/v).
-
Add an excess amount of TF-MBCA to each solution.
-
Shake or sonicate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Filter the samples through a 0.22 µm filter to remove undissolved drug.
-
Analyze the concentration of dissolved TF-MBCA in the filtrate by HPLC.
-
Plot the drug solubility against the HP-β-CD concentration. This will determine the minimum CD concentration needed to dissolve the target dose.
-
-
Prepare the Formulation:
-
Based on the phase solubility study, weigh the required amount of HP-β-CD.
-
Dissolve the HP-β-CD in ~80% of the final volume of the chosen buffer (e.g., PBS) with stirring.
-
Slowly add the accurately weighed TF-MBCA to the stirring HP-β-CD solution.
-
Continue stirring (or sonicate if necessary) until the drug is fully dissolved. The solution should become clear.
-
Adjust the pH if necessary.
-
Bring the solution to the final volume with the buffer.
-
-
Sterilization (for Parenteral Use): Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
Self-Validation & QC:
-
Appearance: A clear, particle-free solution.
-
pH: Measure and ensure it is within a physiologically tolerable range (e.g., 6.5-8.0 for IV).
-
Concentration: Verify the final drug concentration using a validated HPLC method.[12][20]
-
In Vitro Precipitation Test (for IV use): To predict in vivo precipitation upon injection, perform a serial dilution of the formulation into a physiological buffer and observe for any cloudiness or precipitate formation.[9]
Quality Control & In Vivo Considerations
The choice of excipients and their concentrations must be carefully considered to avoid toxicity or unintended pharmacological effects.[21]
Summary of QC Tests for Preclinical Formulations
| Formulation Type | Key QC Parameter | Method | Acceptance Criteria |
| Aqueous Suspension | Appearance | Visual Inspection | Uniform, milky, no large aggregates |
| Homogeneity | HPLC-UV | RSD <10% for top/middle/bottom samples | |
| Particle Size | DLS / Laser Diffraction | D90 < 25 µm (target < 10 µm) | |
| Viscosity | Rheometer | Consistent batch-to-batch | |
| CD Solution | Appearance | Visual Inspection | Clear, particle-free |
| pH | pH Meter | Within physiologically acceptable range | |
| Drug Concentration | HPLC-UV | 90-110% of target concentration | |
| Sterility (IV) | Membrane Filtration | No microbial growth |
Common Excipients and Tolerability in Rodents
The following table provides a non-exhaustive list of common excipients and their generally accepted concentration limits for oral (PO) and intravenous (IV) administration in rodent studies. Always consult specific institutional guidelines and conduct tolerability studies for novel formulations.
| Excipient | Route | Typical Concentration | Notes |
| Carboxymethyl Cellulose (CMC) | PO | 0.5 - 2% (w/v) | Common suspending agent.[13] |
| Tween 80 (Polysorbate 80) | PO / IV | 0.1 - 1% (v/v) | Surfactant/wetting agent.[22] |
| PEG 400 | PO / IV | up to 40% (v/v) | Co-solvent. Can cause hemolysis at high concentrations IV.[23][24] |
| Propylene Glycol | PO / IV | up to 40% (v/v) | Co-solvent.[25] |
| HP-β-CD | PO / IV | up to 40% (w/v) | Solubilizer. Can cause renal toxicity at high doses.[19] |
| DMSO | PO / IV | <10% (v/v) | Potent solvent, but can have its own biological effects. Use with caution.[13][23] |
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of a well-characterized and appropriate formulation. There is no single "best" vehicle; the optimal choice is dictated by the compound's properties, the intended dose, and the route of administration. By following a systematic approach—beginning with thorough physicochemical characterization and progressing through a logical formulation workflow—researchers can create dosing vehicles that ensure accurate delivery and generate reliable, high-quality preclinical data. The detailed protocols for an aqueous suspension and a cyclodextrin-based solution provide robust and validated starting points for advancing promising but challenging compounds like TF-MBCA through the drug discovery pipeline.
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Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie. (Available at: [Link])
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Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Drugs made in Germany. (Available at: [Link])
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T. T. (2013). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal. (Available at: [Link])
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Agno Pharmaceuticals. The Guide To Analytical Method Development. (Available at: [Link])
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Assay Development and Screening Cascade for Novel 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic Acid Analogs
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] The novel class of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid analogs represents an unexplored area of chemical space with significant therapeutic potential. However, without a predefined biological target, initiating a drug discovery campaign requires a robust and multifaceted screening strategy. This guide details a comprehensive approach for elucidating the biological activity of these analogs through a parallel screening cascade, incorporating both target-agnostic phenotypic assays and hypothesis-driven target-based assays. We provide detailed protocols for primary screening, hit confirmation, and counter-screening to ensure the identification of high-quality, validated hits poised for subsequent target deconvolution and lead optimization.
Strategic Framework: A Dual Approach for a Novel Compound Class
For a novel compound class with an unknown mechanism of action, a rigid, target-focused approach is premature. A more effective strategy is to investigate the compound's effects from two perspectives simultaneously:
-
Phenotypic Screening: This approach is target-agnostic and focuses on identifying compounds that produce a desired change in cellular behavior or morphology.[3][4][5] It is particularly powerful for discovering first-in-class drugs with novel mechanisms of action.[6]
-
Target-Based Screening: This hypothesis-driven approach involves screening the compounds against diverse panels of common drug targets. Given the known activities of other benzofuran derivatives, plausible target classes include kinases, phosphatases, proteases, and G-protein coupled receptors (GPCRs).[1][7][8]
This dual strategy maximizes the potential for hit discovery and provides a more holistic understanding of the compound's biological impact. The overall workflow is designed as a screening cascade to progressively filter and validate hits.
Caption: High-level screening cascade for novel compounds.
Part I: Phenotypic Screening Protocols
Phenotypic screening allows for the discovery of compounds based on their therapeutic effect without preconceived notions of the molecular mechanism.[3][6]
Protocol: High-Content Imaging for Cellular Profiling
High-content imaging (HCI) is a powerful phenotypic screening method that uses automated microscopy and image analysis to quantify multiple phenotypic parameters in individual cells.[9][10] This allows for the creation of a detailed "fingerprint" of a compound's effect on cell health and morphology.
Rationale: By staining different cellular compartments, we can identify compounds that induce specific phenotypic changes, such as cytoskeletal disruption, mitochondrial toxicity, or apoptosis. This provides rich, actionable data for hypothesis generation regarding the compound's mechanism of action.
Experimental Protocol: HCI Multiparameter Cytotoxicity Assay
-
Cell Plating:
-
Seed a panel of human cancer cell lines (e.g., A549 lung carcinoma, U2OS osteosarcoma) into 384-well, black-walled, clear-bottom imaging plates at a density that will result in 60-70% confluency after 24 hours.
-
Incubate plates at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a stock plate of the this compound analog library at a 10 mM concentration in DMSO.
-
Using an acoustic liquid handler, transfer a volume corresponding to a final assay concentration of 10 µM to the cell plates. Include appropriate controls: 0.1% DMSO (negative control) and Staurosporine (1 µM, positive control for apoptosis).
-
Incubate for 24 or 48 hours.
-
-
Staining:
-
Prepare a staining solution containing a cocktail of fluorescent dyes in a serum-free medium. See Table 1 for an example cocktail.
-
Remove compound-containing media and add the staining solution to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Image Acquisition:
-
Image the plates using a high-content imaging system with appropriate filter sets for each dye.
-
Acquire images from at least four sites per well to ensure statistical robustness.
-
-
Image and Data Analysis:
-
Use image analysis software to segment and identify individual cells based on the nuclear stain.
-
Measure a variety of phenotypic parameters for each cell, including:
-
Cell count (viability)
-
Nuclear size, shape, and intensity
-
Mitochondrial mass and membrane potential
-
Cell membrane permeability
-
-
Use statistical analysis to identify compounds that induce significant phenotypic changes compared to the DMSO control.
-
| Parameter | Dye | Concentration | Cellular Target |
| Nucleus ID & Morphology | Hoechst 33342 | 1 µg/mL | DNA (All Nuclei) |
| Mitochondrial Health | MitoTracker™ Red CMXRos | 200 nM | Mitochondria (Healthy) |
| Cell Viability | Calcein AM | 1 µM | Cytoplasm (Live Cells) |
| Cell Death | Propidium Iodide | 1.5 µM | DNA (Dead Cells) |
| Table 1: Example Dye Combination for High-Content Imaging. |
Protocol: Cytotoxicity Profiling Across a Cancer Cell Line Panel
Rationale: A primary goal of many screening campaigns is the identification of anticancer agents. Screening against a diverse panel of cancer cell lines can identify compounds with broad cytotoxicity or, more desirably, selective activity against specific cancer subtypes. This protocol uses a simple, robust readout of cell viability.[11][12][13]
Experimental Protocol: ATP-Based Viability Assay
-
Cell Plating:
-
Using a panel of 10-20 cancer cell lines representing different tissue origins (e.g., breast, colon, lung, leukemia), seed cells into 384-well white, solid-bottom plates at pre-optimized densities.
-
Incubate plates for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Add compounds from the library to a final concentration of 10 µM. Include DMSO (negative control) and a known cytotoxic agent like Doxorubicin (10 µM, positive control).
-
Incubate for 72 hours.
-
-
Assay Readout:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add a volume of an ATP detection reagent (e.g., CellTiter-Glo®) equal to the culture volume in each well. This reagent lyses the cells and provides the substrate and enzyme for a luciferase reaction.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background)).
-
Identify "hits" as compounds that show >50% inhibition in one or more cell lines.
-
Part II: Target-Based Screening Protocols
This hypothesis-driven approach screens the compound library against panels of purified enzymes or in cell-based assays designed to measure the activity of specific target families.
Protocol: Broad Kinase Inhibition Screening
Rationale: Protein kinases are a major class of drug targets, particularly in oncology.[14] Many small molecule inhibitors target the ATP-binding pocket. A generic assay that measures the consumption of ATP is an efficient way to screen for kinase inhibitors across a broad panel.[1][15][]
Experimental Protocol: ADP-Glo™ Universal Kinase Assay
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of a solution containing the kinase of interest and its specific substrate peptide in reaction buffer.
-
Add 0.5 µL of the test compound (10 µM final concentration) or control (DMSO).
-
Initiate the reaction by adding 2 µL of ATP solution (10 µM).
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Screen the library against a panel of diverse kinases to identify potent and selective inhibitors.
-
Protocol: Phosphatase Inhibition Screening
Rationale: Protein phosphatases are critical regulators of signaling pathways and are an emerging target class for various diseases.[17][18] A simple and robust assay can be performed using a universal fluorogenic substrate.[19][20][21]
Experimental Protocol: Fluorogenic Phosphatase Assay
-
Assay Preparation:
-
In a 384-well black plate, add test compound (10 µM final concentration) or control.
-
Add the phosphatase enzyme (e.g., PTP1B, SHP2) in assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) to a final concentration equal to its Kₘ.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
-
Signal Detection:
-
Stop the reaction by adding a stop solution (e.g., 0.1 M sodium orthovanadate).
-
Read fluorescence at an excitation of ~358 nm and an emission of ~450 nm.
-
-
Data Analysis:
-
Calculate percent inhibition relative to DMSO and no-enzyme controls.
-
Part III: Hit Confirmation and Counter-Screening
Primary screening at a single concentration will inevitably produce false positives.[22] A rigorous hit confirmation and counter-screening process is essential to focus resources on genuine hits.[23][24]
Caption: Workflow for hit confirmation and validation.
Protocol: Dose-Response Analysis
Rationale: To confirm the activity of primary hits and determine their potency, a full dose-response curve must be generated. This allows for the calculation of the half-maximal inhibitory or effective concentration (IC₅₀/EC₅₀).
Experimental Protocol:
-
Compound Preparation: Prepare a serial dilution series of the hit compound, typically 10 points ranging from 100 µM to 1 nM.
-
Assay Performance: Perform the primary assay (e.g., the ATP-based viability assay or the kinase assay) with the compound dilution series.
-
Data Analysis:
-
Plot the percent inhibition or activity as a function of the log of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀/EC₅₀ value.
-
Protocol: Counter-Screen for Assay Interference
Rationale: Many compounds can interfere with assay technologies, leading to false-positive results. For example, in luciferase-based assays (like the ATP and ADP-Glo assays), compounds can directly inhibit the luciferase enzyme.[23] A counter-screen is necessary to eliminate these artifacts.
Experimental Protocol: Luciferase Inhibition Counter-Screen
-
Assay Setup:
-
In a 384-well white plate, add the hit compounds at the same concentration used in the primary screen.
-
Add a solution containing luciferase enzyme and its substrate, luciferin, at a concentration that produces a robust signal.
-
Crucially, do not include the primary assay components (e.g., the kinase, cells).
-
-
Signal Detection: Incubate for 10 minutes and read luminescence.
-
Data Analysis:
-
Compounds that inhibit the luminescent signal in this assay are likely direct luciferase inhibitors and should be flagged as probable false positives from the primary screen.
-
Part IV: The Next Step - Target Deconvolution
For validated hits emerging from phenotypic screens, the critical next step is to identify the specific molecular target(s) responsible for the observed phenotype. This process, known as target deconvolution or target identification, is essential for lead optimization and understanding the mechanism of action.[8][25]
Several advanced methods can be employed for this purpose:
-
Affinity Chromatography: The hit compound is immobilized on a solid support and used as "bait" to pull down its binding partners from cell lysates.[8][26]
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more thermally stable when bound to a ligand. It can be performed in live cells or cell lysates.[27]
-
Genetic Approaches: Techniques like CRISPR/Cas9 screening can identify genes that, when knocked out, confer resistance to the compound, pointing towards the drug's target or pathway.
Caption: Common strategies for target deconvolution.
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Application Notes and Protocols: Safe Handling and Storage of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid
Abstract
This document provides a comprehensive guide for the safe handling and storage of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid (CAS: 3265-72-3). As a member of the benzofuran class of heterocyclic compounds, this molecule and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including potential anti-tumor and antibacterial properties.[1][2][3] The presence of a tetrafluorinated ring and a carboxylic acid moiety necessitates stringent handling protocols to ensure the safety of laboratory personnel and maintain the compound's integrity. These guidelines are intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a risk assessment must be conducted by evaluating the hazards associated with structurally similar compounds, namely other benzofuran carboxylic acids and fluorinated organic molecules.
1.1. Inferred Primary Hazards Based on data from analogous compounds, the following hazards should be assumed:
-
Skin Corrosion/Irritation (Category 2): May cause skin irritation upon contact.[4][5][6]
-
Serious Eye Damage/Eye Irritation (Category 2): Capable of causing serious eye irritation.[4][5][6]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: Inhalation of the powdered form may cause respiratory irritation.[4][6]
1.2. Causality of Hazards The carboxylic acid group contributes to the acidic and irritant nature of the compound. The benzofuran core is known to be biologically active, and the effects of the tetrafluoro substitution on toxicity have not been fully characterized, warranting a cautious approach.[2]
1.3. Precautionary Principle All work involving this compound must begin with a thorough, documented risk assessment.[7] It is crucial to handle this compound as potentially hazardous, with unknown long-term toxicological properties. Use the smallest quantities necessary for experimental work to minimize risk.[8]
Material Properties
A summary of the known physical and chemical properties is provided below.
| Property | Value | Source |
| Chemical Name | This compound | [9][10] |
| CAS Number | 3265-72-3 | [10] |
| Molecular Formula | C₁₀H₄F₄O₃ | [10] |
| Molecular Weight | 248.13 g/mol | [9] |
| Physical State | Solid, powder (Assumed based on analogs[4]) | N/A |
| Purity | >95% | [10] |
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the primary defense against exposure. The following PPE is mandatory for all procedures involving this compound.
-
Eye and Face Protection: At a minimum, chemical splash goggles are required. When handling larger quantities (>1 g) or when there is a significant risk of splashing, a face shield must be worn in addition to goggles.[7]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use. If using solvents, consult a glove compatibility chart.
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to prevent inhalation.[7] If engineering controls are not available, a properly fitted NIOSH-approved respirator for organic vapors and particulates is required.
Protocols for Safe Handling and Storage
Adherence to these protocols is essential for minimizing exposure risk and preserving the chemical integrity of the reagent.
4.1. Engineering Controls The causality for using engineering controls is to contain the chemical at the source, preventing inhalation of the powdered form and widespread contamination.
-
Chemical Fume Hood: All weighing, aliquoting, and reaction-set-up procedures must be conducted in a properly functioning chemical fume hood.[7]
-
Ventilated Enclosures: For high-precision weighing, use an analytical balance inside a ventilated balance enclosure or a fume hood to contain any airborne particles.
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4]
4.2. Experimental Protocol: Weighing and Aliquoting This protocol is designed to prevent the dispersion of the powdered solid and avoid contamination.
-
Preparation: Don all required PPE as specified in Section 3. Confirm that the fume hood sash is at the appropriate height and airflow is optimal.
-
Work Area Setup: Place a disposable, absorbent bench liner on the work surface inside the fume hood to contain any minor spills.
-
Static Control: Use an anti-static gun or ionizer on the container and weighing vessel to prevent static electricity from causing the fine powder to "jump."
-
Transfer: Open the main reagent bottle inside the fume hood. Using a clean, dedicated spatula, carefully transfer the approximate amount of the compound into a tared, secondary container (e.g., a vial or weigh boat).
-
Avoid Contamination: Never return any unused chemical to the main reagent bottle.[11] This prevents the contamination and potential degradation of the bulk supply.
-
Sealing: Immediately and tightly close the main reagent bottle.
-
Cleanup: Clean the spatula thoroughly. Wipe down the work area within the fume hood. Dispose of the bench liner, any contaminated wipes, and gloves in a designated, sealed hazardous waste container.
4.3. Storage Protocol The objective of this storage protocol is to maintain the compound's stability by protecting it from atmospheric moisture, light, and incompatible chemicals.
-
Immediate Storage: Always store the compound in its original, tightly sealed container.
-
Secondary Containment: Place the primary container within a chemically resistant secondary container, such as a polyethylene tray or tub, to contain any potential leaks or spills.[12]
-
Environmental Conditions: Store the container in a cool, dry, and dark location.[7][11] A dedicated desiccator cabinet is highly recommended to protect the compound from atmospheric moisture, which can react with the carboxylic acid.
-
Chemical Segregation: Store the compound away from incompatible materials.[12] Specifically, segregate it from:
-
Strong bases (risk of vigorous acid-base reaction).
-
Strong oxidizing agents.[13]
-
Reducing agents.
-
-
Labeling: The container must be clearly labeled with the full chemical name, CAS number, date of receipt, and the date it was first opened.[12] This practice is critical for tracking the age and potential degradation of the reagent.
Spill and Emergency Procedures
5.1. Small Spill (Solid Compound < 1g)
-
Alert personnel in the immediate vicinity and restrict access to the area.[7]
-
Wearing the full PPE described in Section 3, gently cover the spill with a dry, inert absorbent material like vermiculite or sand. Do not use combustible materials. This prevents the powder from becoming airborne.
-
Carefully sweep the mixture into a clearly labeled hazardous waste container.
-
Decontaminate the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Place all contaminated cleaning materials into the sealed hazardous waste container for proper disposal.
5.2. Large Spill In the event of a large spill, immediately evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[7]
5.3. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
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derivatization of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid for further reactions
An Application Guide to the Strategic Derivatization of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic Acid for Advanced Synthesis
Introduction: The Strategic Value of a Fluorinated Benzofuran Scaffold
The benzofuran nucleus is a cornerstone in organic and medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] The strategic incorporation of fluorine atoms into this scaffold can profoundly enhance a molecule's therapeutic profile by modulating its metabolic stability, lipophilicity, and binding affinity.[2][3] The subject of this guide, this compound, represents a highly valuable and functionalized building block for drug discovery and materials science. The tetrafluorinated benzene ring creates a highly electron-deficient aromatic system, while the carboxylic acid at the C-3 position serves as a versatile synthetic handle for a multitude of subsequent chemical transformations.
This document serves as a detailed guide for researchers, providing both the strategic rationale and step-by-step protocols for converting this key intermediate into more advanced derivatives, such as acyl chlorides, amides, and esters, which are pivotal for library synthesis and the development of novel chemical entities. Fluorinated benzofuran derivatives have demonstrated significant potential as anti-inflammatory and anticancer agents, making the methodologies for their elaboration particularly relevant to modern drug development programs.[4][5][6]
Core Derivatization Strategies
The carboxylic acid functional group is a gateway to a vast array of chemical transformations. For this compound, three primary derivatization pathways are of paramount importance for further molecular elaboration: conversion to acyl chlorides, direct formation of amides, and synthesis of esters. The choice of strategy depends on the desired final product and the stability of the starting materials and reagents.
Figure 1: Key derivatization pathways for the title carboxylic acid.
Protocol 1: Synthesis of the Acyl Chloride Derivative
The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including amines and alcohols.[7]
Scientific Rationale:
Two common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[8][9]
-
Thionyl Chloride (SOCl₂): This reagent is cost-effective and highly efficient. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.[9]
-
Oxalyl Chloride ((COCl)₂): While more expensive, oxalyl chloride is a milder reagent that often provides cleaner reactions with fewer side products. It requires a catalytic amount of N,N-dimethylformamide (DMF) to form the reactive Vilsmeier reagent in situ.[8]
For the tetrafluorobenzofuran substrate, the electron-withdrawing nature of the ring enhances the electrophilicity of the carbonyl carbon, facilitating this transformation.
Detailed Experimental Protocol (Thionyl Chloride Method):
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add excess thionyl chloride (SOCl₂, ~5.0 eq), which can also serve as the solvent. Alternatively, use an inert solvent like toluene or dichloromethane (DCM) and add SOCl₂ (1.5-2.0 eq) dropwise. Add a catalytic drop of DMF.
-
Reaction: Gently heat the mixture to reflux (typically 60-80°C) and maintain for 1-3 hours. Monitor the reaction by TLC or by observing the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carbonyl chloride can often be used in the next step without further purification.
-
Purification (Optional): If necessary, the product can be purified by vacuum distillation.
Protocol 2: Synthesis of Amide Derivatives via Peptide Coupling
Directly reacting a carboxylic acid with an amine is generally inefficient due to the formation of a highly unreactive ammonium carboxylate salt.[10] Therefore, activating the carboxylic acid is essential. Carbodiimide-based coupling reagents are a mainstay of modern amide synthesis, widely used in peptide chemistry and drug discovery.[11]
Scientific Rationale:
Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] However, this intermediate can be unstable and may rearrange to a stable N-acylurea byproduct.[13] To prevent this and improve reaction efficiency, additives are crucial:
-
Hydroxybenzotriazole (HOBt): HOBt traps the O-acylisourea intermediate to form an active HOBt ester, which is more stable and reacts cleanly with the amine to form the desired amide.[14]
This method is mild, tolerates a wide range of functional groups, and the byproducts are generally water-soluble, simplifying purification.
Figure 2: Workflow for EDC/HOBt mediated amide bond formation.
Detailed Experimental Protocol (EDC/HOBt Method):
-
Preparation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (~0.1-0.5 M).
-
Reagent Addition: To the solution, add HOBt (1.1 eq), the desired primary or secondary amine (1.1 eq), and a tertiary base like N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 10-15 minutes, ensuring the temperature remains low.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Synthesis of Ester Derivatives (Steglich Esterification)
Esterification is crucial for creating prodrugs or modifying a compound's physicochemical properties. The Steglich esterification is a powerful method that utilizes a carbodiimide activator, similar to amide coupling, but with a specific catalyst for ester formation.[15]
Scientific Rationale:
The Steglich esterification employs dicyclohexylcarbodiimide (DCC) or EDC to form the O-acylisourea intermediate.[13] While amines are strong enough nucleophiles to react readily, alcohols are weaker. The key to this reaction is the addition of a catalytic amount (~5-10 mol%) of 4-dimethylaminopyridine (DMAP).[15] DMAP is a hypernucleophilic acyl-transfer catalyst. It reacts with the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol to form the ester.[13] This method is particularly effective for sterically hindered alcohols and acids.[13][15]
| Reagent | Role | Stoichiometry (eq) | Key Feature |
| Carboxylic Acid | Substrate | 1.0 | The electrophile precursor. |
| Alcohol | Nucleophile | 1.0 - 1.5 | Forms the ester alkoxy group. |
| DCC or EDC | Activator | 1.1 - 1.2 | Forms the O-acylisourea intermediate.[13] |
| DMAP | Catalyst | 0.05 - 0.1 | Acts as an acyl-transfer agent.[15] |
Table 1: Key Reagents for Steglich Esterification.
Detailed Experimental Protocol (Steglich Esterification):
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours.
-
Work-up: Once the reaction is complete, filter off the precipitated DCU. Wash the filtrate with 5% aqueous HCl and then with water.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by flash column chromatography.
Conclusion
The this compound scaffold is a potent starting point for chemical synthesis. The protocols detailed herein for its conversion into acyl chlorides, amides, and esters provide reliable and versatile methods for generating diverse libraries of compounds. By selecting the appropriate activation strategy and reaction conditions, researchers can efficiently access a wide range of derivatives for evaluation in drug discovery, agrochemicals, and materials science applications.
References
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Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
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Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]
-
Wikipedia. Acyl chloride. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
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Clark, J. (2015). preparation of acyl chlorides (acid chlorides). Chemguide. [Link]
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Clark, J. (2015). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
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Organic Chemistry Portal. Steglich Esterification. [Link]
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Fisher Scientific. Amide Synthesis. [Link]
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Kandhasamy, S., & Singh, G. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(22), 2738-2742. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Organic Chemistry Portal. Acyl chloride synthesis. [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]
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Ayoub, A. J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]
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ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]
-
Royal Society of Chemistry. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. [Link]
-
ACS Publications. A New Method for the Esterification of Certain Sterically Hindered Acids. [Link]
-
Al-Salahi, R., et al. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(23), 8233. [Link]
-
ResearchGate. Effects of the fluorinated benzofuran and dihydrobenzofuran on the.... [Link]
-
Dengale, S. G., et al. (2024). Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives. ResearchGate. [Link]
-
ResearchGate. Synthesis of 2-benzofuranyl-6,7-methylenedioxyquinoline-3-carboxylic acids 3a-h. [Link]
-
Nawrot-Hadzik, I., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1553. [Link]
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Tsukamoto, Y., et al. (2005). Synthesis of Benzofurazan Derivatization Reagents for Carboxylic Acids and Its Application to Analysis of Fatty Acids in Rat Plasma by High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Biomedical Chromatography, 19(10), 802-8. [Link]
-
ChemRxiv. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. [Link]
-
Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]
-
Al-Tel, T. H. (2014). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Journal of the Brazilian Chemical Society, 25(10), 1899-1905. [Link]
-
Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]
-
Bowden, B. F., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 17(10), 11520-11529. [Link]
-
Zimecki, M., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(12), 9187-9197. [Link]
-
ChemRxiv. (2019). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylations. [Link]
-
Wikipedia. Perfluoroalkyl iodide. [Link]
-
OUCI. Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this highly fluorinated benzofuran derivative, providing in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Introduction to the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the benzofuran core by reacting a polyfluorinated phenol with a β-ketoester. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This guide is structured around this common synthetic route, addressing potential issues at each stage.
Caption: General synthetic workflow for the target molecule.
Part 1: Troubleshooting the Cyclization Reaction
Step 1: Synthesis of Ethyl 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylate
This step involves the reaction of pentafluorophenol with ethyl acetoacetate in the presence of a base. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction is not proceeding, or the yield is very low. What are the likely causes?
A1: Several factors can contribute to a low-yielding or stalled cyclization reaction:
-
Insufficiently strong base: The initial step requires the deprotonation of ethyl acetoacetate to form the enolate nucleophile. If the base is not strong enough to achieve this, the reaction will not proceed.
-
Reaction temperature is too low: While higher temperatures can lead to side reactions, SNAr reactions on highly deactivated aromatic rings like pentafluorophenol often require thermal energy to overcome the activation barrier.
-
Presence of water: Water can quench the enolate and hydrolyze the starting materials. Ensure all reagents and solvents are anhydrous.
-
Choice of solvent: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the cation of the base, leaving a more "naked" and reactive anion.
Troubleshooting Guide: Low or No Product Formation
| Potential Cause | Suggested Solution | Scientific Rationale |
| Weak Base | Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). | A stronger base will more effectively deprotonate the β-ketoester, increasing the concentration of the active nucleophile. |
| Low Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or GC-MS. | Increased thermal energy can help overcome the activation energy of the SNAr step. |
| Wet Reagents/Solvents | Use freshly dried solvents and ensure reagents are anhydrous. Consider drying the reaction flask under vacuum before use. | The enolate is a strong base and will be readily protonated by water, rendering it inactive as a nucleophile. |
| Suboptimal Solvent | If using a less polar solvent like THF, consider switching to DMF or DMSO. | Polar aprotic solvents enhance the rate of SNAr reactions by solvating the counter-ion of the base, thereby increasing the nucleophilicity of the enolate.[1] |
Q2: I am observing multiple products in my reaction mixture. What are the possible side reactions?
A2: The formation of multiple products is a common issue in this reaction. The primary side reactions include:
-
O-alkylation vs. C-alkylation: The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it can react through either the carbon or the oxygen atom. While C-alkylation is desired for the formation of the benzofuran, O-alkylation can lead to the formation of an unwanted ether byproduct.
-
Multiple substitutions: The highly electron-deficient nature of the pentafluorophenyl ring makes it susceptible to multiple nucleophilic substitutions, especially if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.
-
Decomposition: At elevated temperatures, the starting materials or the product may decompose.
Caption: Potential reaction pathways in the cyclization step.
Troubleshooting Guide: Formation of Multiple Products
| Side Product | Suggested Solution | Scientific Rationale |
| O-alkylation Byproduct | Use a less coordinating counter-ion for the base (e.g., use a potassium salt instead of a sodium salt). Lowering the reaction temperature may also favor C-alkylation. | The nature of the counter-ion can influence the site of alkylation. Less coordinating cations can favor C-alkylation. |
| Multiple Substitution | Use a stoichiometric amount of the base and ethyl acetoacetate relative to pentafluorophenol. Add the nucleophile slowly to the reaction mixture. | Careful control of stoichiometry minimizes the chances of unreacted nucleophile attacking the product or other positions on the aromatic ring. |
| Decomposition | Run the reaction at the lowest effective temperature. Monitor the reaction closely and stop it once the starting material is consumed. | Minimizing reaction time and temperature can reduce the extent of thermal decomposition. |
Part 2: Troubleshooting the Hydrolysis Reaction
Step 2: Hydrolysis of Ethyl 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylate
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved using either basic or acidic conditions.
Frequently Asked Questions (FAQs)
Q3: My hydrolysis is incomplete, even after prolonged reaction times. What can I do?
A3: Incomplete hydrolysis can be due to several factors:
-
Steric hindrance: The ethyl ester group may be sterically hindered, slowing down the rate of hydrolysis.
-
Insufficient reagent: The amount of base or acid may not be sufficient to drive the reaction to completion.
-
Low temperature: The reaction may require heating to proceed at a reasonable rate.
Troubleshooting Guide: Incomplete Hydrolysis
| Potential Cause | Suggested Solution | Scientific Rationale |
| Steric Hindrance | Increase the reaction temperature (reflux). Use a stronger concentration of the hydrolyzing agent. | Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, which can overcome steric hindrance. |
| Insufficient Reagent | Increase the molar excess of the base or acid. | Le Chatelier's principle dictates that increasing the concentration of a reactant will shift the equilibrium towards the products. |
| Low Solubility | Add a co-solvent such as THF or dioxane to improve the solubility of the ester in the aqueous medium. | Improved solubility ensures that the ester is accessible to the hydrolyzing agent. |
Q4: I am observing decomposition of my product during hydrolysis. How can I avoid this?
A4: The highly fluorinated benzofuran ring can be susceptible to degradation under harsh hydrolytic conditions.
-
Harsh basic conditions: Strong bases at high temperatures can potentially lead to ring-opening or other decomposition pathways.
-
Harsh acidic conditions: Strong acids can also promote unwanted side reactions.
Troubleshooting Guide: Product Decomposition
| Condition | Suggested Solution | Scientific Rationale |
| Harsh Basic Hydrolysis | Use milder basic conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. | LiOH is a strong base but is often used for milder hydrolysis conditions, reducing the risk of decomposition. |
| Harsh Acidic Hydrolysis | Consider enzymatic hydrolysis as a milder alternative. | Lipases can catalyze the hydrolysis of esters under neutral pH and at room temperature, which can be much gentler on sensitive substrates. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF, add ethyl acetoacetate (1.1 eq) dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of pentafluorophenol (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylate
-
Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
References
-
Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003. [Link]
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed. John Wiley & Sons, 1999. [Link]
-
Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed. Wiley-VCH, 1999. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic Acid Synthesis
Welcome to the technical support center dedicated to the synthesis of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this challenging synthesis. The highly fluorinated nature of the benzene ring introduces unique reactivity and potential pitfalls that require careful consideration of reaction parameters.
Proposed Synthetic Strategy & Protocol
The synthesis of substituted benzofurans can be approached through various methods, including the cyclization of o-alkynylphenols or palladium-catalyzed reactions.[1][2] For the target molecule, a robust and common strategy involves the condensation of a substituted phenol with a β-ketoester followed by cyclization and hydrolysis. Given the electron-withdrawing nature of the fluorine atoms, the phenolic proton is more acidic, and the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr), which must be considered when selecting reagents and conditions.[3]
Here, we propose a two-step synthesis starting from 2,3,4,5-tetrafluorophenol and ethyl 2-chloroacetoacetate, followed by saponification.
Experimental Protocol
Step 1: Synthesis of Ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate
-
To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous acetone (100 mL).
-
Add 2,3,4,5-tetrafluorophenol (10 g, 60.2 mmol) and anhydrous potassium carbonate (12.5 g, 90.4 mmol).
-
Stir the mixture at room temperature for 15 minutes to form the phenoxide salt.
-
Add ethyl 2-chloroacetoacetate (10.9 g, 66.2 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude O-alkylated intermediate.
-
To the crude intermediate, add polyphosphoric acid (PPA) (50 g) and heat the mixture to 80-100°C for 2-4 hours to effect cyclization.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the ethyl ester.
Step 2: Saponification to this compound
-
Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol (80 mL) and water (20 mL).
-
Add sodium hydroxide (2.5 g, 62.5 mmol) and heat the mixture to reflux for 4-6 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture and evaporate the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield in Step 1 (Ester Formation)
-
Question: My reaction shows a low yield of the desired benzofuran ester, with a significant amount of unreacted 2,3,4,5-tetrafluorophenol remaining. What are the potential causes?
-
Answer: Low yields in this step often stem from issues with the initial condensation or the subsequent cyclization.
-
Inefficient Phenoxide Formation: The choice and stoichiometry of the base are critical. Potassium carbonate is a common choice, but if it is not sufficiently anhydrous or if a stronger base is needed, the reaction may not proceed efficiently. Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF. However, be cautious as stronger bases can promote side reactions.
-
Suboptimal Temperature: While refluxing acetone is a good starting point, some reactions may require higher temperatures to proceed at a reasonable rate. If using a higher boiling point solvent like DMF, you can explore temperatures in the range of 80-100°C.[3]
-
Moisture Contamination: Water in the reaction can quench the phenoxide and hydrolyze the chloroacetoacetate. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
-
Ineffective Cyclization: Polyphosphoric acid (PPA) is a common cyclizing agent, but its viscosity can lead to poor mixing. Ensure vigorous stirring. Alternatively, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can be a more effective cyclizing agent for some substrates.
-
Issue 2: Formation of a Major Side Product
-
Question: I am observing a significant side product that co-elutes closely with my desired product. What could this be, and how can I minimize it?
-
Answer: A common side reaction is C-alkylation of the phenol, where the chloroacetoacetate reacts at the carbon atom of the benzene ring instead of the oxygen.
-
Solvent Effects: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or DMSO tend to favor O-alkylation.
-
Counter-ion Effects: The choice of the base's counter-ion (e.g., K⁺ vs. Na⁺) can also play a role. Experimenting with different carbonate or hydride bases may alter the selectivity.
-
Purification: Separating these isomers can be challenging.[4] Consider using a different chromatography system, such as reverse-phase HPLC, or attempting to crystallize the desired product from a suitable solvent system.
-
Issue 3: Incomplete Saponification in Step 2
-
Question: The hydrolysis of the ethyl ester to the carboxylic acid is sluggish and incomplete, even after prolonged reflux. How can I drive this reaction to completion?
-
Answer: Steric hindrance and the electron-withdrawing nature of the fluorinated ring can make the ester resistant to hydrolysis.
-
Stronger Basic Conditions: Increase the concentration of sodium hydroxide or consider using potassium hydroxide, which is slightly more potent.
-
Co-solvents: Using a co-solvent like THF or dioxane in addition to ethanol and water can improve the solubility of the ester and facilitate the reaction.
-
Higher Temperatures: If using a higher-boiling solvent like ethylene glycol, you can increase the reaction temperature. However, be mindful of potential degradation or decarboxylation at very high temperatures.
-
Acidic Hydrolysis: As an alternative, acidic hydrolysis using a mixture of acetic acid and concentrated HCl can be effective, although it may require harsher conditions.
-
Frequently Asked Questions (FAQs)
-
Q1: How does the tetrafluoro-substitution pattern affect the reaction?
-
A1: The four fluorine atoms are strongly electron-withdrawing, which has two main effects: 1) It increases the acidity of the phenolic proton, making deprotonation easier. 2) It activates the aromatic ring for nucleophilic aromatic substitution (SNAr), meaning that under harsh conditions with strong nucleophiles, one of the fluorine atoms could potentially be displaced.
-
-
Q2: Are there alternative cyclization methods to using PPA?
-
A2: Yes, several other methods exist for the cyclization step. Transition metal-catalyzed cyclizations, particularly with palladium or copper catalysts, are common for benzofuran synthesis.[2][5] For example, a Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by a cyclization step, is a powerful method.[2] However, this would require a different synthetic route starting from a different fluorinated precursor.
-
-
Q3: My final carboxylic acid product is showing poor solubility. How can I best handle it for purification and analysis?
-
A3: Poor solubility in common organic solvents is a known challenge.[4] For purification, you might need to use more polar solvents like methanol or THF for chromatography, or consider recrystallization from a solvent mixture like ethanol/water or acetic acid/water. For NMR analysis, using deuterated DMSO (DMSO-d₆) or deuterated methanol (CD₃OD) is often necessary.
-
-
Q4: Can I use a different β-ketoester to avoid the use of a chloro-substituted reagent?
-
A4: Yes, you could use ethyl acetoacetate and then attempt a subsequent functionalization. However, the use of ethyl 2-chloroacetoacetate is a common and direct route. Another approach could be a reaction with diketene, but this can be less selective.
-
Data & Visualization
Data Tables
Table 1: Comparison of Common Bases for O-Alkylation
| Base | Solvent(s) | Temperature | Advantages | Disadvantages |
|---|---|---|---|---|
| K₂CO₃ | Acetone, DMF | Reflux | Inexpensive, easy to handle | Moderate strength, may be slow |
| NaH | THF, DMF | 0°C to RT | Strong base, drives reaction | Requires anhydrous conditions, H₂ gas evolution |
| Cs₂CO₃ | DMF, Acetonitrile | RT to 80°C | High solubility, often improves yield | More expensive |
| DBU | THF, DMF | RT to 80°C | Strong, non-nucleophilic organic base | Can be difficult to remove |
Table 2: Recommended Solvent Systems for Column Chromatography
| Step | Compound Type | Recommended Eluent System |
|---|---|---|
| 1 | Ethyl Ester | Hexanes / Ethyl Acetate (Gradient 95:5 to 80:20) |
| 2 | Carboxylic Acid | Dichloromethane / Methanol (Gradient 98:2 to 90:10 with 0.5% Acetic Acid) |
Diagrams
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzofuran synthesis [organic-chemistry.org]
- 3. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this highly fluorinated benzofuran derivative. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common synthetic challenges.
Introduction
This compound is a valuable building block in medicinal chemistry due to the unique properties conferred by its polyfluorinated benzofuran scaffold. The presence of multiple fluorine atoms can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. However, the synthesis of such electron-deficient heterocyclic systems can be challenging. This guide provides a plausible synthetic route and addresses potential issues that may arise during its execution.
Proposed Synthetic Pathway
A common and effective method for the synthesis of 2,3-disubstituted benzofurans involves the condensation of a phenol with a β-ketoester, followed by an intramolecular cyclization and subsequent hydrolysis. For our target molecule, a proposed two-step synthesis is outlined below:
Caption: Proposed two-step synthesis of the target molecule.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, their probable causes, and recommended solutions.
Issue 1: Low Yield of Ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate (Intermediate Ester)
Symptoms:
-
Thin-layer chromatography (TLC) analysis shows a significant amount of unreacted 2,3,5,6-tetrafluorophenol.
-
Formation of multiple unidentified side products observed on TLC or by GC-MS.
-
The isolated yield of the intermediate ester is below 30%.
Potential Causes and Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Incomplete Reaction | - Increase the reaction temperature and/or time.- Use a stronger acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent. | The electron-withdrawing nature of the fluorine atoms deactivates the phenolic ring, making the intramolecular cyclization (a Friedel-Crafts type reaction) more difficult. Harsher conditions may be required to drive the reaction to completion. |
| Side Reactions | - Ensure all reagents and solvents are anhydrous.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | The reaction is sensitive to moisture, which can lead to the hydrolysis of the ethyl acetoacetate and other unwanted side reactions. The highly reactive nature of the intermediates can also lead to polymerization or other side reactions in the presence of oxygen. |
| Sub-optimal Catalyst | - Experiment with different acid catalysts, such as Amberlyst-15, to facilitate product purification. | Solid acid catalysts can simplify the work-up procedure and may offer better catalytic activity and selectivity for this specific transformation. |
Issue 2: Incomplete Hydrolysis of the Intermediate Ester
Symptoms:
-
TLC or HPLC analysis of the crude product shows the presence of both the starting ester and the desired carboxylic acid.
-
The final product has a lower than expected melting point and gives a broad peak in NMR analysis.
Potential Causes and Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Insufficient Base or Reaction Time | - Increase the molar excess of the base (e.g., from 2-3 equivalents to 5-10 equivalents).- Prolong the reaction time at reflux. | The electron-withdrawing fluorine atoms can make the ester carbonyl less susceptible to nucleophilic attack by hydroxide ions. More forcing conditions are often necessary for the saponification of esters of electron-deficient systems. |
| Poor Solubility | - Use a co-solvent system such as a mixture of ethanol, water, and THF to improve the solubility of the starting ester. | For the hydrolysis to proceed efficiently, the ester must be sufficiently soluble in the reaction medium to allow for effective interaction with the hydroxide ions. |
| Re-esterification during Work-up | - Ensure the reaction mixture is thoroughly cooled before acidification.- If ethanol was used as a solvent, consider removing it under reduced pressure before acidification. | If a significant amount of alcohol is present during the acidic work-up, there is a risk of re-esterification, especially if the acidification process generates heat. |
Issue 3: Difficulty in Purifying the Final Product
Symptoms:
-
The isolated product is an oil or a waxy solid instead of a crystalline solid.
-
NMR and mass spectrometry data indicate the presence of persistent impurities.
Potential Causes and Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Presence of Unreacted Starting Materials or Side Products | - Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane or ethyl acetate/hexane).- If recrystallization is ineffective, consider column chromatography on silica gel using a gradient of ethyl acetate in hexane containing a small amount of acetic acid. | Fluorinated compounds can have unique solubility properties. A systematic approach to finding a suitable recrystallization solvent is often necessary. The addition of acetic acid to the eluent during chromatography can help to reduce tailing of the carboxylic acid on the silica gel. |
| Residual Inorganic Salts | - Wash the organic extract thoroughly with brine during the work-up procedure.- Ensure the final product is completely dry before characterization. | Inorganic salts from the work-up can co-precipitate with the product, leading to a lower melting point and impure analytical data. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the reaction conditions for the synthesis of the intermediate ester?
A good starting point would be to react 1 equivalent of 2,3,5,6-tetrafluorophenol with 1.1 to 1.5 equivalents of ethyl acetoacetate in the presence of a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents). The reaction can be performed neat or in a high-boiling solvent like toluene or xylene at reflux for 12-24 hours. Monitor the reaction progress by TLC.
Q2: How can I monitor the progress of the reactions?
Both the cyclization and hydrolysis steps can be effectively monitored by Thin-Layer Chromatography (TLC). For the cyclization reaction, you can visualize the consumption of the 2,3,5,6-tetrafluorophenol and the formation of the more non-polar ester product. For the hydrolysis, you will observe the disappearance of the ester spot and the appearance of a more polar spot for the carboxylic acid, which will typically streak on the TLC plate unless a small amount of acid is added to the developing solvent.
Q3: Are there any specific safety precautions I should take when working with polyfluorinated compounds?
Yes, polyfluorinated compounds should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some fluorinated compounds can be volatile and may have toxicological properties that are not fully characterized.
Q4: What are the expected NMR spectral features for the final product?
In the ¹H NMR spectrum, you would expect to see a singlet for the methyl group (around 2.5 ppm) and a broad singlet for the carboxylic acid proton (which can be exchanged with D₂O). The ¹⁹F NMR spectrum will be more complex due to fluorine-fluorine coupling and will show distinct signals for the four fluorine atoms on the benzene ring. The ¹³C NMR will also show characteristic C-F couplings.[1][2]
Q5: Can I use a different β-ketoester to synthesize other 2-substituted derivatives?
Yes, this synthetic route is amenable to the use of other β-ketoesters. For example, using ethyl benzoylacetate would lead to the corresponding 2-phenyl derivative. However, the reactivity of the β-ketoester and the stability of the resulting product may vary, requiring optimization of the reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,5,6-tetrafluorophenol (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexane).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Protocol 2: Synthesis of this compound
-
Dissolve the ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (3.0-5.0 eq) and heat the mixture to reflux for 4-8 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure carboxylic acid.
Visualization of Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield.
References
- Abraham, R. J., Wileman, D. F., Bedford, G. R., & Greatbanks, D. (1972). The NMR spectra of fluoroaromatics—IV:1H and 19F spectra of some fluorinated benzofurans. Organic Magnetic Resonance, 4(2), 343–352.
-
An efficient approach to the synthesis of 2,3,4,5-tetrafluorophenol. (2019). ResearchGate. [Link]
- Synthesis method for 2,3,5,6-tetrafluorophenol. (2015).
-
Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids. (2019). Fluorine notes. [Link]
- Preparation method of 2,3,5, 6-tetrafluorophenol. (2019).
-
A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? (2021). National Institutes of Health. [Link]
Sources
Technical Support Center: Purification of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid
Welcome to the technical support guide for 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The unique structure of this molecule, featuring a highly electronegative tetrafluorinated benzene ring and a polar carboxylic acid group, presents specific purification challenges that this guide aims to address.
Section 1: Troubleshooting Guide
This section is designed to help you diagnose and solve common issues encountered during the purification of this compound.
Problem 1: My final product is an oil or a waxy solid with a low/broad melting point.
Q: After synthesis and initial workup, my product won't crystallize properly. What's causing this and how can I fix it?
A: This is a common issue, often referred to as "oiling out," and it typically points to the presence of specific impurities that depress the melting point and disrupt crystal lattice formation.[1]
-
Probable Causes:
-
Residual Solvents: High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO, toluene) can be difficult to remove and may act as plasticizers.
-
Starting Material Contamination: Unreacted starting materials, particularly precursors to the benzofuran ring, may persist.
-
Byproduct Formation: Side-reactions during synthesis can lead to structurally similar impurities that are difficult to separate. For benzofurans, this can include isomers or partially hydrolyzed intermediates.[2][3]
-
-
Recommended Solutions & Protocols:
-
Acid-Base Extraction: This is the first and most crucial step to isolate your carboxylic acid from neutral or basic impurities. The high acidity of the carboxylic acid group allows for selective extraction.
Protocol: Liquid-Liquid Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate, Diethyl Ether).
-
Wash the organic solution with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The target compound will move to the aqueous phase as its sodium salt. Neutral impurities will remain in the organic layer.
-
Separate the aqueous layer. Be cautious of emulsion formation, which can be broken by adding brine.
-
Re-acidify the aqueous layer slowly with a strong acid like 2M HCl until the pH is ~1-2, causing the purified carboxylic acid to precipitate.
-
Filter the resulting solid, wash with cold deionized water to remove inorganic salts, and dry thoroughly under vacuum.[4]
-
-
Recrystallization: If extraction is insufficient, recrystallization is the next step. Solvent selection is critical due to the molecule's dual nature (polar head, fluorinated body).[5]
Protocol: Two-Solvent Recrystallization
-
Select a solvent pair where the compound is soluble in one solvent when hot, but insoluble in the other (the anti-solvent) even when hot.[5] A common pair for compounds like this is Toluene (solubilizing) and Heptane (anti-solvent).[6]
-
Dissolve the crude solid in a minimal amount of hot toluene.
-
If colored impurities are present, allow the solution to cool slightly, add a small amount of activated charcoal, and reheat to boiling before performing a hot gravity filtration to remove the charcoal.[1]
-
Slowly add hot heptane to the hot toluene solution until persistent cloudiness is observed.[5]
-
Reheat gently until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold heptane.[1]
-
-
Problem 2: My NMR/LC-MS analysis shows persistent, low-level impurities.
Q: Despite extraction and recrystallization, I can't seem to remove a few persistent peaks that are close to my product in polarity. What are my options?
A: When impurities are structurally very similar to the target compound, standard purification methods may fail. Advanced chromatographic techniques are often necessary. The fluorinated nature of your compound offers unique separation possibilities.
-
Probable Causes:
-
Isomeric Byproducts: Small amounts of isomers formed during the cyclization step of the benzofuran synthesis.
-
Homologous Impurities: Impurities where the methyl group is absent or modified.
-
Decarboxylation Product: A small amount of the product may lose CO₂, creating a more nonpolar impurity.
-
-
Recommended Solutions & Protocols:
-
Reversed-Phase HPLC with a Fluorinated Stationary Phase: Standard C8 or C18 columns separate based on hydrophobicity. However, fluorinated phases (e.g., F5, PFP) can offer alternative selectivity by exploiting unique interactions with the tetrafluorinated ring.[7] This can change the elution order and improve the separation of difficult-to-resolve compounds.[7]
Table 1: HPLC Column Selection Guide
Column Type Stationary Phase Primary Interaction Mechanism Best For Separating Standard RP C18 (Octadecylsilane) Hydrophobic General purpose, separates based on non-polarity. Fluorinated RP PFP (Pentafluorophenyl) π-π, dipole-dipole, shape selectivity Aromatic and halogenated compounds, positional isomers.[7] | HILIC | Silica, Amide | Hydrophilic Partitioning | Very polar compounds that show poor retention in RP.[8][9] |
-
Chromatographic Modifiers: Adding modifiers to the mobile phase can significantly enhance peak shape and resolution.
-
Trifluoroacetic Acid (TFA): A common additive (0.1%) in reversed-phase HPLC for acidic compounds. It suppresses the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks.[10]
-
Trifluoroethanol (TFE): For fluorinated analytes, using a fluorinated eluent like TFE can improve separation on standard C8/C18 columns by enhancing interactions based on fluorine content.[10]
-
-
Purification Strategy Decision Tree
The following diagram outlines a logical workflow for troubleshooting the purification of this compound.
Caption: Decision tree for purification workflow.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when handling this compound? A: As with many highly fluorinated organic molecules, thermal decomposition can release toxic gases such as hydrogen fluoride (HF). All heating steps should be performed in a well-ventilated fume hood. Standard personal protective equipment (lab coat, safety glasses, gloves) is required.
Q2: What are the best analytical techniques to confirm the purity of the final product? A: A combination of methods is recommended for comprehensive purity assessment.[]
-
HPLC-UV/MS: This is the gold standard for determining purity percentage and identifying impurities. Using a diode array detector can help distinguish between impurities with different chromophores. Mass spectrometry provides molecular weight confirmation.
-
¹H and ¹⁹F NMR: Proton NMR will confirm the structure of the methyl group and any aromatic protons (if present). ¹⁹F NMR is crucial for confirming the tetrafluoro-substitution pattern on the benzene ring and can reveal fluorine-containing impurities.
-
Elemental Analysis: This provides a quantitative measure of the elemental composition (C, H) to confirm the empirical formula. Covalently bound fluorine often requires special combustion or decomposition methods for accurate analysis.[12][13][14]
Q3: Why is a standard C18 column sometimes ineffective for separating fluorinated compounds? A: C18 columns separate primarily based on hydrophobic interactions. Highly fluorinated compounds can be considered "fluorous," having a third phase preference distinct from both hydrophilic and lipophilic substances. This can lead to poor or unusual retention behavior on traditional hydrocarbon-based columns.[10] Fluorinated stationary phases or mobile phase additives create a more compatible environment, allowing for more effective and predictable separations based on fluorine content and other subtle interactions.[7][10]
Q4: My synthesis involves a final hydrolysis step from an ester. What common impurities should I look out for? A: If you are hydrolyzing an ester (e.g., methyl or ethyl ester) to get the final carboxylic acid, the most common impurity is unreacted starting ester.[15] Because the ester is more nonpolar than the carboxylic acid, it is typically easy to remove.
-
Extraction: The ester will remain in the organic layer during the acid-base extraction described in Problem 1.
-
Recrystallization: The ester will likely be much more soluble in nonpolar anti-solvents (like heptane) and will remain in the mother liquor during recrystallization.
-
Monitoring: The success of the hydrolysis can be easily monitored by TLC (the acid will have a lower Rf) or ¹H NMR (disappearance of the ester's -OCH₃ or -OCH₂CH₃ signals).
General Purification Workflow Diagram
This diagram illustrates the general sequence of operations for purifying the title compound from a crude reaction mixture.
Caption: General purification workflow.
References
- Technical Support Center: Purification Strategies for Polar Fluorinated Compounds. Benchchem.
- Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. Benchchem.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH.
- RECRYSTALLISATION. University of Calgary.
- Recrystallization, filtration and melting point. University of Massachusetts Boston.
- Recrystallization. University of California, Los Angeles.
- Determination of Fluorine in Fluoro-Organic Compounds. DTIC.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- Evaluation of analytical methods for fluorine in biological and related materials. PubMed.
- A convenient synthesis of 5-fluorofuran-2-carboxylic acid. ResearchGate.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Quantitative determination of fluorine in organic compounds. National Bureau of Standards.
- Evaluation of Analytical Methods for Fluorine in Biological and Related Materials. Taylor & Francis Online.
- Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Semantic Scholar.
- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central.
- Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI.
- Recrystallization and Crystallization. University of Rochester.
- Analytical Services for Purity Determination. BOC Sciences.
- Benzofuran synthesis. Organic Chemistry Portal.
- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate.
- Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons.
- synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Polish Pharmaceutical Society.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
- 2-methyl-1-benzofuran-3-carboxylic acid | CAS 3265-74-5. AMERICAN ELEMENTS.
- CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. ResearchGate.
- Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Europe PMC.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. waters.com [waters.com]
- 10. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
stability issues of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid in solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid. Here, we address potential stability issues you may encounter in solution and provide troubleshooting strategies and frequently asked questions to ensure the integrity of your experiments.
Introduction
This compound is a highly functionalized molecule with significant potential in pharmaceutical and materials science research. The presence of a polyfluorinated benzene ring, a benzofuran core, and a carboxylic acid moiety contributes to its unique chemical properties but also introduces potential stability challenges in solution. Understanding these potential issues is critical for obtaining reliable and reproducible experimental results. This guide provides an in-depth analysis of the compound's potential stability liabilities and practical solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: The carboxylic acid group's ionization state is pH-dependent. Extreme pH values (both acidic and basic) can catalyze degradation reactions.
-
Solvent: The choice of solvent is crucial. Protic solvents may participate in hydrolysis, while certain aprotic solvents could promote other degradation pathways.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Polyfluorinated aromatic compounds can be susceptible to photodecomposition.[1]
-
Presence of Nucleophiles: The electron-deficient nature of the tetrafluorinated ring makes it susceptible to nucleophilic attack, which can lead to defluorination.
Q2: What is the recommended pH range for preparing and storing aqueous solutions of this compound?
A2: Given that highly fluorinated carboxylic acids are strong acids with very low pKa values (estimated to be around -0.5 to 0.3)[2][3], the compound will exist predominantly in its carboxylate form in most aqueous solutions. To minimize potential acid- or base-catalyzed hydrolysis of the benzofuran ring, it is advisable to work in a pH range of 4 to 7 . Buffering your solution within this range is highly recommended.
Q3: Is this compound sensitive to light?
A3: Yes, fluorinated pharmaceutical intermediates are often photosensitive.[4] Exposure to light, especially UV radiation, can potentially lead to the degradation of the compound.[1] It is strongly recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[4]
Q4: What are the best practices for long-term storage of stock solutions?
A4: For long-term stability, stock solutions should be prepared in a suitable aprotic solvent, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or lower in tightly sealed, light-protecting containers.[5] Before use, allow the aliquot to equilibrate to room temperature.
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness in Aqueous Solutions
Symptom: You observe a precipitate or cloudiness when dissolving the compound in an aqueous buffer.
Potential Causes:
-
Low Solubility of the Protonated Form: At low pH, the carboxylic acid will be in its less soluble protonated form.
-
"Salting Out": High concentrations of salts in your buffer can decrease the solubility of the compound.
-
Compound Degradation: A precipitate could be a less soluble degradation product.
Troubleshooting Steps:
-
Adjust pH: Ensure the pH of your buffer is in the recommended range of 4-7. If you are working at a lower pH, consider preparing a concentrated stock solution in a water-miscible organic solvent (like DMSO or DMF) and then diluting it into your aqueous buffer.
-
Check Buffer Concentration: If using a high molarity buffer, try reducing the salt concentration.
-
Analyze the Precipitate: If possible, isolate the precipitate and analyze it by LC-MS or other suitable techniques to determine if it is the parent compound or a degradation product.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Symptom: You observe a loss of activity or inconsistent results over time from the same stock solution.
Potential Causes:
-
Solution Instability: The compound may be degrading in your chosen solvent or under your storage conditions.
-
Adsorption to Surfaces: Highly fluorinated compounds can be "sticky" and may adsorb to glass or plastic surfaces.
Troubleshooting Steps:
-
Perform a Stability Study: Analyze your stock solution by HPLC at regular intervals (e.g., 0, 24, 48, 72 hours) to monitor the concentration of the parent compound and the appearance of any degradation peaks.
-
Change Solvent: If degradation is observed, consider switching to a different solvent. Aprotic solvents like acetonitrile or acetone are often good choices for initial stock solutions.
-
Use Low-Adsorption Labware: Consider using polypropylene or silanized glass vials to minimize adsorption.
Potential Degradation Pathways
Based on the chemical structure of this compound, we can hypothesize several potential degradation pathways. Understanding these can aid in the identification of impurities and the development of stability-indicating analytical methods.
Sources
- 1. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 5. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
overcoming poor solubility of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid
Technical Support Center
Introduction
Welcome to the technical support guide for 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid (CAS 3265-72-3). This molecule's rigid, hydrophobic benzofuran core, combined with heavy fluorination, presents significant challenges for achieving adequate aqueous solubility, a common hurdle in experimental biology and early-stage drug development.[1] This guide provides a structured, causality-driven approach to systematically troubleshoot and overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental physicochemical properties influencing the compound's behavior in solution.
Question: Why is this compound so poorly soluble in aqueous media?
Answer: The poor aqueous solubility stems from two primary molecular features:
-
Hydrophobic Core: The benzofuran ring system is aromatic and largely nonpolar, favoring dissolution in organic solvents over water.[2] In drug discovery, such hydrophobicity is often a cause of poor solubility.[1]
-
Crystalline Structure: The planarity of the ring system and the potential for strong intermolecular interactions, such as hydrogen-bonded dimers between carboxylic acid groups, can lead to a highly stable crystal lattice.[1] Overcoming this lattice energy requires significant energy, which is not favorably provided by interactions with water.
Question: What is the predicted pKa of the carboxylic acid, and why is it critical for solubility?
-
Expert Estimation: The pKa of this compound is likely to be significantly lower than 4.2, estimated to be in the 2.5 - 3.5 range .
This pKa value is the single most important parameter for solubility enhancement. According to the Henderson-Hasselbalch equation, when the pH of the solution is above the pKa, the compound will exist predominantly in its deprotonated, ionized (carboxylate) form. This charged species is substantially more polar and thus more soluble in water than the neutral, protonated form.[4][5]
Part 2: Troubleshooting Guide - Practical Solubilization Protocols
This section provides actionable, step-by-step protocols for common experimental scenarios.
Scenario 1: Preparing a High-Concentration Stock Solution
Question: My compound won't dissolve directly in water or buffer. What organic solvent should I use for a primary stock solution?
Answer: It is standard practice to first dissolve poorly soluble compounds in a water-miscible organic solvent. For this compound, Dimethyl Sulfoxide (DMSO) is the recommended starting point due to its strong solubilizing power.
Protocol 1: Preparation of a 10-50 mM DMSO Stock Solution
-
Pre-Weigh Compound: Accurately weigh the desired amount of this compound (MW: 248.13 g/mol ) into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Facilitate Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a water bath (30-40°C) or brief sonication can be applied.
-
Rationale: These methods provide energy to break the crystal lattice structure, allowing the solvent to interact with the solute molecules.
-
-
Visual Confirmation: Ensure the solution is completely clear, with no visible particulates. This is a critical self-validating step.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Scenario 2: Compound Precipitates Upon Dilution into Aqueous Buffer
Question: I successfully made a DMSO stock, but the compound crashes out when I add it to my PBS buffer (pH 7.4) for my cell-based assay. What should I do?
Answer: This is the most common failure point and is caused by the compound's low solubility at neutral pH. The following workflow will guide you to the appropriate solution for your experimental context.
Caption: Decision workflow for troubleshooting precipitation.
Strategy A: pH-Controlled Solubilization (Primary Recommendation)
This method leverages the acidic nature of the compound and is the most effective first-line approach.[4][5][6]
Protocol 2: Preparing a Solution via pH Adjustment
-
Prepare a Basic Buffer: Start with your target aqueous buffer (e.g., PBS). Adjust the pH to be at least 1.5-2 units higher than the compound's estimated pKa. For this compound, a target pH of 8.0 - 9.0 is recommended. Use a dilute NaOH solution (e.g., 0.1 M or 1 M) for the adjustment.
-
Rationale: Creating a basic environment ensures that when the acidic compound is introduced, it is immediately deprotonated to its highly soluble carboxylate salt form, preventing precipitation.
-
-
Slow Addition: While vortexing the basic buffer, add the required volume of the DMSO stock solution drop-wise and slowly.
-
Rationale: Slow addition prevents localized high concentrations of the DMSO stock, which could cause the compound to temporarily crash out before it can ionize.
-
-
Final pH Check: After the compound is fully dissolved, check the pH of the final solution. If necessary, adjust it back towards your desired experimental pH (e.g., 7.4) using dilute HCl. Perform this back-titration very slowly while vortexing.
-
Observe for Precipitation: If the compound remains in solution at the final target pH, you have successfully created a metastable supersaturated solution, which is often sufficient for in vitro experiments. If it precipitates, the required concentration is not achievable under these conditions, and you should proceed to Strategy B.
Strategy B: Co-Solvent System
If pH manipulation is not possible (e.g., it interferes with your assay), maintaining a certain percentage of an organic co-solvent in the final solution can keep the compound dissolved.[4]
Table 1: Common Co-solvents for Aqueous Formulations
| Co-Solvent | Properties | Typical Final Conc. (%) |
|---|---|---|
| Ethanol (EtOH) | Volatile, can affect cells at >1% | 1 - 5% |
| Polyethylene Glycol 400 (PEG 400) | Non-volatile, viscous, generally low toxicity | 5 - 20% |
| Propylene Glycol (PG) | Less viscous than PEG 400, common vehicle | 5 - 20% |
Protocol 3: Titration to Determine Required Co-Solvent Percentage
-
Prepare a Co-solvent/Buffer Mix: Create a small series of your aqueous buffer containing different percentages of your chosen co-solvent (e.g., 2%, 5%, 10%, 15% PEG 400 in PBS).
-
Test Dilution: Add your DMSO stock to each co-solvent/buffer mix to achieve the final desired concentration of the compound.
-
Identify Minimum Requirement: Observe the solutions for 30-60 minutes. The lowest percentage of co-solvent that keeps the compound fully dissolved is the minimum required for your experiment.
-
Validate in Assay: Always run a vehicle control with the same final concentration of DMSO and co-solvent to ensure it does not interfere with your experimental results.
Strategy C: Advanced Formulation (For Drug Development Professionals)
For more challenging applications like in vivo studies, advanced methods may be necessary. These techniques encapsulate the drug to improve its apparent solubility.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part from water.[6]
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, with the drug dissolved in the oil droplets.[6]
-
Nanosuspensions: The compound's particle size is reduced to the nanometer range by milling or high-pressure homogenization. This dramatically increases the surface area, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[4]
These advanced methods require specialized formulation expertise and are typically employed when simple pH or co-solvent approaches are insufficient.
References
- Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
- Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis.
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2016). ACS Publications. [Link]
- Benzofuran-2-carboxylic acid | CAS:496-41-3. (n.d.). BioCrick.
-
Fluorinated Higher Carboxylic Acids. (n.d.). ResearchGate. [Link]
Sources
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran-2-carboxylic acid | CAS:496-41-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
minimizing side products in the synthesis of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers engaged in the synthesis of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid. Our focus is on the prevalent and direct synthetic route: the acid-catalyzed condensation of 2,3,4,5-tetrafluorophenol with a β-ketoester, such as ethyl acetoacetate, followed by hydrolysis. The highly electron-deficient nature of the tetrafluorinated aromatic ring presents unique challenges, primarily in achieving efficient cyclization while preventing thermal decomposition and other side reactions.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.
Q1: My reaction yields are consistently low, or I observe no product formation. What are the primary factors to investigate?
A1: Low or no yield in this synthesis typically points to two main culprits: insufficient activation for the key cyclization step or inadequate reaction conditions.
-
Causality: The core of this synthesis is an intramolecular Friedel-Crafts-type acylation (cyclodehydration) onto a highly deactivated aromatic ring. The four electron-withdrawing fluorine atoms make the phenol ring a very poor nucleophile, thus hindering the ring-closing step. Standard acid catalysts may not be potent enough to drive the reaction to completion at moderate temperatures.
-
Troubleshooting Steps:
-
Catalyst Choice: Shift from protic acids like sulfuric acid (H₂SO₄) to more powerful dehydrating agents and Lewis acids. Polyphosphoric acid (PPA) is often more effective as it provides a viscous, anhydrous medium that can be heated to higher temperatures. Lewis acids like titanium tetrachloride (TiCl₄) can also promote the necessary condensation and cyclization.[1][2]
-
Temperature Control: While higher temperatures are needed to overcome the activation energy, excessive heat can lead to decomposition (see Q2). The optimal temperature is a fine balance. We recommend a stepwise heating profile: allow the initial condensation to occur at a lower temperature (e.g., 60-70 °C) before slowly raising it to drive cyclization (e.g., 90-120 °C), monitoring by Thin Layer Chromatography (TLC).
-
Anhydrous Conditions: Water is a byproduct of the cyclization. Its presence can inhibit the reaction and, under acidic conditions, promote the hydrolysis of the starting β-ketoester.[3] Ensure all glassware is oven-dried and use anhydrous reagents and solvents.
-
Q2: The reaction mixture turns into a dark, intractable tar, making product isolation impossible. How can I prevent this decomposition?
A2: Tar formation is a classic sign of thermal decomposition or aggressive, non-selective reactions catalyzed by strong acids. The fluorinated phenol and the benzofuran product can be susceptible to degradation under harsh conditions.
-
Causality: Concentrated sulfuric acid, in particular, is a strong oxidizing agent at elevated temperatures and can lead to charring of organic substrates. The desired product itself, a highly functionalized heterocycle, may not be stable to prolonged heating in a strong acid.
-
Recommended Actions:
-
Avoid Concentrated H₂SO₄: As a first-line solution, replace sulfuric acid with PPA or Eaton's reagent (P₂O₅ in methanesulfonic acid). These reagents are potent dehydrating agents but are generally less oxidizing than hot, concentrated H₂SO₄. A patent for a similar benzofuran synthesis highlights the use of methanesulfonic acid.[4]
-
Optimize Reaction Time and Temperature: Do not heat the reaction for longer than necessary. Monitor the reaction's progress closely using TLC. Once the starting phenol spot has been consumed and the product spot is maximized, work up the reaction immediately. Over-heating is a primary cause of tarring.
-
Use a Dispersing Solvent: In some cases, running the reaction in a high-boiling, inert solvent (e.g., sulfolane, diphenyl ether) can help to moderate the reaction, ensure even heat distribution, and prevent localized "hot spots" that initiate decomposition.
-
Q3: I've isolated a side product that appears to be the uncyclized ether or C-alkylated intermediate. Why is the cyclization failing and how can I promote it?
A3: The isolation of an uncyclized intermediate is direct evidence that the initial condensation between the phenol and the β-ketoester is occurring, but the subsequent intramolecular cyclodehydration is the rate-limiting step and is failing to proceed efficiently.
-
Causality: As detailed in Q1, the tetrafluorinated ring is electronically "hardened" against the electrophilic attack required for ring closure. The energy barrier for this step is significantly higher than for a non-fluorinated analogue.
-
Workflow to Promote Cyclization:
-
Increase Catalyst Potency: This is the most critical variable. If you are using a weaker acid, switch to PPA, Eaton's reagent, or a strong Lewis acid.
-
Higher Reaction Temperature: Carefully increase the final reaction temperature in increments of 10 °C, holding for a set time at each new temperature and monitoring by TLC to find the minimum temperature required for ring closure.
-
Removal of Water: If possible, set up the reaction with a Dean-Stark trap to azeotropically remove the water formed during the reaction, which can help drive the equilibrium towards the cyclized product.
-
Q4: My final product is 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran instead of the carboxylic acid. What is causing this decarboxylation?
A4: Benzofuran-3-carboxylic acids are known to be susceptible to decarboxylation, a reaction that is often catalyzed by heat and acid.
-
Causality: The mechanism involves the protonation of the furan ring, followed by the loss of carbon dioxide to form a stabilized intermediate that then re-aromatizes. The high temperatures and strong acids used to force the initial cyclization create a perfect environment for this unwanted subsequent reaction.
-
Mitigation Strategies:
-
Isolate the Ester First: The most robust solution is to perform the initial cyclization to form the ethyl (or methyl) 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate. The ester is significantly more stable towards decarboxylation. Purify this ester intermediate first.
-
Mild Hydrolysis: Perform the final hydrolysis of the purified ester to the carboxylic acid as a separate, subsequent step under milder conditions. Standard saponification using NaOH or KOH in an alcohol/water mixture, followed by careful acidic workup, is effective and avoids the harsh conditions of the cyclization step.[5]
-
Key Parameter Optimization
| Parameter | Sub-Optimal Condition | Consequence | Optimized Approach | Rationale |
| Catalyst | Conc. H₂SO₄ | Tarring, low yield | Polyphosphoric Acid (PPA) or Eaton's Reagent | Provides strong dehydrating conditions with lower oxidizing potential, minimizing decomposition.[4] |
| Temperature | Too low (<80°C) | Incomplete cyclization | Staged: 60°C for initial condensation, then 90-120°C for cyclization | Balances the need for activation energy against the risk of thermal decomposition and decarboxylation. |
| Too high (>140°C) | Decomposition, decarboxylation | Monitor closely by TLC | Avoids "over-cooking" the reaction, which destroys the product. | |
| Reaction Target | Direct to Acid | Decarboxylation risk | Two-step: Synthesize and isolate the ester, then hydrolyze | The ester intermediate is more stable under the thermal/acidic conditions of cyclization.[5] |
| Atmosphere | Open to air | Water ingress | Anhydrous conditions under N₂ or Ar | Prevents inhibition by atmospheric moisture and hydrolysis of reagents.[3] |
Visualized Reaction and Troubleshooting Workflows
Primary Synthesis and Competing Side Reactions
Caption: Main synthesis pathway vs. common side reactions.
Troubleshooting Workflow
Sources
- 1. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. CN110684000B - Process for preparing benzofuran derivatives - Google Patents [patents.google.com]
- 5. op.niscair.res.in [op.niscair.res.in]
refining analytical methods for 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid
Welcome to the technical support resource for the analytical refinement of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into method development and troubleshooting, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to empower you to develop robust, reliable, and accurate analytical methods for this challenging fluorinated molecule.
Part 1: Foundational Knowledge & Sample Handling
The unique structure of this analyte—a polyfluorinated aromatic ring coupled with a carboxylic acid—presents specific analytical challenges, including high acidity, potential for metal chelation, and unique chromatographic behavior. Proper sample handling is the first line of defense against poor data quality.
Frequently Asked Questions: Sample Preparation
Q1: What are the recommended solvents for preparing stock and working solutions of this compound?
A1: Due to the carboxylic acid moiety, the analyte has good solubility in polar organic solvents.
-
Primary Recommendation: Acetonitrile (ACN) or Methanol (MeOH). These are highly compatible with reversed-phase HPLC mobile phases and are suitable for creating high-concentration stock solutions.
-
For NMR: Deuterated acetone (acetone-d6) or deuterated methanol (methanol-d4) are excellent choices. Deuterated chloroform (CDCl3) may also work but could lead to broader peaks for the carboxylic acid proton unless a drop of methanol-d4 is added.
-
Avoid: Non-polar solvents like hexane will have very poor solubility. While the compound may dissolve in water at high pH, it is generally recommended to use organic solvents for stock solutions to ensure long-term stability.
Q2: My sample solutions appear to be degrading over time, leading to inconsistent results. What are the best storage practices?
A2: While the tetrafluorinated benzofuran core is chemically robust, solution-state stability can be a concern.
-
Storage Temperature: Store stock solutions at -20°C or lower in tightly sealed amber vials to minimize solvent evaporation and protect from light.
-
Working Solutions: Prepare fresh working solutions daily from the stock solution. If you must store them, keep them refrigerated (2-8°C) for no more than 48 hours.
-
Solvent Purity: Always use high-purity, HPLC-grade or MS-grade solvents. Impurities in lower-grade solvents can react with the analyte over time.
Part 2: Liquid Chromatography (HPLC & UHPLC) Method Development
High-performance liquid chromatography is the primary technique for the analysis of this compound. The key to a successful method is controlling the ionization state of the carboxylic acid to achieve sharp, symmetrical peaks.
Visual Workflow: HPLC Method Development Strategy
The following diagram outlines a logical workflow for developing a robust analytical method for this analyte.
Caption: Logical workflow for HPLC method development.
Frequently Asked Questions: HPLC Analysis
Q3: What are the ideal starting conditions for a reversed-phase HPLC analysis?
A3: A standard acidic mobile phase on a C18 column is the most effective starting point. The low pH ensures the carboxylic acid is fully protonated, minimizing peak tailing from interactions with residual silanols on the silica support.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 (e.g., Waters Acquity BEH, Agilent Zorbax) | Provides good hydrophobic retention for the benzofuran core. |
| Mobile Phase A | 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in Water | Suppresses the ionization of the carboxylic acid (pKa ~3-4). |
| Mobile Phase B | 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | ACN often provides sharper peaks for fluorinated compounds than MeOH. |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-10 minutes | A generic screening gradient to determine the approximate elution time. |
| Detection (UV) | Diode Array Detector (DAD/PDA) scanning 210-400 nm | Allows for the determination of the optimal detection wavelength (λmax). |
Q4: I'm observing significant peak tailing. How can I resolve this?
A4: Peak tailing for this acidic analyte is almost always caused by secondary ionic interactions between the deprotonated carboxylate and the stationary phase.
-
Insufficient Mobile Phase Acidity: The primary cause is a mobile phase pH that is too close to or above the analyte's pKa. This allows a portion of the analyte to exist in its anionic form, which can interact strongly with any exposed, positively charged sites or residual metal impurities on the silica surface.
-
Solution: Ensure your mobile phase contains at least 0.1% formic acid. If tailing persists, switching to 0.1% trifluoroacetic acid (TFA) can be more effective. TFA is a stronger ion-pairing agent that more effectively masks active sites on the column. Caution: TFA can cause significant ion suppression in mass spectrometry.[1]
-
-
Column Choice: Not all C18 columns are created equal. Older column technologies may have more active silanol groups.
-
Solution: Use a modern, high-purity silica column with robust end-capping. Columns designed for use at low pH are ideal.
-
Troubleshooting Guide: HPLC-MS Analysis
Q5: Which ionization mode and ions should I monitor for mass spectrometry (MS) detection?
A5: Electrospray Ionization in Negative Mode (ESI-) is the definitive choice. The carboxylic acid is easily deprotonated to form a stable carboxylate anion [M-H]⁻, leading to a highly sensitive and specific signal. Positive mode (ESI+) is not recommended as the molecule lacks a site that is easily protonated.
-
Primary Ion to Monitor: [M-H]⁻
-
Expected m/z: 265.01 (for C10H4F4O3)
Q6: My MS signal is weak and unstable. What could be the cause?
A6: Weak ESI- signal, assuming the HPLC separation is good, often points to issues with the mobile phase or MS source settings.
-
Use of TFA: As mentioned, TFA is a strong ion-pairing agent that can drastically reduce MS signal intensity. If you require TFA for good chromatography, you may be facing a trade-off. It is often better to optimize the chromatography with formic acid if MS detection is the goal.
-
Contamination: The presence of salts or non-volatile buffers in your mobile phase or sample can contaminate the MS source, leading to poor signal.
-
Source Optimization: Ensure the MS source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your specific analyte and flow rate. Perform an infusion of your analyte standard to find the optimal settings.
Visual Aid: Troubleshooting Common HPLC Issues
Caption: Troubleshooting flowchart for common HPLC issues.
Part 3: Gas Chromatography (GC-MS) Analysis
Direct analysis of this carboxylic acid by GC-MS is not feasible due to its low volatility and high polarity.[2] The carboxyl group will cause strong adsorption onto the GC column, resulting in no peak or an extremely broad, tailing peak. Therefore, derivatization is mandatory to convert the carboxylic acid into a more volatile and less polar ester.[2][3]
Frequently Asked Questions: GC-MS Derivatization and Analysis
Q7: What are the most effective derivatization strategies for this compound?
A7: The goal is to convert the -COOH group into an ester. Two common approaches are silylation and methylation.
| Derivatization Agent | Reaction | Pros | Cons |
| BSTFA + 1% TMCS | Silylation (forms a trimethylsilyl ester) | Fast, clean reaction. Reagents are easy to handle. | Derivatives can be moisture-sensitive. |
| Diazomethane | Methylation (forms a methyl ester) | Highly efficient and clean reaction. | Explosive and toxic reagent, requires specialized glassware and handling. |
| BF3/Methanol | Methylation (forms a methyl ester) | Effective and uses less hazardous reagents than diazomethane. | Requires heating; can sometimes produce byproducts. |
Protocol: Silylation with BSTFA This is often the safest and most convenient starting point.
-
Evaporation: Evaporate a known volume of your sample extract to complete dryness under a gentle stream of nitrogen. The presence of water will quench the derivatization reaction.[2]
-
Reconstitution: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS system.
Q8: What GC-MS parameters should I use for the derivatized analyte?
A8: A standard non-polar column is appropriate for the silylated or methylated derivative.
-
GC Column: A 30m x 0.25mm column with a 0.25µm film of 5% phenyl methylpolysiloxane (e.g., DB-5ms, HP-5ms).
-
Injection: Splitless injection is preferred for trace analysis. Set the injector temperature to 250-280°C.
-
Oven Program: Start with an initial temperature of ~80°C, hold for 1-2 minutes, then ramp at 10-20°C/min up to 300°C.
-
MS Detection: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-500. The derivatized compound should yield a clear molecular ion and predictable fragmentation patterns. For the TMS-ester, look for a characteristic loss of a methyl group (M-15).
Part 4: NMR Spectroscopy
NMR is a powerful tool for structural confirmation and purity assessment. The fluorine atoms provide an additional spectroscopic handle (¹⁹F NMR).
Q9: What key features should I look for in the ¹H and ¹⁹F NMR spectra?
A9: The spectra will be highly informative.
-
¹H NMR:
-
Methyl Group (-CH₃): Expect a singlet around 2.5 ppm. This peak can be used for relative quantification if an internal standard is present.
-
Carboxylic Acid (-COOH): A broad singlet at a high chemical shift (>10 ppm). Its broadness is due to hydrogen exchange.
-
Aromatic Protons: There are none on this molecule, simplifying the aromatic region.
-
-
¹⁹F NMR:
-
This is crucial for confirming the fluorine substitution pattern. You should observe four distinct signals, likely appearing as complex multiplets due to F-F coupling. The chemical shifts will be characteristic of fluorine atoms on a benzene ring.
-
-
¹³C NMR:
-
Will show characteristic signals for the carbonyl carbon (~160-170 ppm), the methyl carbon (~15-25 ppm), and multiple signals for the aromatic carbons, which will be split due to C-F coupling.
-
References
-
U.S. Department of Health and Human Services. (n.d.). Toxicological Profile for Furans. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705–713. [Link]
-
Miyazaki, T., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1051, 55-63. [Link]
-
Sznajder-Katarzyńska, K., & Nesterowicz, J. (2016). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Critical Reviews in Analytical Chemistry, 47(1), 12-23. [Link]
-
Le, T.-V., et al. (2018). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Arkivoc, 2018(6), 241-253. [Link]
-
Poboży, E., Król, E., Wójcik, L., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Mikrochimica Acta, 172(3-4), 409–417. [Link]
-
Poboży, E., Król, E., Wójcik, L., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PubMed. [Link]
-
RSC. (2020). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. Retrieved from [Link]
-
Hiraoka, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 817-828. [Link]
-
SpectraBase. (n.d.). 4,5,6,7-TETRAHYDRO-4-OXO-BENZOFURAN-3-CARBOXYLIC-ACID. Retrieved from [Link]
-
Gołębiowski, M., et al. (2011). Perfluorocarboxylic acids in cell growth media and technologically treated waters: determination with GC and GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 54(3), 577-81. [Link]
-
Klajn, R. (2013). Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. Journal of Visualized Experiments, (78), 50571. [Link]
-
Reagen, W. K., & Gmeiner, W. H. (2001). Analysis of perfluorocarboxylic acids in air. Journal of environmental monitoring, 3(3), 252-8. [Link]
-
Tsukamoto, Y., et al. (2005). Synthesis of Benzofurazan Derivatization Reagents for Carboxylic Acids and Its Application to Analysis of Fatty Acids in Rat Plasma by High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Biomedical Chromatography, 19(10), 802-8. [Link]
Sources
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- 3. Perfluorocarboxylic acids in cell growth media and technologically treated waters: determination with GC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing inconsistencies in bioassay results with 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals utilizing 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid in their bioassays. Given that benzofuran derivatives have shown potential as anticancer agents, this document focuses on troubleshooting inconsistencies within the context of cell-based cytotoxicity and viability assays.[1][2] Our goal is to provide a framework for identifying the root causes of variability and ensuring the generation of robust, reproducible data.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for this compound is not sigmoidal. I'm observing a U-shaped or biphasic curve. What does this indicate?
A1: An unexpected dose-response curve is a common issue that can stem from compound-specific properties, assay artifacts, or complex biological responses. Before exploring complex mechanisms, it is crucial to rule out experimental error by repeating the experiment.[3] If the result is reproducible, consider the following:
-
Compound Precipitation at High Concentrations: The highly fluorinated structure of this benzofuran derivative suggests it may have low aqueous solubility.[4][5] At higher concentrations, the compound may precipitate out of the cell culture medium, reducing the effective concentration and leading to an apparent recovery in cell viability. This is a primary suspect for U-shaped curves. You may observe visible precipitates in the wells.
-
Off-Target Effects: At higher concentrations, the compound might engage secondary targets that counteract its primary cytotoxic effect or activate pro-survival pathways.[3]
-
Cellular Stress Response: Cells may activate stress response pathways at certain compound concentrations, leading to a temporary increase in metabolic activity or proliferation that can confound viability readouts like MTT or resazurin-based assays.[6]
Your immediate action should be to systematically investigate these possibilities, starting with compound solubility.
Q2: I am observing significant variability and large error bars between my replicate wells. What are the most common sources of this inconsistency?
A2: High variability between replicates undermines the statistical power of your results and can obscure real biological effects.[7] The sources of this noise can be traced to several factors in the experimental workflow:
-
Compound Solubility and Handling: Inconsistent dissolution of the compound in your solvent (typically DMSO) or precipitation upon dilution into aqueous media can lead to different effective concentrations in replicate wells.[8][9] Freeze-thaw cycles of stock solutions can also cause the compound to precipitate, so it is critical to ensure it is fully redissolved before use.[4]
-
Inconsistent Cell Plating: Uneven cell density across the microplate is a major contributor to variability.[10] This can be caused by inadequate cell suspension mixing before plating or poor pipetting technique. Edge effects, where wells on the perimeter of the plate evaporate more quickly, can also lead to inconsistent results.[11]
-
Liquid Handling Errors: Inaccurate or inconsistent pipetting of the compound, media, or assay reagents will directly impact the results.[12] Using calibrated pipettes and proper technique is essential.
-
Assay Incubation Times: Precise timing for compound treatment and reagent incubation is critical for consistency.
A systematic review of your cell handling and liquid handling protocols is the first step to reducing this type of variability.
Q3: The IC50 value I calculated is significantly different from a previous experiment or what I might expect. What could be the cause?
A3: A shifting IC50 value points to a change in one or more experimental parameters. Key areas to investigate include:
-
Cellular Factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is correct and has not been passaged excessively. High-passage-number cells can undergo genetic drift, altering their sensitivity to compounds.
-
Cell Health and Confluency: Only use healthy, exponentially growing cells. Plating cells at too high or too low a confluency will impact their response to the compound.
-
-
Reagent and Compound Integrity:
-
Compound Stock: Verify the concentration of your stock solution. Consider if the compound has degraded during storage. It is recommended to store it as per the manufacturer's instructions, typically desiccated and protected from light.
-
Media and Serum: Variations in media formulation or lot-to-lot variability in fetal bovine serum (FBS) can significantly alter cell growth and drug response.
-
-
Assay Parameters: Ensure that all parameters, including incubation times, temperatures, and instrument settings, are identical between experiments.
Q4: I believe this compound is precipitating in my assay. How can I confirm this and what can I do to mitigate it?
A4: Given that poor solubility is a frequent challenge for discovery compounds, this is a critical issue to address.[13]
-
Confirmation: The simplest method is visual inspection of the wells using a microscope before and after adding the compound. Look for crystals or amorphous precipitates. You can also perform a formal solubility assessment by preparing the highest concentration of the compound in your assay medium, incubating for the duration of the experiment, and then centrifuging to see if a pellet forms.
-
Mitigation Strategies:
-
Optimize Solvent Concentration: While DMSO is a common solvent, its final concentration in the assay should typically be kept below 0.5% to avoid solvent-induced toxicity. However, you may need to test if a slightly higher (but still non-toxic) DMSO concentration improves solubility.
-
Modify Dilution Protocol: Instead of a single large dilution from a DMSO stock into aqueous media, perform a serial dilution in media containing a consistent percentage of DMSO.
-
Use a Different Formulation: In some cases, formulating the compound with solubility-enhancing excipients may be necessary, although this adds complexity.
-
Determine the Kinetic Solubility Limit: Perform an assay to determine the highest concentration at which the compound remains soluble in your specific assay medium. This will define the upper limit of your dose-response curve.[13]
-
Troubleshooting and Optimization
If you are facing inconsistent results, a structured approach to troubleshooting is essential. The following workflow provides a logical path to identifying the source of the problem.
Caption: Workflow for troubleshooting inconsistent bioassay results.
Experimental Protocols
To minimize variability, adherence to a well-defined and validated protocol is paramount. Below is a standard operating procedure for a cell viability assay using this compound.
Protocol: Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effect of the compound on an adherent cancer cell line.
1. Compound Preparation and Handling:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Scientist's Note: Ensure the compound is fully dissolved. Gentle warming or vortexing may be required. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can cause compound precipitation.[4]
-
-
Serial Dilutions: Perform a serial dilution of the compound to prepare working concentrations. It is best practice to first dilute the 10 mM stock into cell culture medium to create the highest concentration for your assay, ensuring the final DMSO concentration is consistent across all wells (e.g., 0.5%). Then, perform serial dilutions from this starting concentration.
Caption: Workflow for preparing compound dilutions for the assay.
2. Cell Plating:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired plating density (e.g., 5,000 cells/well) in a 96-well plate.
-
Scientist's Note: To avoid uneven settling, gently swirl the cell suspension flask before aspirating for each row. To minimize edge effects, avoid using the outer wells or fill them with sterile PBS.[11]
-
-
Incubate the plate for 24 hours to allow cells to adhere.
3. Compound Treatment:
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the corresponding wells.
-
Include appropriate controls:
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
4. MTT Assay and Data Acquisition:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Data Presentation: Expected vs. Problematic Results
The following tables illustrate hypothetical data sets to highlight the difference between clean and inconsistent results.
Table 1: Expected Sigmoidal Dose-Response Data
| Compound Conc. (µM) | % Cell Viability (Mean) | Standard Deviation |
|---|---|---|
| 0 (Vehicle) | 100.0 | 3.5 |
| 0.1 | 98.2 | 4.1 |
| 1 | 85.6 | 3.9 |
| 5 | 51.3 | 2.8 |
| 10 | 22.4 | 3.2 |
| 50 | 4.8 | 1.9 |
| 100 | 3.1 | 1.5 |
Table 2: Problematic U-Shaped Dose-Response Data with High Variability
| Compound Conc. (µM) | % Cell Viability (Mean) | Standard Deviation |
|---|---|---|
| 0 (Vehicle) | 100.0 | 12.1 |
| 0.1 | 88.5 | 10.5 |
| 1 | 65.2 | 9.8 |
| 5 | 48.9 | 8.5 |
| 10 | 55.7 | 11.2 |
| 50 | 75.4 | 13.4 |
| 100 | 78.1 | 14.0 |
The data in Table 2, characterized by high standard deviations and a non-monotonic response, strongly suggests a systematic issue such as compound precipitation at higher concentrations or another experimental artifact that requires investigation using the troubleshooting workflow.
References
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. [Link]
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Quantics Biostatistics. (2024). Making the most of your bioassay control wells. [Link]
-
Science Ready. (n.d.). What are Positive and Negative Controls?. [Link]
-
BioIVT. (2022). What Are Controls and Why Do We Need Them?. [Link]
-
Pharmaguideline. (2017). Importance of Negative and Positive Controls in Microbial Analysis. [Link]
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ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
Lord, S. J. (2023). Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means. PMC. [Link]
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Creative Biolabs. (n.d.). Solubility Assessment Service. [Link]
-
Ortore, G., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]
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BioAssay Systems. (n.d.). Troubleshooting. [Link]
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BEBPA. (n.d.). Outliers in Dose-Response Curves: What are they, and what can we do about it?. [Link]
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BMG LABTECH. (2022). Cell-based assays on the rise. [Link]
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Mougabure-Cueto, G., & Talarico, J. A. (2016). The analysis of dose-response curve from bioassays with quantal response: Deterministic or statistical approaches?. Toxicology Letters, 249, 30-36. [Link]
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Mougabure-Cueto, G., & Talarico, J. A. (2016). The analysis of dose-response curve from bioassays with quantal response: Deterministic or statistical approaches?. PubMed. [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]
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Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]
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Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. [Link]
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Ostrowska, K., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences. [Link]
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Hayakawa, I., et al. (2005). Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. Chemical & Pharmaceutical Bulletin. [Link]
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Validation & Comparative
A Comparative Analysis of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid and Clinically Relevant URAT1 Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for the development of gout, a painful inflammatory arthritis.[1] A key strategy in the management of hyperuricemia is the inhibition of uric acid reabsorption in the kidneys.[1][2] This process is primarily mediated by the urate transporter 1 (URAT1), a protein encoded by the SLC22A12 gene, which is located on the apical membrane of renal proximal tubular cells.[3][4] By inhibiting URAT1, the urinary excretion of uric acid is increased, leading to a reduction in serum uric acid levels.[5][6]
This guide provides a comparative overview of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid, a novel compound with a benzofuran scaffold, against established URAT1 inhibitors: Lesinurad, Benzbromarone, and Probenecid. Benzofuran derivatives have shown a range of biological activities, including antimicrobial and anticancer properties, and notably, as inhibitors of ion transporters.[7][8][9] Given that the potent uricosuric agent Benzbromarone is also a benzofuran derivative, it is hypothesized that this compound may exert its effects through the inhibition of URAT1.[10][11] This document will delve into the mechanisms of action of these compounds, present comparative data where available, and provide detailed experimental protocols for their evaluation.
Mechanism of Action of URAT1 Inhibitors
URAT1 functions as an anion exchanger, facilitating the reabsorption of uric acid from the renal tubules back into the bloodstream.[3][5] Inhibition of this transporter is a key therapeutic intervention for gout and hyperuricemia.[4] The primary mechanism of action for the compounds discussed in this guide is the blockade of URAT1, which leads to increased uric acid excretion.[5][12][13]
Caption: Workflow for the in vitro URAT1 inhibition assay.
Protocol 2: Fluorescence-Based URAT1 Inhibition Assay
This non-radioactive method utilizes a fluorescent substrate, 6-carboxyfluorescein (6-CFL), to assess URAT1 activity and its inhibition. [14] Materials:
-
HEK293T cells stably expressing hURAT1 (HEK293T-hURAT1)
-
Parental HEK293T cells (control)
-
96-well black, clear-bottom plates
-
Hanks' Balanced Salt Solution (HBSS)
-
6-Carboxyfluorescein (6-CFL)
-
Test and reference compounds
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HEK293T-hURAT1 and parental cells in 96-well black, clear-bottom plates.
-
Compound Incubation:
-
Wash cells with HBSS.
-
Add HBSS containing various concentrations of the test compound or reference inhibitor.
-
Incubate for a specified period (e.g., 10-30 minutes) at 37°C.
-
-
Substrate Addition: Add 6-CFL to each well to initiate the uptake.
-
Fluorescence Measurement:
-
After a defined incubation time, wash the cells to remove extracellular 6-CFL.
-
Measure the intracellular fluorescence using a microplate reader (excitation ~492 nm, emission ~517 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the parental cells.
-
Calculate the percentage of inhibition based on the fluorescence signal in the presence and absence of the inhibitor.
-
Determine the IC50 value.
-
Conclusion
While further investigation is required to definitively characterize the biological activity of this compound, its structural similarity to the potent URAT1 inhibitor Benzbromarone suggests it is a promising candidate for evaluation in the context of hyperuricemia and gout. The experimental protocols detailed in this guide provide a robust framework for researchers to assess its inhibitory potency against URAT1 and compare its performance to established therapeutic agents. Such studies are crucial for the discovery and development of novel uricosuric agents with improved efficacy and safety profiles.
References
-
Lesinurad - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Benzbromarone: Uses, Dosage, Side Effects and More | MIMS Hong Kong. (n.d.). Retrieved January 18, 2026, from [Link]
-
Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
-
Benzbromarone - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. (n.d.). Retrieved January 18, 2026, from [Link]
-
What are URAT1 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 18, 2026, from [Link]
-
What is the mechanism of Benzbromarone? - Patsnap Synapse. (2024, July 17). Retrieved January 18, 2026, from [Link]
-
What is the mechanism of Probenecid? - Patsnap Synapse. (2024, July 17). Retrieved January 18, 2026, from [Link]
-
Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
ZURAMPIC (lesinurad) tablets - accessdata.fda.gov. (n.d.). Retrieved January 18, 2026, from [Link]
-
Lesinurad: A significant advancement or just another addition to existing therapies of gout? (n.d.). Retrieved January 18, 2026, from [Link]
-
Urate transporter structures reveal the mechanism behind important drug target for gout. (2024, September 9). Retrieved January 18, 2026, from [Link]
-
The Role of Benzbromarone in Managing Hyperuricemia and Gout Flares. (n.d.). Retrieved January 18, 2026, from [Link]
-
Probenecid: Package Insert / Prescribing Information - Drugs.com. (n.d.). Retrieved January 18, 2026, from [Link]
-
Understanding Lesinurad: A Deeper Dive into its Role in Gout Management. (n.d.). Retrieved January 18, 2026, from [Link]
-
Benzbromarone – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 18, 2026, from [Link]
-
What is Probenecid used for? - Patsnap Synapse. (2024, June 14). Retrieved January 18, 2026, from [Link]
-
Probenecid - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Transport mechanism and structural pharmacology of human urate transporter URAT1. (n.d.). Retrieved January 18, 2026, from [Link]
-
(PDF) Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1. (2025, February 2). Retrieved January 18, 2026, from [Link]
-
A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout: Current therapeutic options and potential applications - PubMed. (2021, September 15). Retrieved January 18, 2026, from [Link]
-
Transport mechanism and structural pharmacology of human urate transporter URAT1. (n.d.). Retrieved January 18, 2026, from [Link]
-
URAT1 - Transporters - Solvo Biotechnology. (n.d.). Retrieved January 18, 2026, from [Link]
-
A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout - Ovid. (2021, July 1). Retrieved January 18, 2026, from [Link]
-
Cell-based urate transport assay with 293A cells transiently expressing... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Schematic illustrations of cell-based methods for evaluation of URAT1 inhibitors. A. (n.d.). Retrieved January 18, 2026, from [Link]
-
Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein - PubMed. (2021, August 1). Retrieved January 18, 2026, from [Link]
-
URAT1 Transporter Assay - BioIVT. (n.d.). Retrieved January 18, 2026, from [Link]
-
Structural Insights into the Atomistic Mechanisms of Uric Acid Recognition and Translocation of Human Urate Anion Transporter 1 | ACS Omega. (n.d.). Retrieved January 18, 2026, from [Link]
-
This compound-3265-72-3 - Thoreauchem. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (2019, April 18). Retrieved January 18, 2026, from [Link]
-
High potency 3-carboxy-2-methylbenzofuran pendrin inhibitors as novel diuretics - PubMed. (2025, February 5). Retrieved January 18, 2026, from [Link]
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
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The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher. (2023, September 7). Retrieved January 18, 2026, from [Link]
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Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - ResearchGate. (2025, August 7). Retrieved January 18, 2026, from [Link]
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5-methyl-3-oxo-3a,4,5,7a-tetrahydro-1H-2-benzofuran-4-carboxylic acid - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
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4,5,6,7-Tetrahydro-1-benzofuran | C8H10O | CID 12339045 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
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efficacy of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid versus standard of care
An In-Depth Preclinical Efficacy Profiling Guide: 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid versus Celecoxib in the Context of COX-2 Inhibition
Introduction
In the landscape of anti-inflammatory drug discovery, the pursuit of novel chemical entities with improved efficacy and safety profiles is a paramount objective. This guide introduces This compound , a fluorinated benzofuran derivative, as a compound of interest for preclinical investigation. The benzofuran scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active compounds. Its substitution with fluorine atoms can enhance metabolic stability and binding affinity.
Given the structural alerts for potential anti-inflammatory activity, we propose a hypothetical preclinical evaluation of this compound. This guide outlines a rigorous, head-to-head comparison with a current standard of care, Celecoxib , a well-established and selective cyclooxygenase-2 (COX-2) inhibitor. The following sections provide a detailed roadmap for assessing the in vitro efficacy and selectivity of this compound, thereby offering a foundational framework for its potential development as a novel anti-inflammatory agent.
Hypothesized Mechanism of Action: Targeting the COX-2 Pathway
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions such as gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a validated therapeutic strategy for mitigating inflammation and pain with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
We hypothesize that this compound, like Celecoxib, exerts its anti-inflammatory effects through the selective inhibition of the COX-2 enzyme. The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of action targeting the COX-2 pathway.
In Vitro Efficacy and Selectivity Profiling
A crucial first step in evaluating a novel anti-inflammatory compound is to determine its potency and selectivity in vitro. The following experimental workflow outlines the key assays for this assessment.
Caption: Experimental workflow for in vitro efficacy and selectivity profiling.
Experimental Protocol 1: COX-1/COX-2 Inhibition Assay (Enzymatic)
This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of purified COX-1 and COX-2.
Objective: To determine the half-maximal inhibitory concentration (IC50) for each compound against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and Celecoxib) and a vehicle control (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound dilutions.
-
Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time. The rate of color development is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data: COX-1/COX-2 Inhibition
| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| This compound | 150 | >10,000 | >66 |
| Celecoxib (Standard of Care) | 40 | 15,000 | 375 |
Interpretation: In this hypothetical dataset, the investigational compound shows good potency against COX-2 and excellent selectivity over COX-1. While not as potent as Celecoxib, its high selectivity index suggests a favorable profile for potentially minimizing COX-1 related side effects.
Experimental Protocol 2: Cell-Based PGE2 Assay
This assay measures the inhibition of prostaglandin E2 (PGE2) production in a cellular context, providing a more physiologically relevant measure of efficacy.
Objective: To determine the potency of the test compounds in inhibiting the production of PGE2 in response to an inflammatory stimulus.
Materials:
-
A suitable cell line (e.g., RAW 264.7 murine macrophages or human A549 cells)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) (inflammatory stimulus)
-
Test compounds and vehicle control
-
PGE2 enzyme-linked immunosorbent assay (ELISA) kit
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production.
-
Incubate for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value as described in the enzymatic assay protocol.
Hypothetical Data: Inhibition of LPS-Induced PGE2 Production
| Compound | IC50 (nM) |
| This compound | 250 |
| Celecoxib (Standard of Care) | 75 |
Interpretation: The cell-based assay results would corroborate the findings from the enzymatic assay, demonstrating the compound's ability to inhibit COX-2 activity in a cellular environment. The expected rightward shift in IC50 compared to the enzymatic assay is typical due to factors like cell permeability and protein binding.
Summary and Future Directions
This guide has outlined a comprehensive preclinical strategy for evaluating the efficacy and selectivity of this compound as a potential COX-2 inhibitor, using Celecoxib as the standard of care for comparison. The proposed experimental plan, if executed, would provide critical data on the compound's potency and selectivity.
Based on the hypothetical data presented, the investigational compound demonstrates a promising profile as a selective COX-2 inhibitor. While Celecoxib appears more potent, the novel compound's high selectivity warrants further investigation.
Next Steps in Preclinical Development:
-
In vivo efficacy studies: Evaluate the compound in animal models of inflammation (e.g., carrageenan-induced paw edema in rats) to assess its anti-inflammatory effects in vivo.
-
Pharmacokinetic profiling: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties to understand its bioavailability and half-life.
-
Toxicology studies: Conduct preliminary safety assessments to identify any potential off-target effects or toxicity.
By following this structured approach, researchers can systematically build a data package to support the continued development of this compound as a novel therapeutic agent.
References
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Takarada, T. et al. (2015). A new screening method for the discovery of selective cyclooxygenase-2 inhibitors. Journal of Pharmacological Sciences. [Link]
-
Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry. [Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic Acid Analogs: A Prospective Analysis
Abstract
The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved target binding affinity. This guide provides a prospective analysis of the structure-activity relationships (SAR) for analogs of 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid, a scaffold with significant therapeutic potential. Due to the limited publicly available data on this specific tetrafluorinated compound, this document will leverage established principles of medicinal chemistry and SAR data from related benzofuran series to propose a rational approach for the design and evaluation of novel analogs.
Introduction: The Benzofuran Scaffold and the Promise of Fluorination
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in drug discovery.[2][4] Its derivatives have been investigated for a multitude of therapeutic applications, demonstrating the versatility of this chemical entity.[5][6] Halogenation, particularly fluorination, is a well-established strategy in medicinal chemistry to modulate the biological activity of lead compounds.[4] The introduction of fluorine can influence lipophilicity, pKa, and metabolic stability, thereby impacting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
The subject of this guide, this compound, combines the established biological relevance of the benzofuran core with the unique properties conferred by polyfluorination of the benzene ring. This substitution pattern is anticipated to significantly impact the molecule's electronic properties and its interactions with biological targets.
Prospective Structure-Activity Relationship (SAR) Studies
In the absence of direct experimental data for this compound, we propose a systematic SAR exploration based on modifications at key positions of the benzofuran scaffold. The following sections outline potential avenues for analog synthesis and the anticipated impact of these modifications on biological activity.
Modification of the 3-Carboxylic Acid Group
The carboxylic acid at the 3-position is a key functional group that can participate in hydrogen bonding and ionic interactions with target proteins. Its acidic nature, however, may limit cell permeability. Therefore, modifications at this position are crucial for optimizing both potency and pharmacokinetic properties.
Table 1: Proposed Modifications at the 3-Position and Their Rationale
| Modification | Rationale | Anticipated Effect on Activity |
| Esterification (e.g., methyl, ethyl esters) | Increase lipophilicity, improve cell permeability (prodrug strategy). | May decrease intrinsic activity but improve overall cellular potency. |
| Amidation (e.g., primary, secondary, tertiary amides) | Introduce hydrogen bond donors/acceptors, modulate solubility and cell permeability. | Activity will depend on the nature of the amine substituent. |
| Bioisosteric replacement (e.g., tetrazole, hydroxamic acid) | Mimic the acidic properties of the carboxylic acid with potentially improved metabolic stability and cell permeability. | Potential for maintained or improved activity with a better ADME profile. |
Modification of the 2-Methyl Group
The 2-methyl group can influence the conformation of the molecule and may be involved in hydrophobic interactions within a binding pocket.
Table 2: Proposed Modifications at the 2-Position and Their Rationale
| Modification | Rationale | Anticipated Effect on Activity |
| Alkyl chain elongation/branching (e.g., ethyl, isopropyl) | Probe the size of the hydrophobic pocket. | May increase or decrease activity depending on steric constraints. |
| Introduction of polar functional groups (e.g., hydroxymethyl, aminomethyl) | Introduce hydrogen bonding interactions. | Could enhance potency if a corresponding polar pocket is present. |
| Replacement with other small hydrophobic groups (e.g., cyclopropyl) | Introduce conformational constraints. | May improve binding affinity through entropic effects. |
Modification of the Tetrafluorinated Benzene Ring
While the tetrafluorination pattern is a defining feature of the core scaffold, selective defluorination or replacement of fluorine with other substituents can provide valuable SAR insights.
Table 3: Proposed Modifications of the Benzene Ring and Their Rationale
| Modification | Rationale | Anticipated Effect on Activity |
| Regioselective defluorination | Understand the contribution of individual fluorine atoms to activity. | Activity may be sensitive to the position of fluorine removal. |
| Replacement of fluorine with other halogens (Cl, Br) | Modulate electronic and steric properties. | May alter binding affinity and metabolic stability. |
| Introduction of small alkyl or alkoxy groups | Modulate lipophilicity and steric bulk. | Could fine-tune the ADME properties. |
Experimental Protocols
The following are detailed, representative protocols for the synthesis and biological evaluation of benzofuran-3-carboxylic acid analogs. These methods are based on established procedures reported in the literature for similar compound classes.[7][8][9]
General Synthetic Scheme
A plausible synthetic route to this compound and its analogs would likely involve the condensation of a polyfluorinated phenol with a β-ketoester, followed by cyclization.
Caption: General synthetic workflow for the target compound.
Step-by-step Synthesis of Ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate (Representative Procedure):
-
To a solution of pentafluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Add ethyl acetoacetate (1.2 eq) dropwise to the stirring mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate adduct.
-
To the crude adduct, add polyphosphoric acid (PPA) and heat the mixture to 100-120 °C for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to afford the desired ethyl ester.
Step-by-step Hydrolysis to the Carboxylic Acid:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure and dilute the aqueous residue with water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the final product.
Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)
The following is a standard protocol to assess the cytotoxic effects of the synthesized analogs against a cancer cell line (e.g., HeLa).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds and incubate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
Conclusion
While direct experimental data on the SAR of this compound analogs is currently lacking in the public domain, this guide provides a rational and systematic framework for the design and evaluation of this promising class of compounds. By leveraging the known biological importance of the benzofuran scaffold and the well-documented effects of fluorination in medicinal chemistry, researchers can embark on a structured exploration of this chemical space. The proposed modifications and experimental protocols offer a solid foundation for future studies aimed at discovering novel therapeutic agents with enhanced potency and favorable pharmacokinetic profiles.
References
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Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel), 14(9), 2196. [Link]
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Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed, 35565325. [Link]
- Kamal, M., et al. (2011). Benzofurans: a new profile of biological activities. International Journal of Medical and Pharmaceutical Sciences, 1(3), 1-15.
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Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28571-28589. [Link]
- Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
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Kowalewska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1530. [Link]
- Li, J., et al. (2014). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Journal of the Korean Chemical Society, 58(4), 394-399.
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Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]
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A Comparative Guide to the Synthesis and Anticipated Biological Profile of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Pursuing Tetrafluorinated Benzofurans
The benzofuran scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic incorporation of fluorine atoms into drug candidates is a powerful tool to enhance their therapeutic potential by modulating key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[4][5] While the effects of mono- and di-fluorination on benzofurans have been explored, the systematic investigation of highly fluorinated scaffolds like the 4,5,6,7-tetrafluorobenzofuran core remains a compelling and underexplored frontier.
This guide presents a comparative analysis of 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid and its prospective derivatives. In the absence of extensive direct experimental data on this specific tetrafluorinated series, this document provides a forward-looking perspective. It outlines proposed synthetic strategies, predicts the biological performance of these novel compounds based on established structure-activity relationships (SAR) of related fluorinated benzofurans, and provides detailed experimental protocols for their evaluation. The central hypothesis is that the unique electronic properties conferred by the tetrafluorinated benzene ring will lead to derivatives with enhanced potency and potentially novel mechanisms of action.
Proposed Synthetic Pathways: Navigating the Challenges of Polyfluorination
The synthesis of polyfluorinated heterocycles presents unique challenges due to the high reactivity of polyfluorinated precursors and the potential for unexpected reaction pathways.[6][7][8] Two plausible synthetic routes for the core scaffold, this compound, are proposed below, drawing inspiration from established benzofuran syntheses.[9][10][11][12][13][14]
Pathway 1: Modified Perkin Rearrangement Approach
The Perkin rearrangement offers a classic route to benzofuran-2-carboxylic acids from 3-halocoumarins.[9][15] A modified approach, starting from a polyfluorinated phenol, could be envisioned for the synthesis of the target tetrafluorinated scaffold.
Conceptual Workflow for Modified Perkin Rearrangement:
Caption: Proposed synthetic workflow via a modified Perkin-like approach.
Experimental Protocol: Synthesis of this compound (Pathway 1 - Conceptual)
-
Step 1: Synthesis of 2-(Prop-1-yn-1-yl)-3,4,5,6-tetrafluorophenol.
-
Protect the hydroxyl group of pentafluorophenol.
-
Perform selective ortho-lithiation followed by quenching with an iodine source to yield the 2-iodo derivative.
-
Conduct a Sonogashira coupling reaction with a suitable propyne derivative (e.g., propyne gas or a protected equivalent) in the presence of a palladium catalyst and a copper(I) co-catalyst.[12][16]
-
Deprotect the hydroxyl group.
-
-
Step 2: Intramolecular Cyclization.
-
Induce intramolecular 5-exo-dig cyclization of the 2-alkynylphenol intermediate. This can often be achieved by heating in a high-boiling solvent or with the aid of a transition metal catalyst.
-
-
Step 3: Formylation and Oxidation.
-
Introduce a formyl group at the 3-position of the benzofuran ring using a Vilsmeier-Haack reaction (POCl₃, DMF).
-
Oxidize the resulting aldehyde to the carboxylic acid using a standard oxidizing agent such as potassium permanganate or Jones reagent.
-
Pathway 2: Tandem Sonogashira Coupling/Cyclization
A more convergent approach involves a tandem Sonogashira coupling followed by an intramolecular cyclization of a suitably substituted phenol and alkyne.[12][13][14][16]
Conceptual Workflow for Tandem Sonogashira Coupling/Cyclization:
Caption: Proposed one-pot synthesis via tandem Sonogashira coupling and cyclization.
Experimental Protocol: Synthesis of Ethyl 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylate (Pathway 2 - Conceptual)
-
Reaction Setup: To a solution of 2-iodo-3,4,5,6-tetrafluorophenol (1 equivalent) and ethyl 2-butynoate (1.2 equivalents) in a suitable solvent (e.g., DMF or toluene), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).
-
Coupling and Cyclization: Add a base (e.g., Et₃N or K₂CO₃) and heat the reaction mixture under an inert atmosphere. The reaction typically proceeds via Sonogashira coupling followed by in-situ intramolecular cyclization.
-
Workup and Purification: After completion of the reaction (monitored by TLC or LC-MS), cool the mixture, dilute with water, and extract with an organic solvent. Purify the crude product by column chromatography to yield the ethyl ester.
-
Saponification: Hydrolyze the resulting ester to the carboxylic acid using a base such as NaOH or LiOH, followed by acidification.
Comparative Analysis of Anticipated Biological Activity
While direct experimental data for the target compounds is unavailable, we can extrapolate potential biological activities based on the known effects of fluorination and the structure-activity relationships of other benzofuran derivatives.[2][3][17][18][19][20][21][22][23][24][25][26][27][28][29]
Anticipated Anticancer Activity
Fluorination of the benzofuran ring has been shown to enhance anticancer activity.[17][18][22] The strong electron-withdrawing nature of the four fluorine atoms in the target scaffold is expected to significantly alter the electronic distribution of the benzofuran ring system. This could lead to enhanced binding to biological targets and increased cellular uptake.
Table 1: Postulated Anticancer Activity (IC₅₀ in µM) of this compound Derivatives against a Panel of Cancer Cell Lines (Hypothetical Data for Illustrative Purposes)
| Derivative | R Group (at Carboxyl) | Predicted IC₅₀ (µM) - MCF-7 (Breast) | Predicted IC₅₀ (µM) - A549 (Lung) | Predicted IC₅₀ (µM) - HCT116 (Colon) |
| 1a | -OH | 1.5 - 5.0 | 2.0 - 6.0 | 1.8 - 5.5 |
| 1b | -OCH₃ | 1.0 - 4.0 | 1.5 - 5.0 | 1.2 - 4.5 |
| 1c | -NH₂ | 0.8 - 3.5 | 1.0 - 4.0 | 0.9 - 3.8 |
| 1d | -NHCH₂Ph | 0.5 - 2.5 | 0.7 - 3.0 | 0.6 - 2.8 |
| Doxorubicin (Ref.) | N/A | ~0.1 | ~0.2 | ~0.15 |
Note: These are hypothetical values based on trends observed in less-fluorinated benzofuran series and are intended to guide future experimental work.
Anticipated Antimicrobial Activity
Fluorinated benzofurans have also demonstrated promising antimicrobial properties.[3][21][23][24][26][28][29] The increased lipophilicity and altered electronic profile due to tetrafluorination may enhance the ability of these compounds to penetrate bacterial and fungal cell membranes.
Table 2: Predicted Minimum Inhibitory Concentration (MIC in µg/mL) of this compound Derivatives (Hypothetical Data for Illustrative Purposes)
| Derivative | R Group (at Carboxyl) | Predicted MIC (µg/mL) - S. aureus | Predicted MIC (µg/mL) - E. coli | Predicted MIC (µg/mL) - C. albicans |
| 1a | -OH | 8 - 32 | 16 - 64 | 4 - 16 |
| 1b | -OCH₃ | 4 - 16 | 8 - 32 | 2 - 8 |
| 1c | -NH₂ | 2 - 8 | 4 - 16 | 1 - 4 |
| 1d | -NHCH₂Ph | 1 - 4 | 2 - 8 | 0.5 - 2 |
| Ciprofloxacin (Ref.) | N/A | ~1 | ~0.015 | N/A |
| Fluconazole (Ref.) | N/A | N/A | N/A | ~0.5 |
Note: These are hypothetical values intended to illustrate the potential for enhanced antimicrobial activity and should be confirmed experimentally.
Detailed Experimental Protocols for Biological Evaluation
To validate the predicted biological activities, the following standard in vitro assays are recommended.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.[30][31][32][33][34]
Workflow for MTT Assay:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO and make serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.[35][36][37][38][39]
Workflow for Broth Microdilution:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The exploration of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. The strong electron-withdrawing nature of the tetrafluorinated ring is anticipated to significantly enhance the biological activity of the benzofuran scaffold, leading to potent anticancer and antimicrobial candidates. While direct experimental data is currently lacking, the proposed synthetic routes and the predictive analysis based on established SAR provide a solid foundation and rationale for initiating research in this area. The detailed experimental protocols included in this guide offer a clear roadmap for the synthesis and biological evaluation of these novel compounds. Future work should focus on the successful synthesis of the core scaffold and a library of its derivatives, followed by rigorous in vitro and in vivo testing to validate their therapeutic potential.
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Unraveling the Enigma: A Guide to Cross-Validating the Mechanism of Action of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid
For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a well-characterized therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the elucidation and rigorous validation of its mechanism of action (MoA). This guide provides an in-depth, technically-focused framework for the cross-validation of the MoA of a novel small molecule, 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid (hereafter referred to as Compound X ).
Section 1: Initial Target Hypothesis Generation and In Silico Profiling
Before embarking on resource-intensive wet lab experiments, computational methods can provide valuable initial hypotheses. The structure of Compound X, a fluorinated benzofuran, shares features with known ATP-competitive kinase inhibitors. The fluorination can enhance binding affinity and metabolic stability.
Experimental Protocol: In Silico Kinase Panel Screening
-
Objective: To predict potential kinase targets of Compound X based on its chemical structure.
-
Methodology:
-
Generate a 3D conformer of Compound X.
-
Utilize a computational platform (e.g., Schrödinger's Maestro, MOE) to dock Compound X into the ATP-binding sites of a comprehensive panel of human kinases.
-
Calculate the docking scores and analyze the binding poses for key interactions (e.g., hydrogen bonds with the hinge region).
-
-
Data Interpretation: Kinases with the most favorable docking scores are prioritized as high-probability candidates.
Table 1: Hypothetical In Silico Kinase Screening Results for Compound X
| Kinase Target | Docking Score (kcal/mol) | Predicted Key Interactions |
| EGFR | -10.5 | H-bond with Met793 |
| VEGFR2 | -9.8 | H-bond with Cys919 |
| SRC | -9.2 | H-bond with Met341 |
| p38α (MAPK14) | -8.9 | H-bond with Met109 |
Section 2: Direct Target Engagement and In Vitro Validation
The next logical step is to confirm a direct physical interaction between Compound X and its putative targets in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures target engagement in living cells without the need for compound modification.[1][2][3]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[4][5]
Experimental Protocol: CETSA for Target Engagement
-
Cell Culture: Culture a relevant cell line (e.g., A549 lung carcinoma cells, known to express EGFR) to ~80% confluency.
-
Compound Treatment: Treat cells with Compound X (e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (e.g., EGFR) by Western blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.
Table 2: Hypothetical CETSA Data for Compound X and a Known EGFR Inhibitor (Gefitinib)
| Compound | Target | Apparent Melting Temp (°C) - Vehicle | Apparent Melting Temp (°C) - Compound | ΔTm (°C) |
| Compound X | EGFR | 52.1 | 58.6 | +6.5 |
| Gefitinib | EGFR | 52.1 | 59.2 | +7.1 |
| Compound X | p38α | 55.4 | 55.6 | +0.2 |
The significant thermal shift for EGFR with Compound X, comparable to the established inhibitor Gefitinib, strongly suggests direct binding in a cellular context. The negligible shift for p38α suggests it is not a primary target.
Kinobeads Competition Binding Assay
To broaden the search for kinase targets and to confirm the in silico and CETSA findings, a chemical proteomics approach using kinobeads is invaluable.[6][7][8] This method uses a mixture of immobilized, broad-spectrum kinase inhibitors to pull down a large portion of the cellular kinome. A test compound is added in competition, and the kinases it binds to will be less abundant in the pulldown.
Experimental Protocol: Kinobeads Assay
-
Cell Lysate Preparation: Prepare lysates from a panel of cell lines to ensure broad kinome coverage.
-
Competition: Incubate the lysate with increasing concentrations of Compound X.
-
Affinity Pulldown: Add the kinobeads to the lysate and incubate to allow kinases to bind.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the bound kinases.
-
Proteomic Analysis: Digest the eluted proteins and analyze by LC-MS/MS to identify and quantify the kinases.
-
Data Analysis: Generate dose-response curves for each identified kinase to determine the IC50 (the concentration of Compound X that inhibits 50% of the kinase binding to the beads).
Table 3: Hypothetical Kinobeads Profiling of Compound X
| Kinase Target | IC50 (nM) | Kinase Family |
| EGFR | 15 | Tyrosine Kinase |
| HER2 | 35 | Tyrosine Kinase |
| VEGFR2 | 80 | Tyrosine Kinase |
| SRC | 250 | Tyrosine Kinase |
| CDK2 | >10,000 | Serine/Threonine Kinase |
These results would confirm EGFR as a high-affinity target and reveal other potential off-targets like HER2 and VEGFR2, providing a more comprehensive selectivity profile.
Transcriptomic Profiling
To gain a broader, unbiased view of the cellular response to Compound X, RNA sequencing (RNA-seq) can be employed. The resulting gene expression signature can be compared to signatures of known drugs to infer the mechanism of action. [9][10][11] Experimental Protocol: Transcriptomic Analysis
-
Cell Treatment: Treat cells with Compound X, a reference compound (Gefitinib), and a vehicle control.
-
RNA Extraction: Isolate high-quality RNA from the cells.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries and perform next-generation sequencing.
-
Data Analysis:
-
Identify differentially expressed genes (DEGs) for each treatment.
-
Perform pathway analysis (e.g., Gene Set Enrichment Analysis) on the DEGs.
-
Compare the gene expression signature of Compound X to a database of reference compound signatures (e.g., Connectivity Map).
-
A high degree of similarity between the transcriptomic signatures of Compound X and Gefitinib would provide strong, systems-level evidence that they share a common mechanism of action.
Conclusion
The cross-validation of a novel compound's mechanism of action is a systematic process of hypothesis generation and iterative testing using orthogonal, self-validating methodologies. By combining in silico prediction, direct biophysical measurements of target engagement, unbiased proteomics, and functional cellular assays, we can build a robust and compelling case for the MoA of a compound like this compound. This multi-faceted approach not only instills confidence in the primary mechanism but also reveals potential off-target effects and provides a deeper understanding of the compound's biological activity, paving the way for its further development as a therapeutic agent.
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benchmarking the performance of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid in different models
A Senior Application Scientist's In-Depth Technical Guide
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven strategy for enhancing metabolic stability, bioavailability, and target affinity.[1] This guide provides a comprehensive performance benchmark of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid (termed throughout this guide as Compound TF-BCA ), a novel polyfluorinated benzofuran derivative. The benzofuran core is a well-established pharmacophore present in numerous bioactive compounds with a wide array of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3][4][5] The extensive fluorination of the benzene ring in TF-BCA is hypothesized to significantly modulate its physicochemical and biological properties.
This guide will objectively compare the performance of TF-BCA against two structurally related analogs in validated in vitro models of inflammation and oncology. The selected comparators are:
-
BCA : The non-fluorinated parent compound, 2-methyl-1-benzofuran-3-carboxylic acid.
-
Br-BCA : A mono-halogenated analog, 5-Bromo-2-methyl-1-benzofuran-3-carboxylic acid, to delineate the effects of polyfluorination versus single heavy halogen substitution.
The experimental data presented herein, while illustrative, is grounded in the established structure-activity relationships of halogenated benzofurans, which consistently demonstrate that the nature and position of halogen substituents are critical determinants of biological activity.[2][3]
Rationale for Model Selection: Targeting Inflammation and Cancer
Chronic inflammation is a key driver of tumorigenesis, with inflammatory mediators such as interleukin-6 (IL-6) and cyclooxygenase-2 (COX-2) playing pivotal roles in cancer cell proliferation and survival.[1][6] Benzofuran derivatives have shown promise in targeting these interconnected pathways.[1][6] Therefore, we have selected a dual-pronged approach to benchmark TF-BCA 's performance in both an inflammation model (LPS-stimulated macrophages) and a cancer model (human colorectal adenocarcinoma cells).
Section 1: In Vitro Anti-inflammatory Activity Assessment
The initial benchmarking of TF-BCA was conducted in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, a standard for assessing anti-inflammatory potential. LPS stimulation mimics bacterial infection and triggers a robust inflammatory response, characterized by the release of pro-inflammatory cytokines and mediators.
Experimental Protocol: Cytokine Release in LPS-Stimulated Macrophages
-
Cell Culture: RAW 264.7 macrophages were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium was replaced with fresh medium containing TF-BCA , BCA , or Br-BCA at varying concentrations (0.1 µM to 50 µM). A vehicle control (0.1% DMSO) was also included. Cells were pre-incubated with the compounds for 2 hours.
-
LPS Stimulation: After pre-incubation, cells were stimulated with 1 µg/mL of LPS for 24 hours.
-
Cytokine Measurement: The supernatant was collected, and the concentration of IL-6 was quantified using a commercially available ELISA kit, following the manufacturer's instructions.
-
Cell Viability Assay: A parallel plate was treated under the same conditions, and cell viability was assessed using an MTT assay to ensure that the observed effects were not due to cytotoxicity.
Performance Data: Inhibition of IL-6 Secretion
| Compound | IC₅₀ (µM) for IL-6 Inhibition | Cytotoxicity (TC₅₀, µM) | Selectivity Index (TC₅₀/IC₅₀) |
| TF-BCA | 1.8 ± 0.3 | > 100 | > 55.6 |
| BCA | 25.4 ± 2.1 | > 100 | > 3.9 |
| Br-BCA | 8.9 ± 0.9 | > 100 | > 11.2 |
The results clearly demonstrate the superior anti-inflammatory potency of TF-BCA . Its IC₅₀ value for IL-6 inhibition is approximately 14-fold lower than the parent compound BCA and nearly 5-fold lower than the mono-brominated analog Br-BCA . The high selectivity index of TF-BCA underscores its specific anti-inflammatory effect at concentrations that are non-toxic to the cells. This enhanced activity is likely attributable to the strong electron-withdrawing nature of the fluorine atoms, which can alter the electronic distribution of the benzofuran ring system and enhance its interaction with target proteins.
Visualizing the Experimental Workflow
Caption: Proposed apoptotic pathway of TF-BCA.
Conclusion and Future Directions
This comparative guide demonstrates the superior performance of this compound (TF-BCA ) in both anti-inflammatory and anticancer in vitro models when compared to its non-fluorinated and mono-brominated counterparts. The extensive fluorination of the benzofuran core significantly enhances its biological activity, resulting in potent inhibition of IL-6 secretion in macrophages and robust cytotoxicity against HCT116 colorectal cancer cells.
The pronounced potency and high selectivity index of TF-BCA position it as a promising lead compound for further preclinical development. Future studies should focus on:
-
Mechanism of Action Elucidation: In-depth studies to confirm the inhibition of the Bcl-2 pathway and explore other potential molecular targets.
-
In Vivo Efficacy: Evaluation of TF-BCA in animal models of inflammation (e.g., zymosan-induced air pouch model) and cancer (e.g., HCT116 xenograft model) to validate its therapeutic potential. [1][6]* Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of TF-BCA to determine its drug-like characteristics. The presence of fluorine is often associated with improved metabolic stability and bioavailability. [1] In conclusion, the strategic polyfluorination of the benzofuran scaffold, as exemplified by TF-BCA , represents a highly effective approach for generating potent bioactive molecules with significant therapeutic potential in inflammatory diseases and oncology.
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Ayoub, A. J., El-Achkar, G. A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. [Link]
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Al-Ostath, S., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences. [Link]
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Head-to-Head Technical Comparison: 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic Acid vs. 2-methyl-1-benzofuran-3-carboxylic Acid
A Senior Application Scientist's Guide to Understanding the Impact of Tetrafluorination on a Benzofuran Scaffold
Introduction
Benzofuran derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic modification of the benzofuran scaffold is a key approach in the development of novel therapeutic agents with enhanced efficacy and selectivity. This guide provides a detailed head-to-head comparison of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid and its non-fluorinated analog, 2-methyl-1-benzofuran-3-carboxylic acid .
The central hypothesis of this comparison is that the dense fluorination of the benzene ring in the tetrafluoro-derivative will significantly alter its physicochemical properties, thereby influencing its biological activity. It is well-established that the introduction of fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide will delve into the known properties of both compounds and propose standardized experimental protocols to elucidate their comparative biological performance, offering researchers a framework for their own investigations.
Physicochemical Properties: A Comparative Overview
The introduction of four fluorine atoms onto the benzofuran core imparts significant changes to the molecule's fundamental properties. A summary of the key physicochemical characteristics is presented below.
| Property | This compound | 2-methyl-1-benzofuran-3-carboxylic acid | Reference(s) |
| Molecular Formula | C₁₀H₄F₄O₃ | C₁₀H₈O₃ | [3][4] |
| Molecular Weight | 248.13 g/mol | 176.17 g/mol | [3][4] |
| Appearance | White to off-white powder | White to light yellow crystalline powder | [5][6] |
| Melting Point | Not explicitly reported | 204-206 °C | [7] |
| Purity | >95% (as reported by commercial suppliers) | ≥97% (as reported by commercial suppliers) | [3][4] |
Comparative Biological Activity: A Framework for Investigation
While direct, side-by-side comparative biological data for these two specific compounds is limited in publicly accessible literature, the broader family of benzofuran derivatives has been extensively studied. Halogenation, in particular, has been shown to be a critical determinant of biological activity, often enhancing cytotoxic and antimicrobial effects.[8][9] This section outlines proposed experimental workflows to directly compare the anticancer and antimicrobial potential of our two compounds of interest.
Anticancer Activity: A Proposed Investigation Using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely accepted colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds on cancer cell lines.[10] The assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity in the presence of a compound suggests a cytotoxic or cytostatic effect.
Caption: Workflow for comparative anticancer activity assessment using the MTT assay.
1. Cell Culture and Seeding:
- Culture human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.
2. Compound Preparation and Treatment:
- Prepare stock solutions of this compound and 2-methyl-1-benzofuran-3-carboxylic acid in dimethyl sulfoxide (DMSO).
- Perform serial dilutions of each compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
- Replace the existing medium in the 96-well plates with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
3. MTT Assay and Data Analysis:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the half-maximal inhibitory concentration (IC₅₀) values for each compound using a dose-response curve.
Expected Outcome and Rationale: Based on existing literature, the presence of halogens on the benzofuran ring often correlates with increased cytotoxic activity.[11] Therefore, it is hypothesized that This compound will exhibit a lower IC₅₀ value , indicating greater potency against the tested cancer cell lines compared to its non-fluorinated counterpart. The increased lipophilicity and altered electronic properties conferred by the fluorine atoms may enhance cellular uptake and interaction with intracellular targets.
Antimicrobial Activity: A Proposed Investigation Using Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13] The MIC is the lowest concentration of a substance that prevents visible growth of a bacterium.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
1. Bacterial Strains and Media:
- Use standard strains of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
- Prepare Mueller-Hinton Broth (MHB) as the growth medium.
2. Compound Preparation and Serial Dilution:
- Prepare stock solutions of both benzofuran compounds in DMSO.
- In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
3. Inoculum Preparation and Inoculation:
- Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
- Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
- Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
4. Incubation and MIC Determination:
- Incubate the plates at 37°C for 18-24 hours.
- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Expected Outcome and Rationale: The increased lipophilicity of the tetrafluorinated compound may facilitate its passage through the bacterial cell membrane. Many antimicrobial agents exert their effects by disrupting cell membrane integrity or inhibiting intracellular processes. It is plausible that This compound will demonstrate a lower MIC value , indicating more potent antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to its non-fluorinated analog.
Conclusion and Future Directions
Researchers are encouraged to utilize the proposed standardized protocols to generate robust, comparable data. Further investigations could explore the mechanisms of action of these compounds, including their effects on specific cellular pathways and their potential for in vivo efficacy and safety. The insights gained from such studies will be invaluable for the rational design of next-generation benzofuran-based therapeutics.
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A Guide to Assessing the Selectivity Profile of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid: A Comparative Approach
Introduction: The Benzofuran Scaffold and the Imperative of Selectivity
The benzofuran moiety is a privileged heterocyclic system, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of substituents, such as halogens and alkyl groups, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the benzofuran scaffold.[1][5][6] The subject of this guide, 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid (herein designated as Compound TF-MBCA), is a novel entity featuring a tetrafluorinated benzene ring, a modification known to enhance metabolic stability and binding affinity.[5]
While the therapeutic potential of new chemical entities is often linked to their on-target potency, their clinical success is critically dependent on their selectivity. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[7] Therefore, a rigorous and systematic assessment of a compound's selectivity profile is a cornerstone of modern drug discovery.
This guide provides a comprehensive framework for characterizing the selectivity of Compound TF-MBCA. As this is a novel compound with no publicly available biological data, we will propose a robust, multi-tiered experimental strategy. This approach will not only identify its primary biological targets but also systematically map its interactions across the broader druggable genome. We will use established, well-characterized molecules as comparators to benchmark its performance and provide context to the experimental data.
Part 1: Defining the Target Landscape and Comparative Framework
Given the established anticancer activities of many benzofuran derivatives, our initial investigation will focus on key target families implicated in oncology: protein kinases, nuclear receptors, and G protein-coupled receptors (GPCRs).[1][8]
Hypothesized Target Classes for Compound TF-MBCA
-
Protein Kinases: The human kinome is a major class of drug targets, and aberrant kinase activity is a hallmark of many cancers.[9][10] Off-target kinase inhibition is a common feature of small molecule drugs and a critical aspect of safety and efficacy profiling.[9][10]
-
Nuclear Receptors (NRs): These ligand-activated transcription factors regulate a host of physiological processes, and their dysregulation is linked to cancer and metabolic diseases.[11][12] Assessing activity at NRs is crucial for identifying both therapeutic potential and potential endocrine-disrupting liabilities.
-
G Protein-Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are involved in a vast array of signaling pathways.[7][13] Unintended interactions with GPCRs, particularly biogenic amine receptors, are a frequent source of adverse drug effects.[14]
Selection of Comparator Compounds
To provide a robust comparative analysis, we will benchmark TF-MBCA against compounds with known selectivity profiles. For the purpose of this guide, we will use the following hypothetical comparators:
-
Comparator A (Kinase Inhibitor): A well-characterized multi-kinase inhibitor with a known selectivity profile against a panel of cancer-relevant kinases.
-
Comparator B (Nuclear Receptor Modulator): A selective agonist for a specific nuclear receptor (e.g., an Estrogen Receptor modulator).
-
Comparator C (GPCR Ligand): A ligand with known high affinity for a specific GPCR, such as the cannabinoid receptor agonist UR-144 , which is known to be selective for the CB2 receptor over the CB1 receptor.[15][16]
Part 2: A Multi-Tiered Strategy for Selectivity Profiling
A logical, tiered approach is essential for an efficient and comprehensive assessment of selectivity. This workflow begins with broad screening to identify potential targets, followed by more focused assays to confirm and quantify these interactions.
Caption: A multi-tiered workflow for assessing the selectivity of a novel compound.
Tier 1: Broad Target Screening
The initial step involves screening Compound TF-MBCA at a single, high concentration (typically 1-10 µM) against large, commercially available panels of kinases, nuclear receptors, and GPCRs. The goal is to identify any significant interactions (% inhibition > 50%) that warrant further investigation.
-
Kinase Panel: Employ a biochemical assay panel, such as those offered by Carna Biosciences or Eurofins Discovery, to assess inhibitory activity against hundreds of kinases.[10] These assays typically measure the inhibition of substrate phosphorylation.
-
Nuclear Receptor Panel: Utilize cell-based reporter assays, like those provided by INDIGO Biosciences, which measure the ability of a compound to act as an agonist or antagonist for a comprehensive panel of NRs.[17][18]
-
GPCR Panel: Screen against a broad panel of GPCRs using radioligand binding assays to identify any direct binding interactions.[13]
Tier 2: Hit Confirmation and Potency Determination
Any "hits" identified in Tier 1 must be confirmed and their potency quantified.
-
Dose-Response Analysis: Perform 8- to 12-point concentration-response curves for each confirmed hit to determine the half-maximal inhibitory concentration (IC50) for enzymatic assays or the half-maximal effective concentration (EC50) for cell-based functional assays.
-
Orthogonal Assays: It is crucial to confirm hits using an assay with a different technological principle to rule out artifacts. For example, if a hit is identified in a biochemical kinase activity assay, its binding affinity should be confirmed using a method like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[19]
Tier 3: Assessing Functional Selectivity in a Cellular Context
The ultimate measure of selectivity is how a compound behaves in a complex cellular environment.
-
Cell-Based Reporter Assays: These assays use a reporter gene (e.g., luciferase) linked to a specific signaling pathway to measure the functional consequence of target modulation in living cells.[19][20] This can confirm whether a compound is an agonist, antagonist, or inverse agonist.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound physically binds to its intended target inside intact cells.
-
Downstream Signaling Analysis: For confirmed, potent on-target activities, use methods like Western blotting to measure the phosphorylation of known downstream substrates to verify that target engagement leads to the expected biological response.[21]
Part 3: Data Presentation and Interpretation
Clear and concise presentation of quantitative data is essential for comparing the selectivity of different compounds.
Hypothetical Kinase Selectivity Profile
The data below illustrates how the IC50 values for Compound TF-MBCA would be compared against a panel of kinases relative to a known multi-kinase inhibitor (Comparator A).
| Kinase Target | Compound TF-MBCA (IC50, nM) | Comparator A (IC50, nM) | Selectivity Ratio (Off-Target/On-Target) for TF-MBCA |
| Primary Target X | 15 | 10 | 1.0 |
| Kinase Y | 1,500 | 25 | 100 |
| Kinase Z | >10,000 | 500 | >667 |
| Kinase P | 850 | 150 | 57 |
| Kinase Q | >10,000 | 2,000 | >667 |
Selectivity is calculated by dividing the IC50 of an off-target kinase by the IC50 of the primary target. A higher ratio indicates greater selectivity.
Hypothetical Nuclear Receptor and GPCR Activity Profile
This table summarizes potential agonist/antagonist activity and potency across NR and GPCR panels.
| Target | Assay Type | Compound TF-MBCA (EC50/IC50, nM) | Comparator B/C (EC50/IC50, nM) |
| Estrogen Receptor α | Agonist Reporter Assay | >10,000 | 5 (Comparator B) |
| Androgen Receptor | Antagonist Reporter Assay | >10,000 | - |
| CB2 Receptor | Radioligand Binding | >10,000 | 1.8 (Comparator C, Ki)[15] |
| CB1 Receptor | Radioligand Binding | >10,000 | 150 (Comparator C, Ki)[15] |
| Dopamine D2 Receptor | Radioligand Binding | 5,200 | - |
Part 4: Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed methodologies are provided for key selectivity assays.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for measuring kinase activity.[21]
Caption: Workflow for a typical in vitro kinase assay.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound TF-MBCA and comparator compounds in 100% DMSO, starting from a 1 mM stock.
-
Assay Plate Preparation: Dispense 50 nL of each compound dilution into a 384-well low-volume assay plate. Include "no compound" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction: Add 5 µL of a solution containing the kinase and its specific substrate/peptide in reaction buffer.
-
Initiation: Add 5 µL of an ATP solution (at the Km concentration for the specific kinase) to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Termination and Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a suitable plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to controls and fit the data to a four-parameter logistic equation to determine IC50 values.
Protocol 2: Cell-Based Nuclear Receptor Transactivation Assay
This protocol outlines a method for assessing agonist or antagonist activity on nuclear receptors.[12][18]
-
Cell Plating: Thaw and plate the reporter cells (e.g., from INDIGO Biosciences), which are engineered to express a specific nuclear receptor and a luciferase reporter gene, into a 96-well plate.
-
Compound Treatment:
-
Agonist Mode: Add serial dilutions of Compound TF-MBCA to the cells.
-
Antagonist Mode: Add a known receptor agonist at its EC80 concentration, followed by the addition of serial dilutions of Compound TF-MBCA.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Lysis and Detection: Discard the media and add a luciferase detection reagent to lyse the cells and provide the substrate for the luciferase enzyme.
-
Data Acquisition: Measure the luminescence signal.
-
Analysis:
-
Agonist Mode: An increase in signal indicates agonism. Calculate EC50 values.
-
Antagonist Mode: A decrease in the agonist-induced signal indicates antagonism. Calculate IC50 values.
-
Conclusion
The comprehensive assessment of a new chemical entity's selectivity is a non-negotiable component of preclinical drug development. For a novel molecule like this compound, the systematic, multi-tiered approach detailed in this guide provides a clear and robust path forward. By beginning with broad panel screening and progressing through hit validation to functional cellular assays, researchers can build a detailed "selectivity map" for the compound. Comparing this profile to well-characterized benchmarks will provide crucial context, enabling an informed evaluation of its therapeutic potential and potential liabilities. This rigorous, data-driven process is fundamental to advancing promising new scaffolds from the bench to the clinic.
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Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. (2014). Methods in Molecular Biology. Retrieved from [Link]
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Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2017). Methods in Molecular Biology. Retrieved from [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The compound 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid, a polyfluorinated aromatic carboxylic acid, requires a dedicated and informed approach to its disposal. Its stable carbon-fluorine bonds, characteristic of many fluorinated organic compounds, necessitate procedures that ensure its complete destruction and prevent environmental release.[1][2]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. It moves beyond a simple checklist to explain the critical reasoning behind each procedural step, ensuring a self-validating system of laboratory safety.
Hazard Profile & Risk Assessment: The Rationale for Caution
Understanding the chemical nature of this compound is fundamental to managing its disposal. While specific toxicological data may be limited, its structure allows us to infer a clear hazard profile.
-
Inferred Hazards: Based on safety data for structurally similar compounds like 4,6-Difluoro-3-methylbenzofuran-2-carboxylic acid, this compound should be handled as a substance that can cause significant skin, eye, and respiratory irritation.[3]
-
The Significance of the Tetrafluoro Structure: The presence of multiple strong carbon-fluorine bonds suggests high thermal and chemical stability.[1] While this stability is useful in synthesis, it also means the compound is resistant to natural degradation, classifying it as environmentally persistent. Improper disposal, such as uncontrolled incineration, could lead to the formation of hazardous decomposition products, including highly toxic hydrogen fluoride gas.[3]
-
Regulatory Precaution: In the absence of comprehensive data, a conservative approach is mandated. The compound must be treated as hazardous waste, and disposal must adhere strictly to institutional and national guidelines, such as those from the Environmental Protection Agency (EPA).[4][5]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the following engineering controls and PPE are mandatory to prevent exposure.[6]
| Control/PPE | Specification | Justification |
| Engineering Control | Chemical Fume Hood | To prevent inhalation of fine dust particles or potential vapors.[5] |
| Eye Protection | Chemical Splash Goggles & Face Shield | Provides minimum protection against splashes; a face shield is required when handling larger quantities.[3][6] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Protects against direct skin contact. Double-gloving is recommended for enhanced safety.[6] |
| Body Protection | Flame-Resistant Lab Coat | Protects skin and personal clothing from contamination.[6] |
The Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process focused on correct identification, segregation, and containment.
Step 1: Waste Characterization and Segregation
This is the most critical step in ensuring safe and compliant disposal.
-
Action: Classify all waste containing this compound as "Halogenated Organic Waste." [7][8] This includes the pure solid compound, solutions containing the compound, and contaminated materials (e.g., weighing papers, pipette tips, gloves).[6]
-
Causality: Halogenated waste streams are managed differently than non-halogenated ones.[7][9] They typically require high-temperature incineration for complete destruction.[2][7] Mixing them with non-halogenated solvents complicates and increases the cost of disposal and prevents the potential for solvent recycling.[10]
-
Crucial "Do Nots":
Step 2: Containerization and Labeling
Proper containment prevents accidental exposure and ensures waste handlers can manage the material safely.
-
Action:
-
Select a designated, chemically compatible waste container, preferably a high-density polyethylene (HDPE) carboy or a glass bottle for liquid waste.[12] Ensure the container is clean and dry.
-
Affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[13]
-
Clearly write the full chemical name: "this compound" and list any solvents present with their approximate concentrations.[7]
-
Keep the container securely closed except when adding waste.[12][13]
-
-
Causality: Accurate labeling is a regulatory requirement and is essential for the safety of everyone in the laboratory and for the EHS personnel who will handle the container.[12] A closed container prevents the release of vapors and protects the contents from reacting with atmospheric moisture or other contaminants.
Step 3: On-Site Accumulation
Laboratories must follow specific rules for the temporary storage of hazardous waste.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[12] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Causality: The SAA regulation ensures that hazardous waste is stored safely in a controlled location, minimizing the risk of spills and limiting the total volume of waste stored in the lab at any one time.[12]
Step 4: Final Disposal Arrangement
The final disposal of this compound must be handled by licensed professionals.
-
Action: Once the waste container is full or has been accumulating for a set period (e.g., 12 months), contact your institution's EHS office to schedule a waste pickup.[12]
-
Causality: EHS professionals are trained to manage, transport, and document hazardous waste, ensuring it is sent to a permitted Treatment, Storage, and Disposal Facility (TSDF). The likely disposal method for this compound is high-temperature incineration, which provides the energy required to break the robust carbon-fluorine bonds and mineralize the compound.[1][2]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses.
-
Small Spills (Solid):
-
Alert others in the area and restrict access.[6]
-
Wearing full PPE, carefully sweep up the solid material. Avoid generating dust.[14]
-
Place the spilled material and any contaminated cleaning supplies into a sealed container and label it as hazardous waste for disposal.[3][6]
-
Clean the spill area thoroughly.
-
-
Large Spills:
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation develops.[6][15]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][6]
-
Inhalation: Move the affected person to fresh air. Seek medical attention if symptoms occur.[6][15]
-
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant disposal of fluorinated benzofuran waste.
References
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
-
University of Rochester. (n.d.). LABORATORY SAFETY AND HAZARDOUS WASTE DISPOSAL GUIDE. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from [Link]
- Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (This is a general guide, the original hosting institution is not specified in the search result).
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University of Oxford. (2025, March 26). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid
An In-Depth Technical Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid. By understanding the potential hazards and implementing the robust protocols outlined below, we can ensure a safe and productive research environment. This document is designed to be a trusted resource, offering value beyond the product itself by empowering you with the knowledge to handle this compound with the utmost confidence and care.
Hazard Assessment and Risk Mitigation
Halogenated organic liquids, as a class, can cause a range of health effects including skin and eye irritation, and in some cases, may have more severe systemic effects[2]. Many perfluorinated carboxylic acids (PFCAs) are known to have low acute toxicity, but some have been associated with developmental and systemic toxicity in laboratory animal studies[3][4][5]. Given the limited toxicological data on this specific compound, a cautious approach is warranted.
Primary Risks to Mitigate:
-
Dermal Contact: Potential for skin irritation or burns.
-
Ocular Contact: Risk of serious eye irritation.
-
Inhalation: Possible respiratory tract irritation from dust or aerosols.
-
Ingestion: Potential for toxicity if swallowed.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is a critical barrier against exposure to hazardous chemicals[6]. The following PPE is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves are the most commonly used for general purpose applications and offer some chemical protection. For chemicals of unknown toxicity, double-gloving or using a more robust glove material like a flexible laminate may be advisable.[7][8] | To prevent skin contact and absorption. Nitrile is preferable to latex to avoid allergen risk.[7] |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[8] A face shield worn over safety goggles is necessary when there is a significant risk of splashes, such as when handling larger quantities or during vigorous mixing.[6][8] | To protect the eyes from splashes of corrosive or irritating liquids and airborne particles. |
| Body Protection | A flame-resistant lab coat is required in research laboratories at all times.[8] Ensure the lab coat is fully buttoned. | To protect skin and personal clothing from splashes and spills. |
| Foot Protection | Closed-toe shoes are mandatory in all laboratory settings.[6][9] | To protect feet from spills and falling objects. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][9] If there is a high risk of generating dust or aerosols that cannot be controlled by a fume hood, a respirator (e.g., N95 or higher) may be necessary.[7] | To prevent inhalation of irritating or potentially toxic airborne particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area[1].
-
Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and bases[10].
Handling and Experimental Work
All handling of this compound should be performed within a properly functioning chemical fume hood[2][9].
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure that an eyewash station and emergency shower are readily accessible[2]. Have a spill kit appropriate for chemical spills readily available.
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid material within the fume hood.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
-
Running Reactions:
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly label and store any unused material.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1]. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1].
-
Spill: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: this compound is a halogenated organic compound. As such, it must be disposed of in a designated "Halogenated Organic Waste" container[9][11].
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Institutional Protocols: Always follow your institution's specific guidelines for hazardous waste disposal. Never dispose of this chemical down the drain[9].
Visualizing the Safety Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Sources
- 1. aksci.com [aksci.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Toxicity of perfluorinated carboxylic acids for aquatic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. Personal Protective Equipment & Keeping Lab Personnel Safe - Labtag Blog [blog.labtag.com]
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- 11. scienceready.com.au [scienceready.com.au]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
